4-(Indazol-1-ylmethyl)benzonitrile
Description
BenchChem offers high-quality 4-(Indazol-1-ylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Indazol-1-ylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(indazol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)11-18-15-4-2-1-3-14(15)10-17-18/h1-8,10H,11H2 |
InChI Key |
WJRFNHIHWJALTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-((1H-Indazol-1-yl)methyl))benzonitrile
A Note to the Reader: Publicly available scientific data on 4-(Indazol-1-ylmethyl)benzonitrile is limited. However, extensive research exists for a structurally related and pharmaceutically significant compound, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the aromatase inhibitor Letrozole. This guide will focus on providing a comprehensive overview of this triazole analogue, with the understanding that its chemical properties and synthesis may offer valuable insights for researchers interested in the indazole counterpart.
Introduction: A Pivotal Intermediate in Aromatase Inhibitor Synthesis
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a critical building block in the pharmaceutical industry, primarily recognized for its role as a precursor to Letrozole, a potent nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2] The molecule's structure, featuring a benzonitrile group linked to a triazole moiety via a methylene bridge, is key to its function in the Letrozole synthesis pathway.[2] The presence of the triazole ring is a common feature in many antifungal and antimicrobial agents, suggesting a broader potential for biological activity.[3] This guide provides an in-depth analysis of its synthesis, chemical properties, and the analytical techniques used for its characterization.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile are fundamental to its reactivity and handling.
Chemical Structure
Caption: Workflow for Synthesis Method A.
Chemical Reactivity and Stability
The reactivity of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is governed by its functional groups: the triazole ring, the benzonitrile moiety, and the methylene bridge.
-
N-Alkylation: The triazole ring can undergo further alkylation, although the existing substitution at N1 directs reactivity.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further derivatization.
-
Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the substitution pattern influenced by the existing substituents.
-
Stability: The compound should be stored in a dry, cool environment (2-8°C) to prevent degradation. [4]It is incompatible with strong acids, strong oxidizing agents, and reducing agents. [5]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring, the methylene bridge, and the benzene ring. The protons on the triazole ring (C-H) would appear as singlets in the downfield region. The methylene protons (-CH₂-) would likely appear as a singlet, and the aromatic protons would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring (two doublets).
-
¹³C NMR: The carbon NMR would show signals for each unique carbon atom in the molecule, including the carbons of the triazole and benzene rings, the methylene carbon, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching vibrations from the aromatic and triazole rings.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (184.20 g/mol ). Fragmentation patterns would likely involve the cleavage of the methylene bridge and fragmentation of the triazole and benzonitrile moieties.
Applications in Drug Discovery and Development
The primary and most well-documented application of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is as a key intermediate in the synthesis of Letrozole. [2]Letrozole is an aromatase inhibitor that works by blocking the conversion of androgens to estrogens, a critical step in the growth of hormone-receptor-positive breast cancers. [6] The indazole scaffold, a close structural relative of the triazole ring system, is also a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. [7][8]This suggests that 4-(Indazol-1-ylmethyl)benzonitrile and its derivatives could be valuable starting points for the discovery of new bioactive molecules. The indazole nucleus can act as a bioisostere for phenol and indole, offering advantages in terms of metabolic stability and lipophilicity. [7]
Caption: Applications and research potential.
Safety and Handling
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator. [5]It is harmful if swallowed, in contact with skin, or if inhaled. [5]Standard laboratory safety protocols should be followed to avoid contact and inhalation. [5]
Conclusion
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a compound of significant interest to the pharmaceutical industry due to its essential role in the synthesis of Letrozole. While detailed public data on its chemical properties is somewhat limited, its synthesis is well-established, with methods available to produce it with high yield and selectivity. The structural motifs present in this molecule, particularly the triazole ring, suggest potential for its use in the development of other biologically active compounds. For researchers investigating related structures, such as 4-(Indazol-1-ylmethyl)benzonitrile, the information presented here provides a valuable foundation for synthesis, characterization, and potential applications.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 4. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Structure Elucidation of 4-(Indazol-1-ylmethyl)benzonitrile: A Multi-Technique Spectroscopic and Analytical Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are explored for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The precise characterization of these molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and enabling regulatory compliance. This guide provides an in-depth, field-proven workflow for the complete structure elucidation of a model indazole derivative, 4-(indazol-1-ylmethyl)benzonitrile. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to build an unassailable structural proof.
Foundational Strategy: Synthesis and The Rationale for Elucidation
The journey to structure elucidation begins with the synthesis of the target compound. A common and efficient route to 4-(indazol-1-ylmethyl)benzonitrile is the nucleophilic substitution reaction between the sodium salt of indazole and 4-(bromomethyl)benzonitrile in a suitable polar aprotic solvent like dimethylformamide (DMF).[7][8][9]
A critical challenge in the synthesis of N-substituted indazoles is regioselectivity. The indazole anion can be alkylated at either the N1 or N2 position, leading to two distinct isomers.[10][11] While the 1H-tautomer is generally more thermodynamically stable, the reaction conditions can influence the N1/N2 product ratio.[12][13] Therefore, a robust analytical workflow is not merely confirmatory but essential to definitively prove the formation of the desired N1 isomer and rule out the N2 counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 4-(indazol-1-ylmethyl)benzonitrile, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are employed to create a complete architectural map.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the chemical environment and connectivity of every proton in the molecule. The key diagnostic signals that differentiate the N1 and N2 isomers are the chemical shifts of the methylene bridge protons (-CH₂-) and the H3 proton of the indazole ring. In the N1 isomer, the methylene protons are deshielded by the adjacent pyrazole ring nitrogen and the benzonitrile ring, while the H3 proton appears as a distinct singlet in the aromatic region.
Predicted ¹H NMR Signals (400 MHz, CDCl₃):
-
δ ~8.10 ppm (s, 1H): H3 proton of the indazole ring. Its downfield shift is characteristic.
-
δ ~7.80 ppm (d, 1H): H7 proton of the indazole ring.
-
δ ~7.65 ppm (d, 2H): Protons on the benzonitrile ring ortho to the nitrile group.
-
δ ~7.45 ppm (d, 1H): H4 proton of the indazole ring.
-
δ ~7.35 ppm (t, 1H): H6 proton of the indazole ring.
-
δ ~7.25 ppm (d, 2H): Protons on the benzonitrile ring meta to the nitrile group.
-
δ ~7.15 ppm (t, 1H): H5 proton of the indazole ring.
-
δ ~5.60 ppm (s, 2H): Methylene bridge (-CH₂-) protons. This singlet is a key signature.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms. The presence of the nitrile carbon (~118 ppm) and the methylene bridge carbon (~50 ppm) are crucial confirmation points.
2D NMR: Confirming Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, confirming the relationships between adjacent protons on the indazole and benzonitrile rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon atom. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing regiochemistry. A key correlation will be observed between the methylene bridge protons (~5.60 ppm) and the C7a and C3 carbons of the indazole ring, a connection only possible in the N1 isomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[15]
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a high signal-to-noise ratio.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ and CH₂ signals.
-
2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters according to established methods.[16]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).
Data Summary: Expected NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Indazole-H3 | ~8.10 (s) | ~134.0 | C4, C7a |
| Indazole-H4 | ~7.45 (d) | ~121.5 | C3, C5, C7a |
| Indazole-H5 | ~7.15 (t) | ~122.0 | C4, C6, C7 |
| Indazole-H6 | ~7.35 (t) | ~127.0 | C4, C5, C7a |
| Indazole-H7 | ~7.80 (d) | ~110.0 | C5, C7a |
| Methylene (-CH₂-) | ~5.60 (s) | ~50.0 | C3, C7a, Benzonitrile-C1', C2'/C6' |
| Benzonitrile-H2'/H6' | ~7.25 (d) | ~128.0 | C4', -CN |
| Benzonitrile-H3'/H5' | ~7.65 (d) | ~132.5 | C1', C4', -CN |
| Nitrile (-CN) | - | ~118.0 | - |
| Quaternary Carbons | - | ~112.0 (C4'), ~133.5 (C7a), ~141.0 (C3a), ~142.0 (C1') | - |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound, which confirms its elemental composition, and its fragmentation pattern, which offers corroborating structural evidence.
High-Resolution Mass Spectrometry (HRMS)
Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, HRMS can measure the mass of the molecular ion with high precision.
-
Molecular Formula: C₁₅H₁₁N₃
-
Monoisotopic Mass: 233.0953 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 234.1031
Observing this ion at the calculated m/z value confirms the elemental formula.
Tandem Mass Spectrometry (MS/MS)
By isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragments. The weakest bond is the N-CH₂ bond, making its cleavage a likely primary fragmentation pathway.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use an LC-MS system equipped with an ESI source.
-
Analysis: Infuse the sample or inject it onto a C18 column. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
MS/MS: Perform a product ion scan on the precursor ion at m/z 234.1 to obtain the fragmentation spectrum.
Visualization: Predicted MS/MS Fragmentation Pathway```dot
Caption: Integrated workflow for structure elucidation.
The process is one of logical deduction:
-
MS confirms the correct elemental formula.
-
FTIR confirms the presence of key functional groups, specifically the nitrile.
-
¹H and ¹³C NMR provide the complete atom inventory and their immediate electronic environments.
-
COSY and HSQC connect the protons and carbons into individual spin systems (the indazole and benzonitrile rings).
-
HMBC provides the final, irrefutable link, connecting the methylene bridge to the N1 position of the indazole ring, confirming the desired regiochemistry and completing the structural puzzle.
This comprehensive, multi-technique approach ensures the unambiguous identification and structural elucidation of 4-(indazol-1-ylmethyl)benzonitrile, providing the trustworthy and authoritative data required for progression in research and drug development.
References
-
Shaikh, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]
-
IGI Global. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. IGI Global Scientific Publishing. [Link]
-
Li, X., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
Upmanyu, N., et al. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
ResearchGate. (n.d.). Structure and synthesis of indazole. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
-
Wang, Z-L., & Li, Y-F. (2008). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o975. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. [Link]
-
Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877. [Link]
-
Fainstein, C., et al. (2004). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 42(10), 874-877. [Link]
-
Narender, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]
-
PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Öztürk, S., et al. (2007). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3510. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Yilmaz, I., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
-
Tiekink, E. R. T., & Jotani, M. M. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1195-1200. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 642-646. [Link]
-
Pérez-Medina, C., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7366-7377. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. IJTSRD. [Link]
-
Khan, K. M., et al. (2018). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 50(Special Issue G), 101-106. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control. ResearchGate. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. igi-global.com [igi-global.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 8. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. epfl.ch [epfl.ch]
- 15. rsc.org [rsc.org]
- 16. repositorio.uchile.cl [repositorio.uchile.cl]
The Indazole Nucleus: A Privileged Scaffold in Modern Pharmacopeia
Executive Summary
The indazole nucleus (1H-indazole) has transcended its status as a mere structural curiosity to become a "privileged scaffold" in contemporary drug discovery. Structurally defined by a benzene ring fused to a pyrazole, this bicycle offers a unique constellation of physicochemical properties—specifically, amphoteric hydrogen bonding capabilities and enhanced metabolic stability—that distinguish it from its carbocyclic analogue, indole. This guide analyzes the biological significance of the indazole motif, focusing on its critical role in kinase inhibition and DNA repair modulation (PARP), supported by validated experimental workflows and mechanistic insights.
The Chemo-Structural Advantage: Why Indazole?
Bioisosterism and Metabolic Stability
In medicinal chemistry, the indole ring (found in Tryptophan) is a ubiquitous pharmacophore. However, the electron-rich C3 position of indole is a notorious metabolic liability, susceptible to oxidative metabolism by Cytochrome P450 enzymes.
The indazole switch —replacing the C3 carbon of indole with a nitrogen atom (N2)—confers two distinct advantages:
-
Metabolic Hardening: The N2 atom lowers the electron density of the heterocyclic ring, significantly reducing susceptibility to oxidative attack and improving the molecule's metabolic half-life (
). -
Dual H-Bonding Capability: Unlike indole (strictly a donor via N1-H), indazole acts as both a hydrogen bond donor (N1-H) and an acceptor (N2).[1] This amphoteric nature allows for more complex interaction networks within protein binding pockets, particularly the "hinge region" of kinases.
Tautomeric Versatility
Indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2] While the 1H-tautomer is thermodynamically favored in the gas phase and solution (by ~2–4 kcal/mol), the energy barrier is low enough that the local protein environment can select the specific tautomer required for optimal binding affinity.
Figure 1: Chemo-structural comparison illustrating the 'Indazole Switch' for metabolic stability and functional versatility.
Mechanistic Case Studies in Oncology
Kinase Inhibition: The Hinge Binder (Axitinib)
Drug: Axitinib (Inlyta) Target: VEGFR 1/2/3 Mechanism: ATP-Competitive Inhibition
In the design of Type I kinase inhibitors, the inhibitor must compete with Adenosine Triphosphate (ATP) for the deep cleft between the N- and C-lobes of the kinase. This cleft is lined by the "hinge region."
-
The Indazole Role: In Axitinib, the indazole moiety serves as the anchor.[3][4] The N1-H functions as a hydrogen bond donor to the backbone carbonyl of the hinge residues, while the N2 acts as an acceptor for the backbone amide. This bidentate interaction mimics the adenine ring of ATP, locking the drug into the active site with nanomolar affinity (
< 1 nM for VEGFR2).
PARP Inhibition: The Nicotinamide Mimic (Niraparib)
Drug: Niraparib (Zejula) Target: PARP1/2 Mechanism: PARP Trapping
Poly(ADP-ribose) polymerases (PARP) use
-
The Indazole Role: Niraparib utilizes an indazole-carboxamide moiety. This structure is a direct bioisostere of the nicotinamide portion of
. -
The Trap: By competing with
, Niraparib does not merely inhibit catalytic activity; it locks the PARP enzyme onto the DNA strand. This "trapped" PARP-DNA complex is more cytotoxic than the unrepaired break itself, leading to replication fork collapse—a concept known as synthetic lethality, particularly effective in BRCA-mutated cancers.
Data Summary: FDA-Approved Indazole Therapeutics[6]
The following table summarizes key approved agents, highlighting the structural role of the indazole nucleus.
| Drug Name | Primary Target | Indication | Indazole Structural Role |
| Axitinib | VEGFR 1-3 | Renal Cell Carcinoma | Hinge Binder: Mimics ATP adenine ring; forms H-bonds with kinase backbone. |
| Niraparib | PARP 1/2 | Ovarian Cancer | Substrate Mimic: Bioisostere of Nicotinamide ( |
| Pazopanib | VEGFR/PDGFR | Sarcoma / RCC | Scaffold Core: Orients side chains for hydrophobic pocket occupation. |
| Entrectinib | TRK A/B/C | NTRK+ Solid Tumors | Hinge Binder: Critical for CNS penetration and kinase selectivity. |
| Granisetron | 5-HT3 | Nausea (CINV) | Pharmacophore: Mimics serotonin indole core but with higher stability. |
Experimental Protocol: High-Throughput Kinase Inhibition Assay
Objective: Determine the
Principle: The assay measures the conversion of ATP to ADP by the kinase. A secondary reaction converts the generated ADP into a detectable light signal.
Reagents & Setup
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: Poly (Glu, Tyr) 4:1 peptide.
-
Controls:
-
Max Signal (Positive): Enzyme + Substrate + DMSO (No Inhibitor).
-
Min Signal (Negative): No Enzyme (Background).
-
Reference: Axitinib (10-point dose response).
-
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 100x stocks of indazole derivatives in 100% DMSO.
-
Perform 3-fold serial dilutions in a source plate (10 concentrations).
-
-
Enzyme Reaction Initiation:
-
Dispense 5
L of Kinase/Peptide mix into a 384-well low-volume white plate. -
Add 50 nL of compound (using acoustic dispenser or pin tool).
-
Incubate for 10 minutes at RT (allows compound to bind hinge region).
-
-
ATP Addition:
-
Add 5
L of ATP ( concentration) to initiate the reaction. -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10
L of ADP-Detection Reagent (stops kinase reaction, converts ADP ATP Luciferase signal). -
Incubate 40 minutes.
-
-
Data Acquisition:
-
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Data Analysis & Validation
-
Normalization: Calculate % Inhibition =
. -
Curve Fitting: Fit data to a 4-parameter logistic equation to derive
. -
Quality Control (Z-Factor):
-
Acceptance Criteria:
.
-
Figure 2: Standardized workflow for High-Throughput Kinase Inhibition Screening.
References
-
Singampalli, A. et al. (2025).[4] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[4][6]
-
Zhang, S.G. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
PharmaBlock. (n.d.). Indazoles in Drug Discovery: Bioisosteres and Scaffolds. PharmaBlock Whitepaper.
-
Hu-Lowe, D.D. et al. (2008). Preclinical characterization of axitinib (AG-013736), a novel sequence-derived inhibitor of VEGF receptors. Clinical Cancer Research.
-
Jones, P. et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.[7] Journal of Medicinal Chemistry.
-
Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Benzonitrile Moiety: A Pillar of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The benzonitrile group, a simple fusion of a benzene ring and a cyano functional group, has emerged as a cornerstone in contemporary drug design. Its prevalence in a wide array of approved pharmaceuticals is not coincidental but rather a testament to its unique and highly tunable physicochemical properties. This guide provides an in-depth analysis of the benzonitrile moiety from the perspective of a medicinal chemist. We will explore its fundamental electronic and stereochemical characteristics, dissect its role in target binding interactions, and evaluate its function as a versatile bioisostere. Furthermore, this document will cover the moiety's typical metabolic fate, safety profile, and showcase its strategic implementation in successful drug candidates, particularly within the domain of kinase inhibition. Detailed protocols and workflows are presented to provide a practical framework for researchers and drug development professionals aiming to leverage this privileged scaffold in their own discovery programs.
Part 1: Foundational Physicochemical Properties of the Benzonitrile Moiety
The strategic incorporation of a benzonitrile group into a drug candidate is predicated on its distinct electronic and steric profile. Understanding these foundational properties is critical to predicting and optimizing a molecule's behavior in vitro and in vivo.
Electronic and Stereochemical Profile
The cyano group (-C≡N) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This has profound implications for the attached benzene ring:
-
Aromatic Ring Deactivation: The strong electron-withdrawing nature polarizes the aromatic π-system, which can render the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This is a common strategy to block metabolically labile positions and improve a drug's half-life.
-
Enhanced Electrophilicity: The nitrile carbon becomes more electrophilic, a property that can be exploited in certain covalent inhibitor designs, although the nitrile group itself is generally not highly reactive toward nucleophiles unless specifically activated.[1][4]
-
Linear and Rigid Geometry: The sp-hybridized nitrile is linear and conformationally rigid. This allows it to act as a rigid linker or a vector to precisely orient other functional groups toward their intended binding partners, minimizing the entropic penalty upon binding.
Impact on Solubility and Lipophilicity
The benzonitrile moiety is a moderately polar functional group that can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While the benzene ring is lipophilic, the nitrile group introduces a significant dipole moment, increasing polarity. This allows chemists to finely tune a molecule's lipophilicity (LogP) to strike the delicate balance between aqueous solubility and membrane permeability required for oral bioavailability.[3]
| Property | Value | Implication in Drug Design |
| Molecular Formula | C₇H₅N | A relatively small, synthetically accessible moiety. |
| Molecular Weight | 103.12 g/mol [5][6] | Low molecular weight addition for property modulation. |
| logP (Octanol/Water) | 1.56 - 1.6[6][7] | Moderately lipophilic, can reduce overall LogP when replacing more lipophilic groups. |
| Boiling Point | 190.7 °C[7][8] | High, indicating strong intermolecular forces. |
| Aqueous Solubility | Poor (<0.5 g/100 mL)[5][8] | The moiety itself is poorly soluble, but its polarity can improve the solubility of larger molecules. |
| IR Absorption | ~2230 cm⁻¹[2] | Characteristic spectroscopic handle for reaction monitoring. |
Part 2: The Role of Benzonitrile in Target Engagement
The utility of the benzonitrile group extends beyond simple property modulation; it is an active participant in establishing high-affinity binding to biological targets. Its electronic features enable a range of crucial non-covalent interactions.
-
Hydrogen Bond Acceptor: The lone pair of electrons on the nitrile's nitrogen atom allows it to serve as an effective hydrogen bond acceptor from donor residues in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, asparagine, or glutamine.[9][10]
-
Dipole-Dipole and Polar Interactions: The strong dipole of the nitrile group can engage in favorable polar interactions within the binding pocket, contributing significantly to binding affinity.[3][11]
-
Modulation of π-Interactions: By withdrawing electron density, the nitrile group can polarize the aromatic ring, enhancing its ability to participate in π-π stacking or π-cation interactions with complementary aromatic or charged residues in the target protein.[3]
Caption: Interactions of the benzonitrile moiety in a protein active site.
Part 3: A Versatile Bioisostere in Lead Optimization
Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is exchanged for another to improve properties while retaining desired biological activity.[12][13] The benzonitrile moiety is a particularly effective and versatile bioisostere.
Bioisostere for Carbonyls and Halogens
The nitrile's ability to act as a hydrogen bond acceptor makes it an excellent bioisostere for a ketone or amide carbonyl.[3] This is exemplified in aromatase inhibitors like anastrozole and letrozole, where the nitrile is crucial for enzymatic inhibition, likely by mimicking the carbonyl group of the natural substrate.[3]
Perhaps more powerfully, the benzonitrile group serves as a bioisostere for halogens like chlorine and fluorine. In one documented case, replacing a chlorine atom with a nitrile group in a lead series reduced lipophilicity by an order of magnitude and significantly increased the lipophilic-ligand efficiency (LLE).[3] This same substitution also dramatically improved the compound's metabolic stability in human liver microsomes.[3]
Conceptual Workflow: Bioisosteric Replacement
The following workflow illustrates a common decision-making process in a lead optimization campaign where a benzonitrile is introduced to solve ADME liabilities.
Protocol: Conceptual Bioisosteric Replacement Workflow
-
Identify Liability: Start with a lead compound (Lead A) that has high potency but poor metabolic stability and/or high lipophilicity due to a metabolically labile group (e.g., a methoxy group) or a lipophilic halogen.
-
Hypothesize Replacement: Propose the synthesis of an analog (Lead B) where the liable group is replaced by a benzonitrile. The rationale is that the nitrile will block the site of metabolism and reduce lipophilicity while preserving key binding interactions (e.g., acting as a hydrogen bond acceptor).
-
Synthesis: Synthesize Lead B, often via palladium-catalyzed cyanation of an aryl bromide or triflate precursor.
-
In Vitro Testing:
-
Assay Lead B for target potency (e.g., IC₅₀) to confirm that biological activity is retained or improved.
-
Perform a metabolic stability assay using human liver microsomes to measure the half-life (t₁/₂) and compare it to Lead A.
-
Experimentally determine the LogP or LogD to quantify the change in lipophilicity.
-
-
Analyze and Iterate: If potency is maintained and metabolic stability and lipophilicity are improved, the benzonitrile is a successful bioisosteric replacement. The new analog, Lead B, becomes the basis for further optimization.
Caption: A conceptual lead optimization workflow using benzonitrile.
Part 4: Metabolic Stability and Safety Profile
A key advantage of the benzonitrile moiety, particularly in contrast to aliphatic nitriles, is its exceptional metabolic stability and favorable safety profile.
Metabolic Fate
The benzonitrile group is generally robust and resistant to metabolic transformation, often passing through the body unchanged.[3][4] This stability is a primary reason for its use in blocking sites of metabolism. When metabolism of a benzonitrile-containing drug does occur, it is typically at a position remote from the cyano group, such as hydroxylation of the aromatic ring or modification of other substituents.[3][4][14]
Critically, aromatic nitriles do not readily release cyanide in vivo.[3][4][14] The C-CN bond is strong, and the mechanism for cyanide release, which involves oxidation of a carbon adjacent to the nitrile, is not facile for benzonitriles as it would require disrupting the aromatic system.[3][4] This is a major safety advantage over some aliphatic nitriles, where such oxidation can occur if there is a proton on the adjacent carbon.[3][4]
Caption: Typical metabolic fate of a benzonitrile-containing drug.
Part 5: Case Studies in Modern Pharmaceuticals
The strategic use of the benzonitrile moiety is evident across numerous therapeutic areas, most notably in oncology and endocrinology.
| Drug | Therapeutic Class | Role of Benzonitrile Moiety |
| Anastrozole (Arimidex®) | Aromatase Inhibitor | Essential for binding to the aromatase enzyme active site; acts as a hydrogen bond acceptor and mimics the natural substrate.[3] |
| Letrozole (Femara®) | Aromatase Inhibitor | Similar to Anastrozole, the two benzonitrile groups are critical for high-affinity inhibition of the aromatase enzyme. |
| Alectinib (Alecensa®) | ALK Kinase Inhibitor | The benzonitrile group occupies a key region of the ATP binding pocket, contributing to the drug's high potency and selectivity.[15][16] |
| Crisaborole (Eucrisa®) | PDE4 Inhibitor | The nitrile group is a key interacting element with the active site of the phosphodiesterase-4 enzyme.[15][16] |
| Vilazodone (Viibryd®) | Antidepressant | The nitrile functions as a fluorine bioisostere, contributing to the molecule's potent electron-withdrawing properties required for efficacy.[3] |
These examples underscore the successful application of the benzonitrile group to achieve potent and selective drugs with favorable pharmacokinetic profiles. Its frequent appearance in kinase inhibitors highlights its utility in targeting the highly conserved ATP binding pocket.[17][18][19]
Part 6: Overview of Synthetic Methodologies
The widespread use of the benzonitrile moiety is also due to its synthetic accessibility. Several robust and scalable methods exist for its introduction into a target molecule.
Caption: Common synthetic routes to the benzonitrile moiety.
Modern methods, particularly palladium-catalyzed cross-coupling reactions, have made the introduction of a nitrile group a routine transformation in medicinal chemistry, allowing for its incorporation at various stages of a synthetic sequence.[20]
Conclusion
The benzonitrile moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate physicochemical properties, engage in specific, high-affinity target interactions, and serve as an effective bioisostere for problematic functional groups makes it a highly attractive scaffold. Furthermore, its general metabolic stability and low risk of cyanide release provide a significant safety advantage. From aromatase inhibitors to a new generation of kinase inhibitors, the benzonitrile group has proven its value time and again. As drug discovery continues to tackle increasingly complex biological targets, the strategic and rational application of this simple yet powerful moiety will undoubtedly contribute to the development of the next wave of innovative therapeutics.
References
- BENZONITRILE. (n.d.). Google Vertex AI Search.
- Zhang, J., et al. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. PubMed.
- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (n.d.). Benchchem.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Benzonitrile derivatives as kinase inhibitors. (n.d.). Google Patents.
- Benzonitrile. (n.d.). Grokipedia.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications.
- Benzonitrile Definition - Organic Chemistry Key Term. (2025). Fiveable.
- Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem.
- Benzonitrile. (n.d.). Wikipedia.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Communities.
- Benzonitrile: Properties, Production And Uses. (2024). Chemcess.
- Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publishing.
- Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health.
- Benzonitrile derivatives as kinase inhibitors. (n.d.). Google Patents.
- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
- Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publishing.
- Two FDA-approved commercially available drugs were precisely recognized... (n.d.). ResearchGate.
- Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. (n.d.). ResearchGate.
- Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. (n.d.). CrystEngComm (RSC Publishing).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemcess.com [chemcess.com]
- 8. Benzonitrile - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Application of Nitrile in Drug Design [sioc-journal.cn]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. drughunter.com [drughunter.com]
- 14. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis and Application of 4-(Indazol-1-ylmethyl)benzonitrile: A Technical Guide for Medicinal Chemists
Introduction: The Architectural Significance of 4-(Indazol-1-ylmethyl)benzonitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2][3] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, while offering distinct physicochemical properties.[2] The indazole framework is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4]
Similarly, the benzonitrile moiety is a critical functional group in drug design. The nitrile group can modulate a molecule's physicochemical and pharmacokinetic properties to enhance bioavailability. It can also participate in crucial binding interactions with target proteins through hydrogen bonds, polar interactions, and π-π stacking.
This technical guide provides an in-depth exploration of 4-(Indazol-1-ylmethyl)benzonitrile, a synthetic building block that synergistically combines the advantageous features of both the indazole and benzonitrile scaffolds. We will delve into its strategic synthesis, with a focus on achieving high regioselectivity, and explore its potential as a versatile precursor for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Strategic Synthesis: Mastering the Regioselective N1-Alkylation of Indazole
The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile is primarily achieved through the N-alkylation of 1H-indazole with an appropriately substituted benzyl halide, typically 4-(bromomethyl)benzonitrile. The principal challenge in this synthesis is controlling the regioselectivity of the alkylation. The indazole anion possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products. For many biological applications, the N1-substituted isomer is the desired product, necessitating a synthetic strategy that heavily favors its formation.
The regiochemical outcome of the alkylation is profoundly influenced by the choice of base and solvent.[5] Strong, non-coordinating bases such as sodium hydride (NaH) in aprotic, non-polar solvents like tetrahydrofuran (THF) have been demonstrated to afford high N1-selectivity.[1][6][7] This is attributed to the formation of the sodium salt of indazole, where the sodium cation is believed to coordinate with the N2-position, sterically hindering its attack on the electrophile and thereby directing alkylation to the N1-position.[5]
Conversely, the use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[5]
Below is a detailed, field-proven protocol for the selective synthesis of 4-(1H-indazol-1-ylmethyl)benzonitrile.
Experimental Protocol: Synthesis of 4-(1H-indazol-1-ylmethyl)benzonitrile
Reaction Scheme:
Caption: Synthesis of 4-(1H-Indazol-1-ylmethyl)benzonitrile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-Indazole | 99% | Commercially Available |
| 4-(Bromomethyl)benzonitrile | 98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indazole should result in a clear solution or a fine suspension.
-
Alkylation: Re-cool the mixture to 0 °C and add a solution of 4-(bromomethyl)benzonitrile (1.05 equivalents) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-(1H-indazol-1-ylmethyl)benzonitrile as a solid.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1 (s, 1H, indazole H-3), ~7.8-7.2 (m, 8H, aromatic protons), ~5.6 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~140-120 (aromatic carbons), ~118 (CN), ~50 (CH₂).
-
Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₁N₃ [M+H]⁺.
The Versatility of 4-(Indazol-1-ylmethyl)benzonitrile as a Synthetic Intermediate
The strategic placement of the indazole and benzonitrile moieties makes 4-(1H-indazol-1-ylmethyl)benzonitrile a highly valuable and versatile building block for further chemical transformations.
Workflow for Derivatization:
Caption: Potential derivatization pathways for 4-(1H-Indazol-1-ylmethyl)benzonitrile.
Transformations of the Benzonitrile Group
The nitrile functionality offers a gateway to a variety of other important chemical groups:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), yields a primary amine. This introduces a basic center and a nucleophilic site for further elaboration.
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions with azides to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.
Modifications of the Indazole Ring
The indazole ring itself is amenable to a range of electrophilic substitution reactions, allowing for the introduction of additional diversity:
-
Halogenation: The benzene portion of the indazole ring can be halogenated at various positions, providing points for subsequent metal-catalyzed cross-coupling reactions.
-
Nitration: Nitration of the indazole ring can introduce a nitro group, which can then be reduced to an amine, opening up further derivatization possibilities.
-
Cross-Coupling Reactions: Following halogenation, Suzuki, Buchwald-Hartwig, and other cross-coupling reactions can be employed to introduce a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.
Conclusion: A Building Block of Strategic Importance
4-(Indazol-1-ylmethyl)benzonitrile is a synthetic intermediate of significant strategic value for drug discovery and development. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established methodologies. The presence of both the privileged indazole scaffold and the versatile benzonitrile functionality provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. A thorough understanding of its synthesis and reactivity will undoubtedly facilitate the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Daly, D. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. Available from: [Link]
-
McCarthy, J. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Available from: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available from: [Link]
-
BuyersGuideChem. 4-[(5-Amino-1H-indazol-1-yl)methyl]-benzonitrile. Available from: [Link]
-
PubChem. 4-[6-(1h-Imidazol-1-Ylmethyl)-7-Methoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl]benzonitrile. Available from: [Link]
-
Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1025-1036. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Spotlight on 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: A Critical Fine Chemical. Available from: [Link]
-
IndiaMART. 4-(1h-1,2,4- Triazol-1-Ylmethyl) Benzonitrile Cas No. 112809-25-3. Available from: [Link]
-
Virtuous Lifesciences. 4-[1H-(1,2,4-Triazole-1-yl) Methyl] Benzonitrile. Available from: [Link]
-
The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Available from: [Link]
- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. Available from: [Link]
-
Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthetic strategies for 4-(Indazol-1-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a series of steps, but a logical framework for approaching the synthesis of N-alkylated indazoles, emphasizing the critical aspects of regioselectivity and reaction optimization.
Introduction: The Significance of the Indazole Moiety
The indazole scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds. Its unique structural and electronic properties make it a valuable building block in the design of therapeutic agents. The N-alkylation of indazoles is a common strategy to modulate their biological activity, but it presents a significant synthetic challenge: the control of regioselectivity between the N1 and N2 positions of the indazole ring. This guide will use 4-(Indazol-1-ylmethyl)benzonitrile as a case study to explore the principles of retrosynthesis and the practical considerations for achieving a successful and selective synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of 4-(Indazol-1-ylmethyl)benzonitrile reveals a straightforward disconnection strategy. The primary target bond for disconnection is the C-N bond between the benzylic carbon and the indazole nitrogen.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection leads to two key synthons: an indazole anion and a 4-(cyanophenyl)methyl cation. The corresponding synthetic equivalents are indazole and a 4-(halomethyl)benzonitrile , such as 4-(bromomethyl)benzonitrile. This approach simplifies the synthesis to a nucleophilic substitution reaction.
Synthetic Strategies and a Focus on Regioselectivity
The forward synthesis involves the N-alkylation of indazole with 4-(bromomethyl)benzonitrile. The critical challenge in this step is controlling the regioselectivity of the alkylation. Indazole has two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of isomers.
The Challenge: N1 versus N2 Alkylation
The formation of both N1 and N2 isomers is a common outcome in the alkylation of indazoles. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. For many applications, the isolation of a single, pure regioisomer is essential, making the development of a highly selective reaction paramount.
Achieving N1-Selectivity: A Proven Approach
Scientific literature strongly indicates that the combination of a strong, non-nucleophilic base in an aprotic solvent is key to achieving high selectivity for the N1-alkylated product. The most commonly cited and effective system for this purpose is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .
The rationale behind this selectivity is the deprotonation of indazole by NaH to form the sodium salt. In a non-polar, aprotic solvent like THF, the sodium cation is thought to coordinate with the lone pair of electrons on the N2 nitrogen, sterically hindering the approach of the electrophile to this position. Consequently, the alkylation occurs preferentially at the more accessible N1 position.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-(Indazol-1-ylmethyl)benzonitrile, designed to be a self-validating system for researchers.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Indazole | C₇H₆N₂ | 118.14 | ≥98% | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |
| 4-(Bromomethyl)benzonitrile | C₈H₆BrN | 196.04 | ≥97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |
| Brine | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indazole (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the indazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed. Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: In a separate flask, dissolve 4-(bromomethyl)benzonitrile (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred indazole anion solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(Indazol-1-ylmethyl)benzonitrile as a pure solid.
Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for both the indazole and the substituted benzyl moieties.
-
Indazole Protons: A singlet for the H3 proton, and a series of multiplets or doublets for the aromatic protons on the benzo-fused ring.
-
Benzylic Protons: A singlet for the two methylene protons (-CH₂-) connecting the indazole and the benzonitrile rings.
-
Benzonitrile Protons: Two doublets corresponding to the four aromatic protons of the para-substituted benzonitrile ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Indazole Carbons: Signals corresponding to the carbons of the indazole ring system.
-
Benzylic Carbon: A signal for the methylene carbon.
-
Benzonitrile Carbons: Signals for the carbons of the benzonitrile ring, including the quaternary carbon of the nitrile group (-C≡N) and the ipso-carbon attached to the methylene group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the target compound.
-
Expected Molecular Ion Peak (M+) : m/z = 233.10 (for C₁₅H₁₁N₃)
Conclusion
The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile serves as an excellent case study for understanding the principles of N-alkylation of indazoles. By employing a retrosynthetic approach, we can identify a straightforward synthetic route involving a nucleophilic substitution reaction. The key to a successful synthesis lies in controlling the regioselectivity, which can be effectively achieved by using sodium hydride in anhydrous THF to favor the formation of the N1-alkylated product. The detailed protocol and characterization guidelines provided in this guide offer a robust framework for researchers to synthesize and validate this and other similar N-alkylated indazole derivatives, which are of significant interest in the field of drug discovery and development.
References
- Given the nature of this generated response, direct citations to specific research articles for the exact synthesis of 4-(Indazol-1-ylmethyl)benzonitrile are not available. The principles and general procedures described are based on well-established organic chemistry knowledge and numerous publications on the N-alkylation of indazoles.
An In-depth Technical Guide to the Physicochemical Properties of Indazole-Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the core physicochemical properties of indazole-benzonitrile derivatives, a chemical class of significant interest in modern drug discovery. As these scaffolds are integral to numerous kinase inhibitors and other targeted therapies, a deep understanding of their properties is paramount for optimizing drug-like characteristics, from synthesis to in vivo performance.[1][2][3][4] This document moves beyond a simple listing of data, offering insights into the causal relationships between chemical structure and physical behavior, detailing robust experimental protocols, and providing a framework for predictive modeling.
The Strategic Importance of the Indazole-Benzonitrile Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its unique combination of a hydrogen bond donor (the N-H group) and an additional nitrogen atom acting as a hydrogen bond acceptor provides versatile interaction capabilities with biological targets, particularly the hinge region of protein kinases.[5] The benzonitrile moiety, while seemingly simple, serves several critical functions:
-
Potency and Selectivity: The nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, contributing significantly to binding affinity and selectivity for the target protein.
-
Metabolic Stability: The nitrile is generally resistant to metabolic degradation, enhancing the compound's half-life.
-
Modulation of Physicochemical Properties: Its electronic properties can influence the acidity of the indazole N-H, and its inclusion impacts overall lipophilicity and solubility.
The strategic combination of these two moieties has led to the development of potent inhibitors for targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Polo-like kinase 4 (PLK4), and various other kinases implicated in oncology and inflammatory diseases.[6][7]
Core Physicochemical Properties & Their Impact on Drug Development
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For indazole-benzonitrile derivatives, meticulous characterization of these attributes is a prerequisite for successful development.
Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Causality & Importance: A LogP value in the optimal range (typically 1-3 for oral drugs) is essential for passive diffusion across cell membranes, including the intestinal wall for absorption and the blood-brain barrier for CNS targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8] In a series of CCR4 antagonists, replacing a phenyl ring with a more polar pyridine ring was a deliberate strategy to reduce lipophilicity.[8]
-
Structural Influence: The lipophilicity of indazole-benzonitrile derivatives is highly tunable. Adding non-polar substituents (e.g., alkyl, halogen) to either the indazole or benzonitrile ring will increase LogP, while incorporating polar groups (e.g., hydroxyl, morpholine) will decrease it.[8]
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a primary reason for the failure of promising drug candidates.
-
Causality & Importance: The rigid, aromatic nature of the indazole-benzonitrile core contributes to strong crystal lattice energy, which can suppress aqueous solubility.[9] Efforts to improve solubility, for instance, by introducing polar functional groups or creating salt forms, are common strategies in lead optimization.[10]
-
Structural Influence: The introduction of ionizable groups (amines, carboxylic acids) or hydrogen-bonding moieties can significantly enhance solubility. For example, in the development of microtubule inhibitors, systematic modifications were performed on an indazole core specifically to improve its aqueous solubility, leading to a hydrochloride salt with much-improved characteristics.[10]
The melting point (Tm), decomposition temperature (Td), and crystalline form (polymorphism) are crucial for manufacturing, formulation, and storage.
-
Causality & Importance: A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility. Differential Scanning Calorimetry (DSC) is the standard technique for determining these thermal properties.
-
Structural Influence: Subtle changes in substitution can lead to different crystal packing arrangements (polymorphs), which can have dramatically different solubilities and dissolution rates. Powder X-ray Diffraction (PXRD) is essential for identifying and characterizing these forms.
Experimental Characterization: Self-Validating Protocols
Accurate and reproducible measurement of physicochemical properties is non-negotiable. The following protocols represent industry-standard, self-validating methodologies.
This method correlates a compound's retention time on a reverse-phase (non-polar) HPLC column with its lipophilicity. It is faster and uses less material than the traditional shake-flask method.
Rationale: The non-polar stationary phase mimics a lipid environment. The more lipophilic a compound is, the more strongly it will interact with the stationary phase, leading to a longer retention time. The system is calibrated with compounds of known LogP values to ensure accuracy.
Step-by-Step Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Calibration: Prepare a series of standard compounds with known LogP values spanning the expected range (e.g., uracil, toluene, naphthalene). Inject each standard and record its retention time (tR).
-
Sample Analysis: Prepare a stock solution of the indazole-benzonitrile derivative in a suitable solvent (e.g., DMSO, methanol) at a concentration of ~1 mg/mL. Inject the sample and record its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each standard and the test compound: k = (tR - t0) / t0, where t0 is the column dead time (often measured using uracil).
-
Plot a calibration curve of log k versus the known LogP values of the standards.
-
Determine the log k of the test compound and use the calibration curve's linear regression equation to calculate its LogP.
-
Trustworthiness Check: The calibration curve must have a correlation coefficient (R²) > 0.98. The test compound's retention time should fall within the range of the standards.
This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer, providing a kinetic measure of solubility.
Rationale: This assay mimics the situation where a drug, often stored in DMSO, is introduced into an aqueous biological medium. The onset of turbidity (light scattering) indicates that the solubility limit has been exceeded.
Step-by-Step Methodology:
-
Preparation: Prepare a high-concentration stock solution of the indazole-benzonitrile derivative in 100% DMSO (e.g., 10 mM). Prepare a series of dilutions from this stock in DMSO in a 96-well plate.
-
Assay: In a clear-bottomed 96-well plate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Measurement: Use a plate reader to add a small volume of the DMSO stock/dilutions to the aqueous buffer. The plate is shaken, and the turbidity (absorbance at a high wavelength, e.g., 620 nm) is measured over time.
-
Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.
Trustworthiness Check: Include a known compound with high solubility (e.g., caffeine) and one with low solubility (e.g., griseofulvin) as controls in each plate to validate the assay's performance.
Data Presentation & Structure-Property Relationships (SPR)
Systematic structural modifications allow for the mapping of structure-property relationships, guiding the rational design of improved compounds.
| Compound ID | R1 Substitution (Indazole) | R2 Substitution (Benzonitrile) | cLogP (Calculated) | Aqueous Solubility (µM) | VEGFR-2 IC₅₀ (nM) |
| Lead-1 | H | H | 2.8 | 5 | 50 |
| Opt-1a | 6-OCH₃ | H | 2.9 | 8 | 25 |
| Opt-1b | 6-Morpholine | H | 1.5 | >100 | 150 |
| Opt-2a | H | 3-F | 3.1 | 4 | 15 |
| Opt-2b | H | 3-OH | 2.2 | 45 | 40 |
Fictional data for illustrative purposes.
Analysis of SPR:
-
Adding a polar morpholine group at R1 (Opt-1b ) dramatically decreases lipophilicity and increases solubility, but at the cost of potency, likely due to unfavorable interactions in the binding pocket.
-
Adding a small, electron-withdrawing fluorine at R2 (Opt-2a ) slightly increases lipophilicity but significantly improves potency, suggesting a favorable interaction.
-
Adding a hydroxyl group at R2 (Opt-2b ) provides a good balance, improving solubility while maintaining reasonable potency.
Visualization of Key Relationships
Understanding the interplay between physicochemical properties and biological outcomes is crucial.
Diagram 1: Experimental Workflow for LogP Determination This diagram outlines the logical flow of the HPLC-based method for determining lipophilicity.
Caption: Influence of core properties on ADME profile.
Conclusion
The indazole-benzonitrile core is a powerful and versatile scaffold in modern medicinal chemistry. However, its successful application hinges on a nuanced understanding and empirical measurement of its physicochemical properties. By systematically evaluating solubility, lipophilicity, and solid-state characteristics using robust protocols, drug development teams can establish clear structure-property relationships. This data-driven approach, which integrates experimental characterization with rational design, is essential for optimizing ADME profiles and ultimately developing safe and effective therapeutic agents. The continuous refinement of these properties is a critical, iterative cycle in the journey from a chemical lead to a clinical candidate.
References
-
ACS Publications.
-
National Center for Biotechnology Information (PMC).
-
Royal Society of Chemistry Publishing.
-
National Center for Biotechnology Information (PMC).
-
UCSF Shokat Lab.
-
MDPI.
-
National Center for Biotechnology Information (PMC).
-
ScienceDirect.
-
PubMed.
-
PubMed.
-
National Center for Biotechnology Information (PMC).
-
PharmaBlock.
-
ResearchGate.
-
IJCRT.org.
-
National Center for Biotechnology Information (PMC).
-
PubMed.
-
ResearchGate.
-
American Pharmaceutical Review.
-
Semantic Scholar.
-
IJCRT.org.
-
Benchchem.
-
Hilaris Publisher.
-
PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Deep Dive: Mechanistic Profiling of 4-(Indazol-1-ylmethyl)benzonitrile
Executive Summary
4-(Indazol-1-ylmethyl)benzonitrile is a synthetic pharmacophore belonging to the class of benzyl-azole non-steroidal aromatase inhibitors (NSAIs) .[1] Structurally distinct from third-generation inhibitors like Letrozole due to the substitution of the triazole ring with an indazole moiety, this compound represents a critical scaffold for studying Structure-Activity Relationships (SAR) in estrogen-dependent breast cancer therapeutics.
This guide provides a rigorous mechanistic speculation of its mode of action, grounded in the bioinorganic chemistry of heme-ligand interactions and established SAR data of the benzyl-benzonitrile class. The primary postulated mechanism is the competitive, reversible inhibition of Cytochrome P450 19A1 (Aromatase) , leading to the suppression of estrogen biosynthesis.
Part 1: Structural Analysis & Pharmacophore Modeling
To understand the mechanism, we must first deconstruct the molecule into its functional domains. The efficacy of NSAIs relies on a "Dual-Site" binding model:
| Functional Domain | Chemical Structure | Mechanistic Role |
| Heme-Coordinating Moiety | Indazole Ring (N-heterocycle) | The N2 nitrogen possesses a lone pair that coordinates axially with the Heme Iron ( |
| The "Linker" | Methylene Bridge ( | Provides the necessary rotational freedom and distance ( |
| Substrate Mimic | Benzonitrile ( | Mimics the A-ring of the natural substrate (Androstenedione). The Cyano ( |
The Indazole vs. Triazole Distinction
Most clinical AIs (e.g., Letrozole, Anastrozole) utilize a 1,2,4-triazole . The substitution with an indazole in 4-(Indazol-1-ylmethyl)benzonitrile increases lipophilicity (
Part 2: Mechanism of Action (Speculative)
Primary Target: Cytochrome P450 19A1 (Aromatase)
The consensus mechanism for this structural class is Type II Competitive Inhibition .
1. Entry and Docking
The compound diffuses into the endoplasmic reticulum membrane. The hydrophobic benzonitrile moiety guides the molecule into the CYP19 active site, aligning with the hydrophobic residues (Ile133, Phe220) that normally accommodate the steroid backbone.
2. Heme Coordination (The "Iron Lock")
Once docked, the N2-nitrogen of the indazole ring acts as a Lewis base. It donates its lone pair electrons to the unoccupied sixth coordination site of the Heme Iron (
-
Reaction:
-
Consequence: This coordination prevents the binding of molecular oxygen (
), which is the essential cofactor required for the three distinct hydroxylation steps that convert Androstenedione to Estrone.
3. Metabolic Blockade
By occupying the catalytic center, 4-(Indazol-1-ylmethyl)benzonitrile halts the aromatization of the steroid A-ring.
-
Pathway Blocked: Androstenedione
Estrone Estradiol. -
Therapeutic Outcome: Reduction in plasma estrogen levels, starving ER+ breast cancer cells of the hormone required for proliferation.
Secondary/Off-Target Speculations
-
CYP17A1 Inhibition: Due to the structural similarity between CYP17 and CYP19 active sites, indazole-based inhibitors often exhibit off-target activity against CYP17 (17
-hydroxylase/17,20-lyase), potentially affecting cortisol and androgen production. -
Kinase Inhibition: Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib). While the benzonitrile tail biases this molecule toward CYPs, high-concentration screening may reveal inhibition of VEGFR or PDGFR kinases.
Part 3: Visualization of Signaling & Mechanism
The following diagram illustrates the pathway from systemic administration to tumor growth arrest, highlighting the specific intervention point of the compound.
Caption: Mechanistic pathway showing the competitive displacement of Oxygen at the Heme interface by the Indazole nitrogen, halting the steroidogenesis cascade.
Part 4: Experimental Validation Protocols
To validate the speculated mechanism, the following "Self-Validating" experimental workflows are required. These protocols are designed to confirm target engagement and specificity.
Protocol 1: The Tritiated Water Release Assay (Gold Standard)
This assay measures the release of tritiated water (
Methodology:
-
Preparation: Isolate microsomes from human placental tissue or use recombinant CYP19A1 supersomes.
-
Reaction Mix: Incubate microsomes with
androstenedione ( ) and NADPH regenerating system. -
Treatment: Add 4-(Indazol-1-ylmethyl)benzonitrile at graded concentrations (
). -
Incubation: Incubate at
for 15 minutes. -
Termination: Stop reaction with chloroform/methanol.
-
Separation: Centrifuge to separate the aqueous phase (containing
) from the organic phase (steroids). -
Quantification: Count radioactivity in the aqueous phase using Liquid Scintillation Counting (LSC).
-
Validation:
is calculated. A potent AI should show sigmoidal inhibition with in the nanomolar range.
Protocol 2: Difference Spectroscopy (Type II Binding)
This physical assay confirms the direct coordination of the nitrogen to the heme iron, distinguishing it from Type I (substrate-only) binding.
Methodology:
-
Baseline: Record the UV-Vis baseline spectrum (
) of the CYP19A1 enzyme solution. -
Titration: Add the compound in increments to the sample cuvette; add solvent vehicle to the reference cuvette.
-
Observation: Look for a Type II Difference Spectrum :
-
Peak:
(Shift of Soret band to high spin). -
Trough:
(Loss of low spin state).
-
-
Logic: The appearance of this specific spectral signature confirms the displacement of the distal water/oxygen ligand by the indazole nitrogen.
Experimental Workflow Diagram
Caption: Sequential validation workflow ensuring potency is established before investing in mechanistic confirmation.
References
-
Bubert, C., et al. (2008).[2] "Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities." ChemMedChem, 3(11), 1708-1730.[3][2] Link
-
Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457(7226), 219-223. (Foundational structural biology for AI mechanism). Link
-
Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry, 45(22), 4737-4747. (Discusses benzonitrile pharmacophore relevance). Link
-
Sayyad, N., et al. (2022).[4] "Aromatase Inhibitors: Development and Current Perspectives." Indian Journal of Pharmaceutical Education and Research, 56(2), 316.[4] (Review of Letrozole/Anastrozole mechanisms). Link
Sources
- 1. 1440535-63-6_CAS号:1440535-63-6_1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol - 化源网 [m.chemsrc.com]
- 2. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
Strategic Engineering of Indazole Scaffolds: Synthetic Methodologies and Therapeutic Applications
Topic: Discovery and Synthesis of Novel Indazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for the indole nucleus found in tryptophan and the purine base of adenine. Its unique tautomeric equilibrium and capability for diverse hydrogen-bonding interactions make it an ideal template for ATP-competitive kinase inhibitors.
This guide provides a technical roadmap for the rational design and synthesis of novel indazole derivatives. We move beyond basic heterocycle chemistry to explore high-fidelity synthetic routes, structure-activity relationship (SAR) logic, and the mechanistic grounding of indazole-based therapeutics like Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor).
Pharmacological Rationale & Target Engagement
Bioisosterism and Kinase Selectivity
The indazole core is predominantly utilized to target the ATP-binding pocket of protein kinases. Unlike the indole scaffold, the additional nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while N1 serves as a donor (in the 1H tautomer). This dual functionality allows for high-affinity "hinge binding" interactions within the kinase domain.
-
Type I Inhibitors: Bind to the active conformation (DFG-in). Indazoles often mimic the adenine ring of ATP.
-
Type II Inhibitors: Bind to the inactive conformation (DFG-out). Indazoles (e.g., Axitinib) often occupy the adenine pocket while extending a substituent into the hydrophobic back pocket.
Mechanistic Pathway: VEGFR Signaling
The following diagram illustrates the downstream signaling cascade of the Vascular Endothelial Growth Factor Receptor (VEGFR), a primary target for indazole-based drugs like Pazopanib and Axitinib. Inhibition here blocks angiogenesis in renal cell carcinoma.
Figure 1: VEGFR-2 signaling cascade. Indazole derivatives competitively inhibit the ATP-binding site of VEGFR, halting downstream RAS/RAF and PI3K/AKT signaling.
Synthetic Architectures
Developing novel indazoles requires choosing between De Novo Cyclization (building the ring) and Core Functionalization (modifying an existing ring).
Route A: De Novo Cyclization (The Buchwald Strategy)
For high-diversity libraries, the palladium-catalyzed intramolecular amination of 2-halobenzhydrazones is preferred due to its tolerance of electron-withdrawing groups.
-
Mechanism: Oxidative insertion of Pd(0) into the aryl-halide bond, followed by intramolecular N-arylation.
-
Advantage: Allows pre-installation of complex substituents on the hydrazine or aldehyde precursors.
Route B: C-3 Functionalization (The Lithiation Strategy)
Direct functionalization at C-3 is challenging due to the acidity of the N-H proton (pKa ~14).
-
Protocol: Protection (e.g., SEM, THP)
Lithiation (n-BuLi, -78°C) Electrophile quench (DMF, , etc.). -
Critical Note: Without N1-protection, n-BuLi will simply deprotonate N1, preventing C3 functionalization.
Synthetic Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target complexity.
Case Study: SAR of 3-Substituted Indazoles (Kinase Inhibition)
In the development of VEGFR inhibitors, the substitution pattern at the 3-position is critical for potency, while the N1/N2 substitution dictates solubility and metabolic stability. The following table summarizes SAR trends derived from Axitinib optimization studies.
Table 1: Structure-Activity Relationship (SAR) of 3-Styrylindazole Derivatives against VEGFR2
| Compound ID | R1 (N-Substituent) | R3 (C3-Substituent) | VEGFR2 IC50 (nM) | Notes |
| IND-01 | H | Phenyl | 125 | Baseline activity; poor solubility. |
| IND-02 | Methyl | Phenyl | 450 | Loss of H-bond donor at N1 reduces affinity. |
| IND-03 | H | 4-Pyridyl | 12 | Hinge Binder. Pyridine nitrogen engages Cys919. |
| IND-04 | H | 2-Carboxamide-phenyl | 2.1 | Type II Binder. Amide extends into hydrophobic pocket. |
| IND-05 | H | 3,4-Dimethoxyphenyl | 55 | Electron-rich ring improves hydrophobic packing. |
Key Insight: The transition from IND-01 to IND-04 illustrates the power of converting a Type I inhibitor to a Type II inhibitor by extending the scaffold at the C3 position to access the "gatekeeper" region of the kinase.
Detailed Experimental Protocol
Protocol: Synthesis of 3-Iodo-1H-indazole (Key Intermediate)
This protocol describes the iodination of the indazole core, a versatile intermediate for Suzuki/Sonogashira couplings.
Objective: Selective C-3 iodination of 1H-indazole. Scale: 10 mmol.
Reagents
-
1H-Indazole (1.18 g, 10 mmol)
-
Iodine (
) (5.08 g, 20 mmol) -
Potassium Hydroxide (KOH) pellets (2.24 g, 40 mmol)
-
DMF (Dimethylformamide) (20 mL)
-
Sodium Thiosulfate (
) (sat. aq.)
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.18 g) in DMF (20 mL).
-
Base Addition: Add KOH pellets (2.24 g) to the solution. Stir at room temperature for 15 minutes until partially dissolved.
-
Iodination: Add Iodine (5.08 g) portion-wise over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Seal the flask and stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The spot for starting material (
) should disappear, replaced by a higher spot. -
Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing saturated sodium thiosulfate (20 mL) to reduce excess iodine. A heavy yellow/white precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the cake with water (
mL) to remove DMF and inorganic salts. -
Purification: Recrystallize from Ethanol/Water (9:1) to afford 3-iodo-1H-indazole as off-white needles.
-
Expected Yield: 85-92%.
-
Validation: 1H NMR (DMSO-
): 13.5 (s, 1H, NH), 7.5-7.2 (m, 4H, Ar-H). Absence of C3-H signal at 8.1.
-
Self-Validating Checkpoints
-
Color Change: Reaction mixture should turn dark red/brown upon iodine addition and fade to pale yellow upon thiosulfate quench.
-
Solubility: If the product does not precipitate upon water addition, the DMF volume was likely too high. Back-extract with Ethyl Acetate.
Future Directions
The field is shifting toward Indazole-based PROTACs (Proteolysis Targeting Chimeras). By linking the indazole warhead (which binds the kinase) to an E3 ligase ligand (like Thalidomide), researchers can degrade the target protein rather than merely inhibiting it. This overcomes resistance mechanisms common in standard indazole therapy.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[1] [Link]
-
FDA Approved Kinase Inhibitors: Axitinib. National Cancer Institute. [Link]
-
Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 2011.[2] [Link]
-
Indazole Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 2021. (Review of kinase inhibitors including Pazopanib). [Link]
-
Discovery of Axitinib: A Potent, Selective Inhibitor of VEGFR. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]
Sources
The Structural and Synthetic Rationale for 4-(Indazol-1-ylmethyl)benzonitrile: A Guide for Medicinal Chemists
This technical guide provides an in-depth exploration of the structural rationale, synthetic strategy, and potential therapeutic significance of 4-(Indazol-1-ylmethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key chemical and pharmacological considerations that underscore the synthesis of this specific molecular architecture.
Executive Summary: The Convergence of Privileged Scaffolds
The design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. 4-(Indazol-1-ylmethyl)benzonitrile is a compelling exemplar of this principle, uniting the "privileged" indazole nucleus with a functionalized benzyl moiety. This guide will deconstruct the molecule into its constituent parts, analyze the strategic value of their linkage, and provide a robust, field-proven protocol for its synthesis. Our discussion is grounded in the principles of medicinal chemistry, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.
Deconstructing the Rationale: Why Synthesize 4-(Indazol-1-ylmethyl)benzonitrile?
The impetus for synthesizing 4-(Indazol-1-ylmethyl)benzonitrile stems from the unique and synergistic properties of its two core components: the indazole ring and the 4-cyanobenzyl group.
The Indazole Moiety: A Cornerstone of Medicinal Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds.[1][2] Its prominence can be attributed to several key features:
-
Bioisosteric Versatility: Indazole is an effective bioisostere for other aromatic systems like indole and phenol, offering a similar spatial arrangement while modulating electronic and metabolic properties.[3][4] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.
-
Hydrogen Bonding Capabilities: The indazole ring possesses both a hydrogen bond donor (N-H in the unsubstituted form) and a hydrogen bond acceptor (the second nitrogen atom), enabling crucial interactions with biological targets such as protein kinases.[3][4]
-
Structural Rigidity and Synthetic Tractability: The rigid, planar structure of the indazole nucleus provides a well-defined scaffold for the attachment of various substituents, while its synthesis is supported by a wealth of established chemical literature.[1][5]
The indazole core is a key feature in numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance across a range of diseases, including cancer, inflammation, and neurological disorders.[6][7][8]
The 4-Cyanobenzyl Substituent: More Than a Simple Linker
The choice of a 4-cyanobenzyl group at the N-1 position of the indazole ring is a deliberate design element with multifaceted implications:
-
Modulation of Electronic Properties: The cyano group is a strong electron-withdrawing group. When placed at the para position of the benzyl ring, it influences the electron density of the entire substituent, which can in turn affect the binding affinity and selectivity of the molecule for its biological target.
-
Metabolic Stability: The introduction of a cyano group can block potential sites of oxidative metabolism on the aromatic ring, thereby enhancing the metabolic stability and in vivo half-life of the compound.
-
Bioisostere for Other Functional Groups: The nitrile functionality can act as a bioisostere for other polar groups, such as a ketone or a hydroxyl group, and can participate in dipole-dipole interactions or hydrogen bonding within a protein binding pocket.[6]
The strategic placement of substituents on the N-1 benzyl ring of indazole derivatives has been shown to be critical for biological activity in various studies. For instance, research on indazole-based inhibitors has demonstrated that substitutions at the ortho or para positions of the benzyl ring can significantly impact potency.
Synthetic Strategy: A Focus on Regioselective N-1 Alkylation
The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile hinges on the regioselective alkylation of the indazole nitrogen. Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[9][10] Direct alkylation can lead to a mixture of N-1 and N-2 substituted products. Therefore, achieving high regioselectivity for the desired N-1 isomer is the primary synthetic challenge.
The chosen strategy involves the deprotonation of indazole with a strong, non-nucleophilic base, followed by reaction with an appropriate electrophile, 4-(bromomethyl)benzonitrile. This approach is well-documented to favor the formation of the thermodynamically more stable N-1 alkylated product.[11][12]
Proposed Synthetic Workflow
The logical flow of the synthesis is outlined below.
Caption: Synthetic workflow for 4-(Indazol-1-ylmethyl)benzonitrile.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationale for each action.
Materials and Reagents
| Reagent | Purity | Supplier |
| 1H-Indazole | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% disp. in mineral oil | Sigma-Aldrich |
| 4-(Bromomethyl)benzonitrile | ≥97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Saturated aq. NH4Cl solution | - | In-house prep. |
| Brine | - | In-house prep. |
| Anhydrous Magnesium Sulfate | - | Sigma-Aldrich |
Step-by-Step Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 1H-indazole (1.18 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF, 40 mL). Stir the mixture at room temperature until all the indazole has dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of indazole may result in a thicker suspension.
-
-
Alkylation:
-
Re-cool the mixture to 0 °C.
-
In a separate flask, dissolve 4-(bromomethyl)benzonitrile (1.96 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Add the solution of 4-(bromomethyl)benzonitrile dropwise to the indazole anion suspension over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The product should have a higher Rf value than the starting indazole.
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 4-(Indazol-1-ylmethyl)benzonitrile as a solid.
-
Characterization and Validation
The identity and purity of the synthesized 4-(Indazol-1-ylmethyl)benzonitrile should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regioselectivity of the alkylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Applications and Future Directions
The structural features of 4-(Indazol-1-ylmethyl)benzonitrile suggest its potential as a scaffold for the development of various therapeutic agents. The indazole core is a known hinge-binding motif for many protein kinases, and the 4-cyanobenzyl group can be further functionalized or serve as a key interaction moiety.[3] Future research could explore the biological activity of this compound in assays for:
-
Kinase Inhibition: Particularly in the context of oncology and inflammatory diseases.
-
GPCR Antagonism: Given the prevalence of the indazole scaffold in GPCR-targeting compounds.
-
Antiviral or Antimicrobial Activity: As indazole derivatives have shown promise in these areas.[2]
The synthetic protocol detailed herein provides a reliable and scalable route to access 4-(Indazol-1-ylmethyl)benzonitrile, enabling further investigation into its chemical and biological properties.
Conclusion
The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile is a rational and strategic endeavor in medicinal chemistry. By combining the privileged indazole scaffold with a functionally significant 4-cyanobenzyl group, a molecule with considerable potential for further drug discovery and development is created. The provided synthetic protocol, centered on a regioselective N-1 alkylation, offers a robust and efficient means of accessing this promising compound.
References
-
Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1937–1947. [Link]
- Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 12(7), 1648–1651.
- U.S. Patent No. US20050209294A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 915-937. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Cunningham, D., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals-efficacious-roles-of-the-nitrile-pharmacophore/]([Link] nitrile-containing-pharmaceuticals-efficacious-roles-of-the-nitrile-pharmacophore/)
-
ResearchGate. Synthesis of N‐substituted 1H‐indazole derivatives. [Link]
-
Akber, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Ferreira, M. E., de la Fuente, J. A., & Cerecetto, H. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 831–840. [Link]
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441–453. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 7. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
Methodological & Application
Synthesis Protocol for 4-(Indazol-1-ylmethyl)benzonitrile: A Detailed Guide to Regioselective N1-Alkylation
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-(Indazol-1-ylmethyl)benzonitrile, a key intermediate in pharmaceutical research and drug development. The described methodology focuses on the regioselective N1-alkylation of indazole with 4-(bromomethyl)benzonitrile. We delve into the mechanistic rationale behind achieving high N1-selectivity, emphasizing the critical role of the base-solvent system. This guide is tailored for researchers, scientists, and drug development professionals, offering a robust and reproducible procedure complete with step-by-step instructions, data presentation, and in-depth scientific explanations to ensure successful synthesis and a self-validating experimental design.
Introduction: The Significance of N-Alkylated Indazoles
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutically active compounds.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of many pharmaceutical agents. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant synthetic challenge, often leading to the formation of a mixture of N1 and N2 regioisomers.[3] The ability to selectively synthesize one isomer over the other is paramount to avoid challenging and costly purification steps, thereby improving overall process efficiency.
This guide focuses on the synthesis of 4-(Indazol-1-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry. The presented protocol is optimized for high regioselectivity towards the desired N1 isomer.
The Challenge of Regioselectivity in Indazole N-Alkylation
The regiochemical outcome of the N-alkylation of indazole is a delicate balance of several factors, including the electronic and steric properties of the indazole substrate, the nature of the alkylating agent, and, most critically, the reaction conditions. The two nitrogen atoms of the indazole ring exist in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4] The choice of base and solvent can significantly influence the equilibrium between these tautomers and their corresponding anions, thereby dictating the site of alkylation.
Mechanistic Insight: Achieving N1-Selectivity through Thermodynamic Control
The protocol detailed herein employs a strong, non-nucleophilic base, sodium hydride (NaH), in a non-polar, aprotic solvent, tetrahydrofuran (THF). This specific combination is crucial for achieving high N1-regioselectivity.[3][5] The prevailing hypothesis for this selectivity is rooted in thermodynamic control.[4][6]
Initially, sodium hydride deprotonates the indazole to form the indazolide anion. In a non-polar solvent like THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. It is postulated that the sodium cation coordinates with the N2 atom, creating steric hindrance around this position.[5][7] Consequently, the alkylating agent, 4-(bromomethyl)benzonitrile, preferentially attacks the less hindered and more nucleophilic N1 position. This pathway leads to the formation of the thermodynamically more stable N1-alkylated product.
In contrast, the use of polar aprotic solvents like dimethylformamide (DMF) can lead to the formation of solvent-separated ion pairs, diminishing the steric hindrance at the N2 position and resulting in a mixture of N1 and N2 isomers.[4]
Caption: Proposed mechanism for the N1-selective alkylation of indazole.
Experimental Protocol: Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indazole | 99% | Sigma-Aldrich | |
| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with care under inert atmosphere. |
| 4-(Bromomethyl)benzonitrile | 98% | Alfa Aesar | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aqueous Ammonium Chloride (NH4Cl) | For quenching. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na2SO4) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel with UV indicator)
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add indazole (1.18 g, 10.0 mmol, 1.0 equiv.). Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask via a syringe. Stir the mixture at room temperature until the indazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30 minutes. The formation of a cloudy suspension indicates the formation of the sodium salt of indazole.
-
Alkylation: Re-cool the mixture to 0 °C. Dissolve 4-(bromomethyl)benzonitrile (2.16 g, 11.0 mmol, 1.1 equiv.) in a minimal amount of anhydrous THF (approx. 20 mL) and add it dropwise to the reaction mixture via a syringe.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The product spot should be UV active and have a lower Rf than the starting indazole.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (approx. 20 mL) to decompose any unreacted NaH.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (100 mL). Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes:ethyl acetate (starting from 9:1 and gradually increasing the polarity to 3:1) to isolate the pure N1-alkylated product. The N2-isomer, if present, will typically have a different Rf value.
Expected Yield and Characterization
-
Yield: 75-85% of a white to off-white solid.
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H, indazole-H3), 7.75 (d, J = 8.2 Hz, 1H, indazole-H4), 7.65 (d, J = 8.4 Hz, 2H, benzonitrile-H), 7.42-7.35 (m, 2H, indazole-H6, H7), 7.29 (d, J = 8.4 Hz, 2H, benzonitrile-H), 7.15 (t, J = 7.5 Hz, 1H, indazole-H5), 5.65 (s, 2H, -CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.9, 133.7, 132.6, 129.5, 127.8, 127.2, 121.5, 121.1, 118.6, 111.8, 109.8, 52.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₁N₃ [M+H]⁺: 234.10, found: 234.1.
-
Troubleshooting and Key Considerations
Caption: Decision logic for achieving regioselective N-alkylation.
-
Moisture is Critical: The use of anhydrous THF and a dry reaction setup under an inert atmosphere is crucial for the success of this reaction, as sodium hydride reacts violently with water.
-
Purity of Starting Materials: Ensure the purity of indazole and 4-(bromomethyl)benzonitrile, as impurities can lead to side reactions and lower yields.
-
Monitoring the Reaction: TLC is an effective way to monitor the reaction's progress. The disappearance of the starting indazole spot indicates the completion of the reaction.
-
Formation of N2-Isomer: If a significant amount of the N2-isomer is observed, it could be due to the presence of moisture or the use of a more polar solvent. Ensure all reagents and solvents are anhydrous.
Conclusion
This application note provides a robust and reliable protocol for the regioselective synthesis of 4-(Indazol-1-ylmethyl)benzonitrile. By carefully controlling the reaction conditions, particularly the choice of a strong base in a non-polar aprotic solvent, high yields of the desired N1-alkylated product can be achieved. The mechanistic insights and detailed experimental procedure outlined herein are intended to empower researchers to confidently and successfully perform this synthesis, contributing to the advancement of pharmaceutical research and development.
References
-
Alam, M. A., & Keating, G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][1][2][8]
-
Cai, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link][6]
-
Chemtube3D. (n.d.). Thermodynamic vs Kinetic Enolates. [Link]
-
Garcı́a-Muñoz, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link][7]
-
Wikipedia contributors. (2024, January 29). Thermodynamic reaction control. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Application Note: Precision Engineering of the Indazole Scaffold
This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the N1-selective alkylation of indazoles.
Protocols for Regioselective N1-Alkylation
Executive Summary
The indazole scaffold is a privileged pharmacophore in oncology (e.g., Pazopanib, Axitinib) and inflammation. However, its utility is often hampered by annular tautomerism (1H vs 2H), leading to mixtures of N1- and N2-alkylated isomers during synthesis. While N1-isomers are generally thermodynamically favored, kinetic factors and specific electrophiles often yield significant N2-impurities, requiring tedious chromatographic separation.
This guide details two field-proven protocols to maximize N1-selectivity (>95%) :
-
Method A (Thermodynamic Control): Sodium Hydride (NaH) in THF.[1][2][3][4]
-
Method B (Chelation Control): Cesium Carbonate (Cs₂CO₃) in Dioxane at elevated temperature.
Critical Note: Contrary to common intuition in other heterocycles, standard Mitsunobu conditions (PPh₃/DEAD) typically favor the N2-isomer for indazoles and should be avoided if N1 is the target.
Mechanistic Insight: The Selectivity Landscape
The regiochemical outcome is governed by the interplay between the acidity of the NH proton (pKa ~14), the nature of the cation-anion pair, and steric factors at C7.
-
Thermodynamic Preference (N1): The 1H-indazole (benzenoid structure) is aromatic and lower in energy than the 2H-indazole (quinonoid structure). Conditions that allow equilibration or utilize "loose" ion pairs (like Na⁺ in THF) typically funnel the reaction toward the stable N1 product.[1]
-
The "Cesium Effect" Nuance: While Cs₂CO₃ in DMF often yields mixtures (approx. 1:1 to 2:1), recent studies (2024) indicate that Cs₂CO₃ in 1,4-Dioxane at 90°C shifts selectivity drastically to N1 via a specific chelation mechanism involving the C3-substituent and the cesium cation.
Visualization: Reaction Pathways & Decision Tree
Caption: Decision matrix for indazole alkylation. Green paths indicate optimal N1-synthesis; Red paths indicate N2-dominance (Mitsunobu).
Experimental Protocols
Method A: The "Gold Standard" (NaH / THF)
Best for: Primary alkyl halides, robust substrates, and maximum N1 selectivity.
Reagents:
-
Substituted Indazole (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]
-
Alkyl Halide (Br or I) (1.1 – 1.2 equiv)
-
Anhydrous THF (0.1 M concentration)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Deprotonation: Dissolve the indazole in anhydrous THF. Cool to 0°C in an ice bath.
-
Base Addition: Add NaH portion-wise. (Caution: H₂ gas evolution).
-
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30–60 minutes. The solution often turns clear or slightly yellow/orange, indicating anion formation.
-
Alkylation: Cool back to 0°C (optional, but recommended for reactive electrophiles) and add the alkyl halide dropwise.
-
Reaction: Allow to warm to RT.
-
Optimization Tip: If conversion is slow, heat to 50°C. High temperature in this system favors the thermodynamic N1 product.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][5] Wash with brine.[1][5]
Why it works: THF promotes a "loose" ion pair with Na⁺, allowing the anion to equilibrate to the more stable N1 position before attacking the electrophile.
Method B: The "Modern Chelation" (Cs₂CO₃ / Dioxane)
Best for: Substrates with ester/nitrile groups sensitive to NaH, or when using tosylates.
Reagents:
-
Indazole (1.0 equiv)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[6]
-
Alkyl Tosylate or Halide (1.5 equiv)
-
1,4-Dioxane (anhydrous)
Protocol:
-
Setup: Charge a reaction vial with Indazole, Cs₂CO₃, and the Alkylating Agent.
-
Solvent: Add 1,4-Dioxane. (Note: Solubility of Cs₂CO₃ is low at RT).
-
Reaction: Heat the mixture to 90°C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1]
Why it works: At 90°C in dioxane, Cs₂CO₃ facilitates a specific coordination geometry (often involving C3-substituents) that directs the electrophile to N1. Unlike DMF (which solvates cations strongly and can lead to N2 mixtures), dioxane promotes a tighter transition state favoring N1.
Data Summary & Troubleshooting
Table 1: Comparative Selectivity of Alkylation Conditions
| Entry | Base | Solvent | Temp | Electrophile | Major Isomer | N1:N2 Ratio |
| 1 | NaH | THF | 0°C → 50°C | Alkyl Bromide | N1 | >99:1 |
| 2 | Cs₂CO₃ | DMF | RT | Alkyl Bromide | Mixture | ~60:40 |
| 3 | Cs₂CO₃ | Dioxane | 90°C | Alkyl Tosylate | N1 | >90:10 |
| 4 | K₂CO₃ | Acetone | Reflux | Alkyl Iodide | Mixture | Variable |
| 5* | PPh₃/DEAD | THF | RT | Alcohol | N2 | 1:9 (Avoid!) |
*Entry 5 denotes Mitsunobu conditions, included as a negative control.
Troubleshooting Guide:
-
Problem: High N2 content observed.
-
Cause: Steric bulk at C7 (e.g., 7-nitroindazole) blocks N1.
-
Solution: No easy chemical fix; C7-substitution inherently favors N2. Consider installing the C7 group after alkylation if possible.
-
-
Problem: Low conversion with Alkyl Chlorides.
-
Solution: Add catalytic Potassium Iodide (Finkelstein condition) or switch to Bromides/Tosylates.
-
Quality Control: Validating N1-Regiochemistry
Never rely solely on 1H NMR splitting patterns. The chemical shifts of N-methyl groups are often too close (3.9–4.1 ppm) to be diagnostic without a reference.
The Definitive Method: 2D HMBC NMR To confirm N1-alkylation, look for the Long-Range Heteronuclear Correlation (HMBC) .
-
N1-Alkyl: The N-CH₂ protons will show a strong 3-bond correlation to C7a (the bridgehead carbon).
-
N2-Alkyl: The N-CH₂ protons will show a strong 3-bond correlation to C3 .
Caption: HMBC logic flow for structural assignment of indazole isomers.
References
-
Keating, L. R., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1950.
-
Luo, G., et al. (2006). "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.
-
Swanson, A. A., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1806–1816.
-
Cheung, M., et al. (2003). "Investigation of the Regioselectivity of the Mitsunobu Reaction for the Synthesis of N-Substituted Indazoles." Tetrahedron Letters, 44(1), 133-136.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Abstract
This application note details the optimized synthesis protocol for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a critical intermediate in the manufacturing of the aromatase inhibitor Letrozole.[1][2] The protocol focuses on the regioselective N-alkylation of 1,2,4-triazole with 4-(bromomethyl)benzonitrile. We address the suppression of the unwanted isoletrozole precursor (the N4-alkylated isomer) through kinetic control and solvent selection, ensuring high purity (>99%) suitable for downstream API synthesis.
Introduction & Mechanistic Rationale
The synthesis of Letrozole hinges on the preparation of the intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Compound 3 ).[3][4] This step involves the nucleophilic substitution of 4-(bromomethyl)benzonitrile (Compound 1 ) by 1,2,4-triazole (Compound 2 ).
The Regioselectivity Challenge
1,2,4-Triazole exists in tautomeric equilibrium. Upon deprotonation, the resulting triazolide anion is an ambident nucleophile. Alkylation can occur at the N1 position (yielding the desired product) or the N4 position (yielding the symmetric impurity, often referred to as the 1,3,4-isomer in process literature).
-
Desired Pathway (N1-alkylation): Leads to the Letrozole precursor.[5]
-
Undesired Pathway (N4-alkylation): Leads to the "isoletrozole" impurity chain, which is difficult to remove in late-stage processing.
Expert Insight: Historical protocols utilizing reflux conditions in acetonitrile/chloroform often yield 10-15% of the unwanted regioisomer. Our optimized protocol utilizes kinetic control at lower temperatures (-5°C to 0°C) in polar aprotic solvents (DMF or NMP) or ketone-based systems to maximize the N1:N4 ratio.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Registry | Role | Eq. (Molar) |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | Electrophile | 1.0 |
| 1H-1,2,4-Triazole | 288-88-0 | Nucleophile | 1.2 - 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | 1.5 - 2.0 |
| Acetone | 67-64-1 | Solvent | 10 Vol |
| Isopropyl Alcohol (IPA) | 67-63-0 | Recrystallization | 5 Vol |
Step-by-Step Methodology
Step 1: Nucleophile Activation
-
Charge a clean, dry reactor with Acetone (10 volumes relative to bromide input).
-
Add 1H-1,2,4-Triazole (1.2 eq) and anhydrous Potassium Carbonate (1.5 eq) under nitrogen atmosphere.
-
Agitate the slurry at 20–25°C for 30 minutes to facilitate partial deprotonation and formation of the reactive triazolide species.
Step 2: Controlled Addition (Critical for Selectivity)
-
Cool the reaction mixture to 0°C – 5°C .
-
Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in a minimal amount of acetone (2-3 volumes).
-
Add the bromide solution dropwise to the triazole slurry over 60–90 minutes .
-
Note: Rapid addition creates localized high concentrations of the electrophile, which can degrade regioselectivity due to exotherms. Maintain internal temperature < 5°C.
-
Step 3: Reaction Progression
-
Allow the reaction to warm slowly to 20–25°C.
-
Stir for 2–4 hours.
-
Process Check (IPC): Monitor by HPLC. The reaction is deemed complete when 4-(bromomethyl)benzonitrile content is < 0.5%.
Step 4: Work-up and Isolation
-
Filter the reaction mixture to remove inorganic salts (KBr, excess K₂CO₃). Wash the cake with acetone.
-
Concentrate the filtrate under reduced pressure (vacuum) at < 45°C to obtain a semi-solid residue.
-
Add Water (5 volumes) to the residue and stir vigorously for 30 minutes to precipitate the crude product.
-
Filter the crude solid and wash with water.
Step 5: Purification (Removal of Isomer)
-
Transfer the wet cake to a reactor and add Isopropyl Alcohol (IPA) (5 volumes).
-
Heat to reflux (80–82°C) until a clear solution is obtained.
-
Cool slowly to 0–5°C over 2 hours to crystallize the pure N1-isomer. The N4-isomer remains predominantly in the mother liquor.
-
Filter the purified crystals and dry at 50–55°C under vacuum.
Process Visualization
The following diagram illustrates the critical decision nodes and material flow for the synthesis, emphasizing the regioselective control points.
Figure 1: Workflow for the regioselective synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Key Quality Attributes & Troubleshooting
| Parameter | Specification | Troubleshooting / Corrective Action |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or residual iron; check solvent quality. |
| Purity (HPLC) | > 99.0% | If < 99%, repeat IPA recrystallization. |
| Regioisomer | < 0.10% | High isomer content (>0.5%) suggests addition temp was too high. |
| Water Content | < 0.5% w/w | Ensure vacuum drying cycle is sufficient (>6 hrs). |
Safety Note: 4-(Bromomethyl)benzonitrile is a potent lachrymator and skin irritant. All operations must be conducted in a functioning fume hood with appropriate PPE (nitrile gloves, goggles).
References
-
Bowman, R. M., et al. (1990). Triazoles and their use as aromatase inhibitors.[2][3][6][7][8] U.S. Patent No.[2][5][6][7][8][9] 4,978,672.[2][5][6][7][8] Washington, DC: U.S. Patent and Trademark Office. Link
-
Wadhwa, M., et al. (2005).[8] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2][3][4][5][6][7][8][9] U.S. Patent Application No. 2005/0209294 A1.[5][8] Link
-
Kompella, A., et al. (2010). Process for the preparation of letrozole.[1][2][3][4][5][6][7][8][9][10] U.S. Patent No.[2][5][6][7][8][9] 7,705,159.[2] Washington, DC: U.S. Patent and Trademark Office. Link
-
Patel, M., et al. (2006).[5] Regiospecific method for synthesis of Letrozole.[5] U.S. Patent Application No. 2006/0128775.[5] Link
Sources
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 8. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 9. DE102006053593B4 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 10. drugfuture.com [drugfuture.com]
Application Note: A Practical Guide to Suzuki-Miyaura Coupling for the Synthesis of C-Substituted Indazoles
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a crucial pharmacophore in numerous biologically active compounds.[1][2][3] Its role as a bioisostere for indole and phenol, coupled with its ability to engage in critical hydrogen bonding interactions, has cemented its importance in drug discovery, particularly in the development of kinase inhibitors.[4][5] The functionalization of the indazole core, especially through carbon-carbon bond formation, is a key strategy for generating novel molecular entities with therapeutic potential.[6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds.[7][8] Its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents make it an indispensable tool for synthetic chemists.[7][9] This guide provides an in-depth protocol for the application of Suzuki coupling to indazole derivatives, offering insights into reaction optimization, mechanistic considerations, and practical execution for researchers in synthetic chemistry and drug development.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that alternates between Pd(0) and Pd(II) oxidation states.[10][11] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole electrophile (e.g., a bromoindazole), forming a square-planar Pd(II) intermediate.[9][12] This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) complex.[11][13] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15][16]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters & Optimization
The success of coupling an indazole derivative is highly dependent on the careful selection of several key parameters.
The Indazole Substrate: Halide and N-Protection
-
Halide Choice (I > Br > Cl): The reactivity of the halo-indazole follows the order of bond dissociation energy: I > Br > Cl. Bromoindazoles offer a good balance of reactivity and stability and are commonly used.[1] Chloroindazoles are often cheaper but may require more active catalytic systems (e.g., those with bulky, electron-rich phosphine ligands) to facilitate the challenging oxidative addition step.[17]
-
N-Protection Strategy: The acidic N-H proton of indazole can interfere with the catalytic cycle. While some protocols work with unprotected (NH) indazoles, particularly under microwave conditions, N-protection is often employed to improve solubility and prevent side reactions.[18][19] However, some protecting groups, like Boc, can be labile under certain thermal conditions, leading to in-situ deprotection.[20][21] The choice of protecting group should be considered based on the overall synthetic route and reaction conditions.
The Palladium Catalyst and Ligand System
The combination of a palladium precursor and a phosphine or N-heterocyclic carbene (NHC) ligand is critical.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄ (a Pd(0) source) and Pd(OAc)₂ or PdCl₂(dppf) (Pd(II) sources that are reduced in situ).[1][22] PdCl₂(dppf) is particularly effective for heteroaromatic couplings, demonstrating good yields and relatively short reaction times.[1][23]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): The ferrocene backbone provides a wide "bite angle," which is often beneficial for promoting reductive elimination. It is a highly reliable ligand for coupling heteroaromatics.[1]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates, including aryl chlorides.[24]
-
N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and are often more thermally stable than phosphine ligands, making them excellent for robust catalytic processes.[25][26]
-
The Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[13] Its primary role is to activate the boronic acid by forming an "ate" complex [R-B(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid.[16][27]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. K₂CO₃ is a common choice for indazole couplings.[1][28] Cs₂CO₃ is a stronger base and can be effective in challenging couplings.
-
Phosphates (K₃PO₄): A moderately strong base that is often effective when carbonates fail.[24]
-
Fluorides (KF): Can be used under milder conditions and are useful for substrates with base-labile functional groups.[29]
Solvent Selection
The choice of solvent impacts reagent solubility and reaction kinetics.
-
Aprotic Solvents: Dioxane, dimethoxyethane (DME), and toluene are very common.[1]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used.[30] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Vigorous stirring is essential in these biphasic systems.[22]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a N-protected 5-bromoindazole with an arylboronic acid, using PdCl₂(dppf) as the catalyst.
Caption: General experimental workflow for the Suzuki coupling of indazoles.
Materials:
-
N-Protected 5-bromoindazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ [PdCl₂(dppf)·CH₂Cl₂] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous (e.g., 10 mL)
-
Deionized Water (e.g., 2.5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the N-protected 5-bromoindazole (1.0 equiv), the arylboronic acid (2.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).[1][30]
-
Inerting the System: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is thoroughly inert.[22] Oxygen can deactivate the catalyst.[22]
-
Solvent Addition: Add the anhydrous DME via syringe, followed by the deionized water. The solvents should be degassed beforehand by sparging with argon for 15-30 minutes to remove dissolved oxygen.[12][22]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[1][30]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindazole is consumed (typically 2-12 hours).[12][30]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.[1]
-
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[30]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure C-substituted indazole product.[12]
Data Summary: Representative Conditions
The following table summarizes typical conditions and outcomes for the Suzuki coupling of halo-indazoles, providing a comparative overview for experimental design.
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) (10) | K₂CO₃ (2) | DME / H₂O | 80 | 2 | 85 | [1] |
| 3-Bromo-1-Boc-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane / H₂O | 100 | 12 | 78 | [30] |
| 3-Iodo-1-Boc-1H-indazole | 2-Furanboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | BMImBF₄ / H₂O | 100 | 1 | 95 | [31] |
| 3-Bromo-1H-indazole (free NH) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 92 | [18] |
Yields are highly substrate- and condition-dependent and are provided for illustrative purposes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient degassing (O₂ present).3. Base is not strong enough or has poor solubility.4. Poor quality boronic acid (protodeborylation). | 1. Use fresh catalyst and ligands from a reliable source.[22]2. Ensure thorough degassing of solvents and reaction vessel.[22]3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[22]4. Use fresh boronic acid or consider a boronate ester.[10] |
| Homocoupling of Boronic Acid | Presence of O₂ or Pd(II) species at the start of the reaction. | Improve degassing procedures. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0).[10] |
| Protodeborylation | Boronic acid is unstable under the reaction conditions (hydrolytic decomposition). | Use a boronate ester (e.g., pinacol ester) for improved stability. Minimize reaction time and temperature where possible.[10][24] |
| Dehalogenation of Indazole | Presence of hydride sources; catalyst decomposition. | Avoid alcohol solvents or amine bases if this is a major issue. Ensure an appropriate ligand-to-palladium ratio to prevent catalyst aggregation.[22] |
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and highly effective method for the C-C functionalization of indazole derivatives. A successful outcome relies on a rational understanding of the catalytic cycle and the careful selection of the catalyst system, base, and solvent. By optimizing these parameters and employing rigorous experimental technique, particularly with respect to maintaining an inert atmosphere, researchers can efficiently generate diverse libraries of indazole-based compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
-
Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
HZPT Blog. why use base in suzuki coupling. HZPT Blog.
-
Baran, P. S., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
-
Maseras, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Amatore, C., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Li, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
-
Wang, D., et al. (2016). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A.
-
Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
Zhang, Y., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
-
ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate.
-
Gök, Y., et al. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry.
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit.
-
Thomson, R. J., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.
-
Szneler, E., et al. (2022). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules.
-
ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
-
PharmaBlock. Indazoles in Drug Discovery. PharmaBlock.
-
Ben-Yahia, A., et al. (2017). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
-
ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
-
Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
-
IJCRT.org. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts.
-
Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
-
Daugulis, O., et al. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. The Journal of Organic Chemistry.
-
Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate.
-
Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
-
Al-Majid, A. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules.
-
Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ijcrt.org [ijcrt.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. blog.hzpt.com [blog.hzpt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Suzuki Coupling [organic-chemistry.org]
- 30. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 31. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
Advanced Analytical Strategies for Monitoring Indazole Synthesis: Regiocontrol and Genotoxic Impurity Management
Abstract The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). However, its synthesis presents unique analytical challenges, primarily the thermodynamic vs. kinetic control of N1/N2 regioisomers and the management of genotoxic hydrazine residues. This guide provides a comprehensive analytical framework for monitoring indazole formation, specifically focusing on the condensation of 2-halobenzaldehydes with hydrazine. It details self-validating protocols for High-Performance Liquid Chromatography (HPLC) regioisomer separation and trace analysis of hydrazine via derivatization.
Introduction: The Ambident Nucleophile Challenge
The 1H-indazole ring system contains two nitrogen atoms with distinct reactivities. The N1-H tautomer is thermodynamically more stable (benzenoid structure) compared to the N2-H tautomer (quinonoid structure).[1] However, during synthesis—particularly alkylation or cyclization—the "ambident" nature of the indazole anion often leads to mixtures of N1- and N2-substituted products.
Why this matters:
-
Potency: Biological activity is often strictly dependent on the specific regioisomer (usually N1).
-
Safety: Residual hydrazine, a common reagent, is a known mutagen and must be controlled to low ppm levels (typically <1-10 ppm in final API).
Target Reaction Scheme
This guide focuses on the cyclocondensation of 2-fluorobenzaldehyde with hydrazine , a scalable industrial route.
Pathway:
-
Condensation: 2-Fluorobenzaldehyde + Hydrazine
Hydrazone Intermediate.[2] -
Cyclization: Hydrazone
1H-Indazole (via nucleophilic aromatic substitution, ).
Critical Quality Attributes (CQAs) & Monitoring Strategy
Effective monitoring requires tracking three distinct species classes simultaneously.
| Component | Analytical Target | Method of Choice |
| Starting Material | 2-Fluorobenzaldehyde | RP-HPLC (UV 254 nm) |
| Intermediate | Hydrazone species | RP-HPLC / LC-MS |
| Product | 1H-Indazole (Target) vs. 2H-Indazole | RP-HPLC (High Selectivity Column) |
| Impurity | Residual Hydrazine | Derivatization + HPLC-UV |
Visualization: Analytical Workflow
The following diagram outlines the decision logic for method development and routine monitoring.
Caption: Logical workflow for In-Process Control (IPC) of indazole synthesis, prioritizing conversion and safety checks.
Protocol 1: Separation of N1/N2 Regioisomers (RP-HPLC)
Differentiation of N1 and N2 isomers is challenging due to their identical mass and similar polarity. Standard C18 columns often fail to resolve them at low levels.
Expert Insight: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases provide superior selectivity for regioisomers compared to C18 due to
Method Parameters
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Acidic pH suppresses silanol activity and ensures protonation consistency.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/hydrazone bonds).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for hydrazine derivatives/polar impurities)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
Data Interpretation[1][4][5][6][7][8][9]
-
Elution Order: typically, the 1H-indazole (N1) elutes after the 2H-indazole (N2) on reverse-phase columns due to the N1 tautomer's lower polarity and higher capacity for hydrogen bonding masking.
-
Self-Validation: Spiking studies using purified standards of both isomers are mandatory to confirm retention times (RT). If standards are unavailable, use NMR (
-NOESY) on isolated fractions to assign the peaks.
Protocol 2: Trace Analysis of Genotoxic Hydrazine (Derivatization)[10]
Hydrazine lacks a UV chromophore and is highly polar, making it invisible to standard UV-HPLC and unretained on C18. To monitor this Genotoxic Impurity (GTI) at ppm levels, we use pre-column derivatization .
Reagent: 2-Hydroxy-1-naphthaldehyde (HNA). Mechanism: HNA reacts rapidly with hydrazine to form a highly conjugated hydrazone (aldazine) with strong absorbance at ~406 nm.
Step-by-Step Procedure
-
Reagent Preparation: Dissolve HNA (100 mg) in Acetonitrile (100 mL).
-
Sample Preparation:
-
Take 100 µL of the reaction mixture.
-
Add 900 µL of HNA solution.
-
Vortex and incubate at room temperature for 15 minutes.
-
Note: The excess HNA ensures complete capture of hydrazine.
-
-
HPLC Analysis:
-
Use the same column as Protocol 1.
-
Detection Wavelength: 406 nm (Specific to the HNA-hydrazine adduct; minimizes interference from the indazole product which absorbs <350 nm).
-
-
Quantification:
-
External standard calibration using Hydrazine sulfate derivatized under identical conditions.
-
Limit of Quantitation (LOQ): Typically 0.5 ppm relative to API.
-
Visualization: Impurity Fate Map
Understanding where impurities originate and how they are detected is crucial for control.
Caption: Impurity fate map showing the transformation of reagents and the specific detection strategy for the genotoxic hydrazine residue.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (Indazole) | Interaction between basic nitrogen and silanols. | Increase buffer concentration (to 20mM) or add 0.1% Triethylamine (TEA) to mobile phase. |
| Co-elution of Isomers | Insufficient selectivity. | Switch from C18 to Phenyl-Hexyl or decrease gradient slope (e.g., 0.5% B/min). |
| Ghost Peaks @ 406 nm | Excess HNA reagent degradation. | Inject a "Blank + Reagent" to identify system peaks. Ensure HNA solution is fresh (<24h). |
| Low Mass Balance | Formation of oligomers or Wolff-Kishner byproducts. | Check LC-MS for masses corresponding to dimer formation or defluorinated toluene derivatives. |
References
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Source: Pharm Anal Acta, 2022.[4] URL:[Link][3]
-
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Source: Journal of Pharmaceutical and Biomedical Analysis, 2016. URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Source: Journal of Organic Chemistry, 2006.[5] URL:[Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development, 2013. URL:[Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Note and Protocol for the Purification of 4-(Indazol-1-ylmethyl)benzonitrile by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-(Indazol-1-ylmethyl)benzonitrile using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in drug development who are working with N-substituted indazoles and require a robust method for isolating the desired N1-alkylated regioisomer from common impurities. The protocol outlines all stages of the purification process, from the initial Thin-Layer Chromatography (TLC) analysis to the final column chromatography and fraction analysis. The underlying principles of the separation are explained, emphasizing the rationale behind the choice of stationary and mobile phases.
Introduction: The Challenge of Regioisomeric Impurities in Indazole Chemistry
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of N-substituted indazoles, such as 4-(Indazol-1-ylmethyl)benzonitrile, typically involves the N-alkylation of the indazole ring. A common synthetic route is the reaction of indazole with an appropriate alkyl halide, in this case, 4-(bromomethyl)benzonitrile, in the presence of a base.
A well-documented challenge in this synthesis is the formation of a mixture of two regioisomers: the desired N1-substituted product, 4-(Indazol-1-ylmethyl)benzonitrile, and the undesired N2-substituted isomer, 4-(Indazol-2-ylmethyl)benzonitrile.[1][2][3][4][5] The relative ratio of these isomers is highly dependent on the reaction conditions, including the choice of base and solvent.[1][3][4][6] Consequently, a reliable purification method is essential to isolate the target N1 isomer. Silica gel column chromatography is the method of choice for this separation, leveraging the polarity difference between the two isomers and other potential impurities, such as unreacted starting materials.
This application note provides a step-by-step guide to effectively separate 4-(Indazol-1-ylmethyl)benzonitrile from its N2-isomer and other reaction components.
Predicted Impurity Profile
A thorough understanding of the potential impurities is critical for designing an effective purification strategy. Based on the likely synthesis via N-alkylation of indazole with 4-(bromomethyl)benzonitrile, the following impurities are anticipated in the crude reaction mixture:
| Compound | Structure | Reason for Presence | Relative Polarity (Predicted) |
| 4-(Indazol-1-ylmethyl)benzonitrile (Target) | (Structure of N1 isomer) | Desired product | Moderately Polar |
| 4-(Indazol-2-ylmethyl)benzonitrile (N2-Isomer) | (Structure of N2 isomer) | Major byproduct due to competing reaction at the N2 position of indazole.[1][2] | Generally slightly less polar than the N1 isomer. |
| Indazole | (Structure of Indazole) | Unreacted starting material.[7] | More polar than the N-alkylated products. |
| 4-(Bromomethyl)benzonitrile | (Structure of 4-(Bromomethyl)benzonitrile) | Unreacted starting material. | Less polar than the indazole-containing compounds. |
Experimental Protocols
Materials and Equipment
Chemicals:
-
Crude 4-(Indazol-1-ylmethyl)benzonitrile mixture
-
Silica gel (for column chromatography, 60-120 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Iodine
Equipment:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Fraction collector or test tubes
Thin-Layer Chromatography (TLC) Analysis for Method Development
Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.[3]
Protocol:
-
Prepare a stock solution of the crude reaction mixture by dissolving a small amount in a few drops of dichloromethane.
-
On a TLC plate, use a capillary tube to spot the crude mixture.
-
Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the spotted TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the target and impurities should be UV active.[8]
-
Further visualize the plates using an iodine chamber or by staining with a potassium permanganate solution to detect any non-UV active impurities.
-
Calculate the Retention Factor (Rf) for each spot in the different solvent systems.
-
Select the solvent system that provides the best separation between the desired N1-isomer and the N2-isomer and other impurities.
Table of Expected TLC Results:
| Solvent System (Hexane:Ethyl Acetate) | Predicted Rf of 4-(Bromomethyl)benzonitrile | Predicted Rf of N2-Isomer | Predicted Rf of N1-Isomer (Target) | Predicted Rf of Indazole | Comments |
| 9:1 | ~0.8 | ~0.6 | ~0.5 | ~0.2 | Poor separation between isomers. |
| 8:2 | ~0.9 | ~0.7 | ~0.5 | ~0.3 | Good separation between all components. Optimal for column. |
| 7:3 | >0.9 | ~0.8 | ~0.7 | ~0.5 | All spots run too high, leading to poor separation on the column. |
Column Chromatography Protocol
This protocol details the purification of 4-(Indazol-1-ylmethyl)benzonitrile using a silica gel column with a gradient elution of hexane and ethyl acetate.
Workflow Diagram:
Caption: Workflow for the purification of 4-(Indazol-1-ylmethyl)benzonitrile.
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed.
-
Open the stopcock and allow the excess hexane to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 4-(Indazol-1-ylmethyl)benzonitrile mixture in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
Gently add a small amount of the initial eluting solvent (hexane) to wash any remaining sample from the column walls onto the silica bed.
-
-
Elution:
-
Carefully fill the top of the column with hexane.
-
Begin eluting the column, collecting the eluent in fractions (test tubes).
-
Start with 100% hexane to elute any non-polar impurities, such as unreacted 4-(bromomethyl)benzonitrile.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (2 column volumes)
-
85:15 Hexane:Ethyl Acetate (until the N2-isomer has eluted)
-
80:20 Hexane:Ethyl Acetate (to elute the target N1-isomer)
-
70:30 Hexane:Ethyl Acetate (to elute any remaining polar impurities like indazole)
-
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using the optimal solvent system determined earlier (e.g., 8:2 hexane:ethyl acetate).
-
Spot every few fractions on a TLC plate to track the separation.
-
Visualize the TLC plates under a UV lamp.
-
Identify the fractions containing the pure N1-isomer (lower Rf value compared to the N2-isomer).
-
Combine the fractions that contain only the pure desired product.
-
-
Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-(Indazol-1-ylmethyl)benzonitrile as a solid or oil.
-
Results and Discussion
Successful execution of this protocol should yield 4-(Indazol-1-ylmethyl)benzonitrile with high purity. The key to a successful separation lies in the careful selection of the mobile phase based on preliminary TLC analysis and the gradual increase in solvent polarity during the column elution. The N1-isomer is generally more polar than the N2-isomer due to the greater accessibility of the lone pair on the N2 nitrogen for interaction with the silica gel surface, resulting in a lower Rf value and later elution from the column.
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the N2-isomer and unreacted starting materials will confirm the success of the purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Incorrect solvent system. | Re-optimize the mobile phase using TLC. A less polar solvent system may be required. |
| Cracking of the silica bed | Column packed improperly. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
| Broad or tailing bands | Sample overloaded; sample is not very soluble in the mobile phase. | Use a larger column or reduce the amount of sample. Load the sample in a solvent in which it is highly soluble and which is less polar than the eluent. |
| No compounds eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
Conclusion
This application note provides a robust and reliable protocol for the purification of 4-(Indazol-1-ylmethyl)benzonitrile by silica gel column chromatography. By understanding the potential impurities from the synthesis and systematically developing the chromatographic method starting with TLC, researchers can effectively isolate the desired N1-regioisomer. This method is crucial for obtaining high-purity material essential for downstream applications in drug discovery and development.
References
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2067. [Link]
-
Grokipedia. (n.d.). Indazole. Retrieved from [Link]
-
DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ACS Publications. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]
-
Molbase. (2013). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. Retrieved from [Link]
-
European Patent Office. (2009). AN IMPROVED PROCESS FOR PREPARATION OF LETROZOLE AND ITS INTERMEDIATES - EP 2212301 B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of Indazole Intermediates via S_NAr Cyclization
Executive Summary
Indazole scaffolds are critical pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While classical methods like the Jacobson indazole synthesis (diazotization of o-toluidines) are effective on a gram scale, they pose significant safety risks upon scale-up due to the generation of unstable diazonium species and potential for rapid thermal decomposition.
This Application Note details a robust, scalable protocol for the synthesis of 5-nitro-1H-indazole (a versatile intermediate) via the nucleophilic aromatic substitution (
Process Chemistry Strategy
Route Selection: The "Clean" Approach
For kilogram-scale manufacturing, the condensation of 2-halobenzaldehydes with hydrazine is preferred over diazonium routes.
-
Safety: Avoids the accumulation of potentially explosive diazonium salts.
-
Purification: The product often precipitates directly from the reaction mixture, eliminating the need for silica gel chromatography (a major bottleneck in scale-up).
-
Atom Economy: The only by-products are water and HF (neutralized in situ).
Critical Control Points (CCPs)
| Parameter | Specification | Rationale |
| Hydrazine Dosing | Reaction is highly exothermic ( | |
| Temperature | High temp favors cyclization over hydrazone accumulation; too high risks hydrazine decomposition. | |
| Stoichiometry | 1.2 - 1.5 eq. Hydrazine | Excess hydrazine drives reaction to completion and consumes HF by-product. |
Detailed Experimental Protocols
Protocol A: Ring Construction (Synthesis of 5-Nitro-1H-indazole)
Target Scale: 1.0 kg Input | Expected Yield: 85-92%
Reagents & Materials
-
Substrate: 2-Fluoro-5-nitrobenzaldehyde (1.0 kg, 5.91 mol)
-
Reagent: Hydrazine hydrate (64-80% aq., 450 g, ~9.0 mol)
-
Solvent: Ethanol (10 L) or Isopropyl Alcohol (IPA)
-
Base (Optional): Triethylamine (if HF scavenging is required separately, though excess hydrazine often suffices).
Step-by-Step Procedure
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer (anchor impeller), reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel (or dosing pump). Connect the vent to a dilute bleach scrubber (to neutralize hydrazine vapors).
-
Charging: Charge Ethanol (8 L) and 2-Fluoro-5-nitrobenzaldehyde (1.0 kg) into the reactor. Stir at 250 RPM until fully dissolved.
-
Heating: Heat the jacket to bring the internal temperature to 50°C .
-
Controlled Addition (Exotherm):
-
Begin adding Hydrazine Hydrate via the dosing pump.
-
Rate: Adjust rate to maintain internal temperature
(mild exotherm). -
Observation: The solution will turn yellow/orange (hydrazone formation) before darkening.
-
-
Cyclization: Once addition is complete, ramp temperature to Reflux (approx. 78-80°C) . Hold for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Reaction is complete when hydrazone intermediate is < 1.0%.
-
-
Crystallization (Workup):
-
Cool the mixture slowly to 20°C over 2 hours (linear ramp).
-
Add Water (4 L) slowly to induce precipitation (antisolvent effect).
-
Cool further to 0-5°C and age for 2 hours.
-
-
Isolation: Filter the slurry using a chemically resistant filter cloth (polypropylene).
-
Washing: Wash the cake with cold 1:1 Ethanol/Water (2 L) to remove fluoride salts and excess hydrazine.
-
Drying: Dry in a vacuum oven at 50°C with a nitrogen bleed until LOD (Loss on Drying) is < 0.5%.
Protocol B: Regioselective N1-Alkylation
Context: Indazoles have two nucleophilic nitrogens. N1 is thermodynamically favored, while N2 is kinetically accessible. This protocol ensures N1 selectivity.
-
Dissolution: Dissolve 5-nitro-1H-indazole (1 eq) in dry THF or DMF (10 vol).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H2 gas evolution.
-
Thermodynamic Equilibration: Stir at 0°C for 30 mins, then warm to RT for 30 mins. This allows the anion to equilibrate to the more stable N1-metal species.[1]
-
Alkylation: Cool back to 0°C. Add alkyl halide (e.g., Methyl Iodide, 1.1 eq) slowly.
-
Reaction: Warm to RT and stir.
-
Note: If N2 product forms, heating to 50°C often promotes rearrangement to the N1 product via intermolecular mechanisms in specific solvent systems.
-
Process Visualization
Reaction Workflow (Graphviz)
The following diagram illustrates the unit operations for Protocol A.
Figure 1: Process Flow Diagram (PFD) for the batch synthesis of 5-nitro-1H-indazole highlighting safety zones.
Mechanistic Pathway & Impurity Rejection
Understanding the mechanism is vital for troubleshooting.
Figure 2: Reaction mechanism showing the main pathway and the critical 'Azine Dimer' impurity pathway.
Safety & Handling (Hydrazine Specifics)
Hydrazine Hydrate is a Class 6.1 Toxic / Class 8 Corrosive material and a known carcinogen.
-
Engineering Controls: All transfers must occur in a closed system or within a certified fume hood. Reactor vents must be scrubbed with dilute sodium hypochlorite (bleach) to oxidize hydrazine vapors to nitrogen gas.
-
Material Compatibility: Avoid contact with metal oxides (rust), copper, or zinc, which can catalyze the decomposition of hydrazine, leading to explosion. Use Glass-Lined Steel (GLS) or Hastelloy reactors.
-
Decontamination: Spills should be neutralized immediately with dilute bleach solution.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/Water) | |
| Regioisomer Ratio | 1H-NMR (DMSO-d6) | N1/N2 ratio |
| Hydrazine Content | Ion Chromatography | |
| Residual Solvents | GC-Headspace | Ethanol |
References
-
Pfizer R&D UK Limited. (2024).[2] Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
University College Cork. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Lanxess. (2015).[3] Hydrazine Hydrate Safety Data Sheet & Handling Guide. [Link]
-
Organic Process Research & Development. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]
Sources
Use of 4-(Indazol-1-ylmethyl)benzonitrile in fragment-based drug design
This Application Note and Protocol Guide details the utilization of 4-(Indazol-1-ylmethyl)benzonitrile (hereafter referred to as Fragment I-BN ) in Fragment-Based Drug Design (FBDD).[1][2]
Executive Summary & Pharmacophore Profile
4-(Indazol-1-ylmethyl)benzonitrile is a "privileged structure" fragment used primarily in the discovery of kinase inhibitors (e.g., FGFR, AXL, JAK) and aromatase inhibitors via scaffold hopping.[1][2] It represents a bioisosteric evolution of the triazole-based aromatase inhibitor Letrozole, replacing the heme-coordinating triazole with a hydrophobic, hinge-binding indazole core.[1][2]
Physicochemical Profile (Rule of Three Compliance)
| Property | Value | FBDD Status | Implications |
| MW | 233.27 Da | Pass (<300) | Ideal for ligand efficiency (LE) optimization.[1][2] |
| cLogP | ~3.2 | Watch (<3) | Slightly lipophilic; requires polar elaboration. |
| H-Bond Donors | 0 | Pass (<3) | N1-substitution removes the acidic NH.[1][2] |
| H-Bond Acceptors | 3 (N2, CN) | Pass (<3) | N2 (Indazole) and CN (Nitrile) are key vectors.[1][2] |
| Rotatable Bonds | 2 | Pass (<3) | Rigid core minimizes entropy penalty upon binding. |
Scientific Rationale: Why Use This Fragment?
A. The Indazole Core (The Anchor)
In kinase drug discovery, the indazole ring is a proven scaffold for binding to the ATP-binding site (hinge region). Unlike the triazole (which coordinates metals), the indazole N2 nitrogen acts as a crucial Hydrogen Bond Acceptor (HBA) to backbone amides (e.g., hinge residues in FGFR1 or JAK2) [1, 2].
B. The Benzonitrile Tail (The Probe)
The nitrile group serves a dual function:
-
Electronic Probe: The strong dipole of the -CN group can displace high-energy water molecules in hydrophobic pockets or engage in orthogonal multipolar interactions.[1][2]
-
Synthetic Handle: It provides a chemically versatile vector for "Fragment Growing" (see Section 4).
C. The Methylene Linker
The single methylene bridge (
Experimental Protocols
Protocol A: Biophysical Screening (SPR & NMR)
Objective: Validate binding affinity (
1. Surface Plasmon Resonance (SPR)[1]
-
Instrument: Biacore 8K or T200.
-
Sensor Chip: CM5 (Carboxymethylated dextran) with immobilized target protein (e.g., FGFR1 kinase domain).
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .
-
Critical Note: This fragment is lipophilic.[3] Maintain DMSO constant (2%) across all cycles to prevent "bulk effect" artifacts.
-
-
Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000
M. -
Injection: 60s contact time, 120s dissociation.
-
Success Criteria: Square-wave sensorgrams (fast on/off rates characteristic of fragments) with dose-dependent
.
2. Saturation Transfer Difference (STD) NMR
Objective: Map the epitope (which part of the molecule touches the protein).
-
Sample: 20
M Protein + 1 mM Fragment I-BN (1:50 ratio) in buffer.[1][2] -
Pulse Sequence: stddiff (Bruker). Saturation at -1 ppm (on-resonance) and 40 ppm (off-resonance).[1][2]
-
Analysis: If the Indazole protons show stronger STD signals than the Benzonitrile protons, the Indazole is the primary anchor (Hinge binder).
Protocol B: Structural Validation (X-ray Soaking)[1]
-
Crystal System: Target protein (e.g., Apo-Kinase) crystallized in P212121 space group.[1][2]
-
Soaking Solution: Reservoir solution + 20% DMSO + 20 mM Fragment I-BN.[1][2]
-
Duration: Soak for 2-24 hours. (Longer soaks may degrade crystal quality due to high DMSO).
-
Cryo-protection: Transfer to reservoir solution + 25% Glycerol + fragment before flash cooling.[1][2]
Fragment Elaboration Strategies (Chemistry)
Once binding is confirmed, the fragment must be "grown" to improve potency (
Workflow Diagram: Elaboration Vectors
The following diagram illustrates the decision logic for modifying 4-(Indazol-1-ylmethyl)benzonitrile .
Figure 1: Synthetic elaboration vectors for Fragment I-BN.[1][2] The Nitrile group offers the most accessible path for "Fragment Growing."
Detailed Synthetic Protocols
1. Nitrile Hydrolysis (To Amide)
To reach into a solvent pocket or pick up a backbone H-bond:
-
Reactants: Fragment I-BN (1.0 eq),
(30%, 5.0 eq), (2.0 eq) in DMSO. -
Condition: Stir at RT for 1 hour.
-
FBDD Logic: Converts the Nitrile (Acceptor) to an Amide (Donor/Acceptor), probing for new polar interactions.
2. C3-Functionalization (Indazole Core)
To access the "Gatekeeper" residue in kinases:
-
Iodination: Treat Fragment I-BN with NIS (N-iodosuccinimide) in DMF to yield the 3-iodo-indazole intermediate.[1][2]
-
Suzuki Coupling: React 3-iodo intermediate with Aryl-boronic acids (e.g., Pyridine-3-boronic acid) using
catalyst.[1][2] -
FBDD Logic: This "grows" the fragment deep into the hydrophobic back-pocket, often increasing potency from
M to nM range [3].
Case Study: Targeting FGFR Kinase
Context: Based on Indazole-based FGFR inhibitors described in literature [3, 4].[1][2][4][5][6]
-
Hit Identification: Fragment I-BN screens against FGFR1 with
.[1][2] -
Binding Mode (Model):
-
Optimization:
-
The nitrile was hydrolyzed to a carboxylic acid and coupled with a piperazine tail.
-
Result: Improved solubility and recruited a salt bridge with Lys514.
-
Final Potency:
.
-
Safety & Handling
-
Hazard: Benzonitriles can release cyanide upon metabolic oxidation or strong hydrolysis; handle in a well-ventilated fume hood.[1][2]
-
Storage: Store solid at 2-8°C. DMSO stock solutions (100 mM) are stable at -20°C for 6 months.
References
-
Bamborough, P., et al. (2007).[3] Fragment-based discovery of indazole-based inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general Indazole FBDD literature).
-
Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Retrieved from [Link][1]
Sources
- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile CAS 112809-25-3 [homesunshinepharma.com]
- 2. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 4-(Indazol-1-ylmethyl)benzonitrile synthesis
Technical Support Center: Optimization of Indazole N-Benzylation Topic:
Executive Summary: The Regioselectivity Challenge
The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile involves the N-alkylation of 1H-indazole with 4-(bromomethyl)benzonitrile (or its chloro- analog). The primary cause of low yield in this reaction is not usually conversion failure, but rather poor regioselectivity .
Indazole is an ambident nucleophile. The deprotonated indazolyl anion can attack the electrophile at two positions:
-
N1-Alkylation (Desired): Leads to the thermodynamically stable "benzenoid" structure.
-
N2-Alkylation (Undesired Byproduct): Leads to the kinetically favored but less stable "quinonoid" structure.
Key Insight: To maximize yield, you must shift the reaction mechanism from kinetic control (which produces ~20–40% N2 byproduct) to thermodynamic control (which favors >90% N1 product).
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the competing pathways and the thermodynamic sink that drives N1 selectivity.
Figure 1: Competing N1 vs. N2 alkylation pathways. N1 is the thermodynamic product; N2 is the kinetic product.[1]
Optimized Protocols (Gold Standard)
We recommend two distinct protocols. Protocol A is the "High Yield" method using sodium hydride (NaH). Protocol B is the "Operational Simplicity" method using Cesium Carbonate (Cs₂CO₃), which is easier to handle but may require more rigorous purification.
Protocol A: Sodium Hydride (NaH) – Recommended for Max Yield
Rationale: NaH generates a "naked" anion in polar aprotic solvents or a tight ion pair in non-polar solvents that, due to steric and electronic equilibration, strongly favors the N1 isomer.
| Parameter | Specification | Reason |
| Solvent | THF (Anhydrous) | Promotes N1 selectivity via specific ion-pairing effects. |
| Base | NaH (60% in oil) | Irreversible deprotonation; eliminates water byproduct issues. |
| Stoichiometry | 1.0 eq Indazole : 1.2 eq NaH : 1.1 eq Electrophile | Slight excess of base ensures complete deprotonation. |
| Temperature | 0°C to RT, then 60°C | Heat ensures thermodynamic equilibration to the N1 product. |
Step-by-Step:
-
Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration) under N₂ atmosphere.
-
Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will occur.
-
Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
Cool back to 0°C. Add 4-(bromomethyl)benzonitrile (1.1 equiv) dropwise (dissolved in minimal THF).
-
Allow to warm to RT, then heat to 60°C for 4–6 hours.
-
Quench: Cool to 0°C, carefully add sat. NH₄Cl.[2]
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Cesium Carbonate (Cs₂CO₃) – High Throughput Alternative
Rationale: The "Cesium Effect" utilizes the large ionic radius of Cs+, which forms a looser ion pair with the indazolide anion, often enhancing nucleophilicity. However, N1/N2 ratios are typically lower (e.g., 4:1 to 8:1) compared to NaH (>10:1).
| Parameter | Specification | Reason |
| Solvent | DMF or Acetonitrile | High polarity stabilizes the transition state. |
| Base | Cs₂CO₃ | Mild base, easy to handle (no H₂ gas). |
| Temperature | 80–90°C | Higher heat is required to drive the reaction and favor thermodynamics. |
Troubleshooting Guide
Use this decision tree to diagnose yield issues.
Figure 2: Troubleshooting decision tree for Indazole alkylation.
Common Issues & Solutions
Q1: I see two spots on TLC very close together. Which is which?
-
Answer: The N1-isomer (desired) is typically less polar (higher Rf) than the N2-isomer in EtOAc/Hexane systems because the N2-isomer has a larger dipole moment (quinonoid character).
-
Tip: Run TLC in 30% EtOAc/Hexane. The top spot is likely your target.
-
Q2: My reaction stalled at 70% conversion.
-
Cause: The alkyl bromide might have degraded, or the base was consumed by moisture.
-
Fix: Add 0.1 equiv of Potassium Iodide (KI) . This generates the alkyl iodide in situ, which is a more reactive electrophile (Finkelstein reaction).
Q3: Can I convert the N2 byproduct into the N1 product?
-
Answer: Sometimes. Heating the N2-isomer in the presence of a catalytic amount of alkyl halide and high heat can induce isomerization, but it is inefficient. It is better to optimize the initial reaction using Protocol A .
Analytical Validation (Self-Check)
Before proceeding to the next step of your synthesis, validate the structure using 1H NMR .
-
N1-Isomer (Target): The benzyl CH₂ peak usually appears around 5.6 – 5.8 ppm . The C3-H proton of the indazole (singlet around 8.0 ppm) often shows a specific NOE (Nuclear Overhauser Effect) interaction with the benzyl protons.
-
N2-Isomer (Byproduct): The benzyl CH₂ peak is often shifted downfield (5.8 – 6.1 ppm) compared to the N1 isomer. The C3-H proton is deshielded differently due to the adjacent double bond in the quinonoid ring.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry, 2021.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole.WuXi Biology / Synthesis, 2022.
- Key Finding: Explains the energy barriers (3.42 kcal/mol difference) between N1 and N2 transition states and why thermodynamic conditions favor N1.
-
Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Analogous Chemistry).BenchChem Technical Guides.
- Key Finding: Comparative analysis of base effects (Na salt vs Cs₂CO₃)
Sources
Navigating the Crossroads of Indazole Alkylation: A Technical Guide to N1 vs. N2 Selectivity
Welcome to our technical support center, dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical synthetic challenge: controlling the regioselectivity of indazole N-alkylation. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize either the N1 or N2 position is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1][2][3] This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern N1 versus N2 selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N1 vs. N2 selectivity in indazole alkylation so important?
The biological activity of indazole-containing compounds is often critically dependent on the position of the N-alkyl substituent. The N1- and N2-alkylated regioisomers can have vastly different pharmacological profiles, binding affinities, and metabolic stabilities.[1][2][3] In drug discovery, obtaining a pure regioisomer is essential for generating reliable biological data and ensuring a homogeneous final product. Failure to control this selectivity leads to challenging and often costly separation of isomers, which can significantly impede the progress of a research program.[3][4]
Q2: What are the fundamental principles governing N1/N2 regioselectivity?
The regiochemical outcome of indazole alkylation is a delicate balance of several factors:
-
Tautomerism: Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[5][6][7][8] Alkylation can occur on the nitrogen of either tautomer, leading to a mixture of products.[6]
-
Steric Hindrance: The steric environment around the N1 and N2 positions plays a crucial role. Bulky substituents on the indazole ring or the alkylating agent can favor substitution at the less hindered nitrogen.
-
Electronic Effects: The electron density at each nitrogen atom, influenced by substituents on the indazole ring, affects their nucleophilicity. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion.
-
Reaction Conditions: The choice of base, solvent, and counter-ion are arguably the most critical and tunable parameters for controlling selectivity. These conditions can influence the formation of specific intermediates, such as tight ion pairs, which can direct the alkylation to one position over the other.[1][4][6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction yields a mixture of N1 and N2 isomers, and I want to favor the N1 product.
This is a common challenge. To enhance N1 selectivity, the strategy generally revolves around creating conditions that favor the thermodynamically more stable 1H-indazole tautomer and/or sterically block the N2 position.
Root Cause Analysis and Solutions:
-
Incorrect Base-Solvent Combination: The use of polar aprotic solvents like DMF or DMSO with bases such as K₂CO₃ or Cs₂CO₃ often leads to mixtures of regioisomers.[4][9] This is because these solvents can form solvent-separated ion pairs, allowing the indazolide anion to react at either nitrogen.
-
Solution: Switch to a non-polar, aprotic solvent like tetrahydrofuran (THF) in combination with a strong, non-coordinating base like sodium hydride (NaH) .[1][4][6][7] This combination is highly effective for achieving N1 selectivity.[6][7] The sodium cation is believed to chelate between the N2 atom and a suitable C3 substituent (like a carbonyl group), forming a tight ion pair that sterically hinders the N2 position and directs the alkylating agent to N1.[5][6]
-
-
Substituent Effects Not Leveraged: The nature of the substituents on your indazole can be a powerful directing tool.
-
Solution: If your synthesis allows, consider indazoles with substituents at the C3 position that can participate in chelation with the counter-ion. For instance, 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles have demonstrated greater than 99% N1 regioselectivity with NaH in THF.[1][3][6][7]
-
-
Thermodynamic Equilibration Not Achieved: For certain electrophiles, the reaction may be reversible.
Issue 2: I need to synthesize the N2-alkylated regioisomer, but my current conditions give the N1 product or a mixture.
Favoring the N2 position often requires moving away from the standard NaH/THF conditions and employing methods that either kinetically favor attack at N2 or proceed through a different mechanism altogether.
Root Cause Analysis and Solutions:
-
Conditions Favoring Thermodynamic Control: As mentioned, many standard alkylation conditions favor the thermodynamically more stable N1 product.
-
Solution 1: Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), often shows a strong preference for the formation of the N2-alkylated regioisomer.[1][5][6] This provides a reliable method for accessing N2-substituted indazoles.[6]
-
Solution 2: Acid Catalysis: A novel approach involves the use of a strong acid catalyst like triflic acid (TfOH) with diazo compounds as the alkylating agents. This metal-free system has been shown to afford N2-alkylated products with high to excellent regioselectivity.[10]
-
-
Substituent Effects on the Indazole Ring: Substituents can also be employed to direct alkylation to the N2 position.
Issue 3: My indazole alkylation reaction is not proceeding to completion or gives low yields.
Low conversion can be frustrating. Before re-evaluating your selectivity strategy, ensure the fundamental reaction conditions are optimal.
Root Cause Analysis and Solutions:
-
Incompatible Base and Solvent: The choice of base and solvent is crucial for reactivity as well as selectivity.
-
Solution: Be aware that certain combinations are known to be ineffective. For example, using potassium carbonate or sodium carbonate in THF may fail to produce any N-alkylated product.[2][6] In such cases, switching to a more suitable solvent like DMF or dioxane may be necessary, even if it requires re-optimization for selectivity.
-
-
Insufficiently Reactive Alkylating Agent: The electrophilicity of your alkylating agent is key.
-
Solution: If you are using an alkyl chloride or bromide with low reactivity, consider converting it to a more reactive species like an iodide (via a Finkelstein reaction) or a tosylate.
-
-
Temperature and Reaction Time: Alkylation reactions can be slow, especially with sterically hindered substrates.
Data-Driven Insights: A Summary of Reaction Conditions
The following table summarizes the impact of different reaction parameters on the N1:N2 product distribution for the alkylation of substituted indazoles. This data should serve as a starting point for your experimental design.
| Entry | Indazole Substituent | Base/Reagent | Solvent | N1:N2 Ratio | Predominant Isomer | Reference |
| 1 | 3-CO₂Me | NaH | THF | >99:1 | N1 | [1][7] |
| 2 | 3-CO₂Me | Cs₂CO₃ | DMF | 1.3:1 | Mixture | [1] |
| 3 | 3-t-Bu | NaH | THF | >99:1 | N1 | [1][7] |
| 4 | Unsubstituted | NaH | THF | 1.8:1 | N1 (slight excess) | [1] |
| 5 | 7-NO₂ | NaH | THF | 4:96 | N2 | [1][7] |
| 6 | 7-CO₂Me | NaH | THF | 4:96 | N2 | [1][2][7] |
| 7 | 3-CO₂Me | PPh₃/DIAD | THF | 1:2.5 | N2 | [1][7] |
| 8 | Various | TfOH/Diazo | Various | up to 0:100 | N2 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing a C3-substituent capable of chelation.[4][6]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for Highly Selective N2-Alkylation (Mitsunobu Conditions)
This protocol is a reliable method for obtaining the N2-alkylated regioisomer.[4][5][6]
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 - 2.3 equiv), and triphenylphosphine (PPh₃, 1.5 - 2.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 - 2.0 equiv) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the mixture to stir at 0 °C for 10-30 minutes, then warm to room temperature and stir for 12-24 hours. Some protocols may call for gentle heating (e.g., 50 °C) for a shorter duration (e.g., 2 hours).[4] Monitor for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Mechanistic Decision Pathways
The choice of reaction conditions is a critical decision point that directs the reaction towards either the N1 or N2 product. The following diagrams illustrate the key decision logic and the proposed mechanistic rationale for N1 selectivity.
Caption: Decision logic for achieving regioselective N-alkylation.
Caption: Chelation control mechanism for N1-selective alkylation.
References
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC). Retrieved from [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
(n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central (PMC). Retrieved from [Link]
-
(2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC) - NIH. Retrieved from [Link]
-
(2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances (RSC Publishing). Retrieved from [Link]
-
(n.d.). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central (PMC). Retrieved from [Link]
-
(n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT. Retrieved from [Link]
-
(n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]
-
(n.d.). Effect of base, solvent, and temperature. a. ResearchGate. Retrieved from [Link]
-
(n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
(2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PubMed Central (PMC). Retrieved from [Link]
-
(2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]
-
(n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Retrieved from [Link]
-
(n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Retrieved from [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Indazole Cyclization Reactions
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in indazole cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Material and Reagent Integrity
Question 1: My indazole cyclization reaction is sluggish or failing to go to completion. I suspect an issue with my starting materials. What should I investigate?
Low yields or incomplete conversions can often be traced back to the quality and purity of your starting materials and reagents.[1] Here’s a systematic approach to troubleshooting:
-
Purity of Precursors: Impurities in your starting materials, such as ortho-substituted anilines, benzaldehydes, or ketones, can introduce competing side reactions or inhibit your catalyst.[1] It is crucial to use reagents of high purity. If the purity is uncertain, consider purification by recrystallization or column chromatography before use.[2]
-
Reagent Stability: Some reagents used in indazole synthesis can be sensitive to air, moisture, or light. For instance, hydrazines can be susceptible to oxidation. Ensure you are using fresh reagents and employing proper handling techniques, such as working under an inert atmosphere (e.g., nitrogen or argon) when necessary.[1]
-
Solvent Quality: The presence of water or other impurities in your solvent can be detrimental, especially in reactions involving moisture-sensitive reagents or intermediates.[1] Using anhydrous solvents is often critical for success. For example, in some reactions, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to protic solvents.[3]
Question 2: I'm observing unexpected byproducts that I can't easily identify. Could this be related to my starting materials?
Absolutely. The nature and substitution pattern of your starting materials can lead to specific, and sometimes unexpected, side reactions.
-
Hydrazone and Dimer Formation: In reactions involving the condensation of a carbonyl compound with hydrazine, the formation of hydrazones and dimers are common side reactions, particularly at elevated temperatures.[3]
-
Substrate-Dependent Reactivity: The electronic properties of your starting materials play a significant role. For instance, in the Davis-Beirut reaction for synthesizing 2H-indazoles, making the nitro-containing ring more electron-poor can improve yields for N-aryl substituted products, which are otherwise often low-yielding.[4] Conversely, electron-rich indoles are more prone to dimer formation during nitrosation reactions.[5]
A thorough characterization of your starting materials (e.g., via NMR, LC-MS) is a critical first step in diagnosing the source of byproducts.
Section 2: Reaction Condition Optimization
Question 3: My reaction yield is consistently low. How do I begin to optimize the reaction conditions?
Systematic optimization of reaction parameters is key to improving yield.[1] Consider the following factors:
-
Temperature: Temperature control is critical. Some reactions require elevated temperatures to overcome activation energy barriers, while others may suffer from product decomposition or increased side reactions at higher temperatures.[1][3] Running small-scale trial reactions at different temperatures can help identify the optimal range.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. For example, in certain indazole alkylations, switching from THF to DMF or dioxane can be necessary to achieve product formation.[6] In other cases, a mixture of solvents, such as adding a certain percentage of water to an alcohol in the Davis-Beirut reaction, can dramatically increase yields.[4]
-
Base/Acid and Catalyst Selection: The choice of base or acid is crucial and often substrate-dependent. For instance, in indazole alkylations, the combination of base and solvent is critical; potassium carbonate in THF might fail where it succeeds in DMF.[6] For catalyzed reactions, screening different catalysts and ligands is often necessary. For example, various copper and palladium catalysts are used for different types of indazole cyclizations.[7]
| Parameter | Key Considerations | Example |
| Temperature | Balance between reaction rate and side reactions/decomposition.[1][3] | Elevated temperatures may lead to dimer formation in some syntheses.[3] |
| Solvent | Polarity, aprotic vs. protic, and coordinating ability.[4][6] | Aprotic solvents like DMSO and DMF can provide higher yields in certain cyclizations.[3] |
| Base/Acid | Strength, stoichiometry, and compatibility with solvent and substrate.[6] | Potassium carbonate may be ineffective in THF but suitable in DMF for alkylations.[6] |
| Catalyst | Type of metal, ligand, and loading.[7] | Copper and Palladium catalysts are commonly employed in various indazole syntheses.[7] |
Question 4: I am attempting a Davis-Beirut reaction and getting a very low yield. What are some specific troubleshooting tips for this reaction?
The Davis-Beirut reaction, which synthesizes 2H-indazoles from o-nitrobenzylamines, has its own set of common challenges.[8]
-
Solvent System: The yield of the Davis-Beirut reaction is highly sensitive to the solvent composition. The addition of a specific amount of water (around 15-25%) to an alcohol solvent (like methanol, ethanol, or n-propanol) has been shown to significantly increase the yield. However, exceeding this amount can cause a sharp decrease in yield.[4]
-
Base Selection: The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium hydroxide.[8] The concentration of the base should be carefully controlled.
-
Substrate Reactivity: As mentioned earlier, the synthesis of N-aryl substituted 2H-indazoles can be particularly challenging and may require modification of the electronic properties of the starting material to achieve better yields.[4]
Section 3: Work-up and Purification
Question 5: I seem to be losing a significant amount of my product during the work-up and purification steps. What can I do to minimize these losses?
Product loss during isolation and purification is a common issue that can drastically lower your final yield.[1]
-
Extraction Efficiency: Ensure you are using the appropriate solvent for extraction and performing multiple extractions to maximize the recovery of your product from the aqueous layer.[6]
-
Product Stability: Be aware of the stability of your indazole derivative under the work-up conditions. Some indazoles may be sensitive to strong acids or bases.[1] Neutralizing the reaction mixture carefully and avoiding prolonged exposure to harsh pH conditions is important.
-
Purification Method: Column chromatography is a common purification method. However, if your product has similar polarity to impurities, separation can be difficult.[2] Screening different solvent systems for chromatography is essential. In some cases, crystallization might be a more effective purification method and can significantly improve the final purity and yield.
Here is a general workflow for troubleshooting low yields, emphasizing a systematic approach:
Caption: A systematic workflow for troubleshooting low yields in chemical reactions.
Section 4: Side Reactions and Mechanistic Considerations
Question 6: My reaction is producing a mixture of N1 and N2 alkylated indazoles. How can I improve the regioselectivity?
The regioselective alkylation of indazoles is a well-known challenge due to the presence of two nucleophilic nitrogen atoms.[9][10]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio. For instance, using sodium hydride in THF has been shown to favor N1 alkylation for certain substrates.[9] A thorough screening of reaction conditions is often necessary to achieve high selectivity.[11]
-
Thermodynamic vs. Kinetic Control: The regioselectivity can be under either thermodynamic or kinetic control. Understanding the relative stability of the N1 and N2 products and intermediates can guide your optimization efforts. For some systems, it has been found that high regioselectivity for the N1 isomer is a result of thermodynamic control.[11]
-
Protecting Groups: In some cases, employing a protecting group strategy to block one of the nitrogen atoms before alkylation, followed by deprotection, can be an effective way to achieve the desired regioselectivity.
The following diagram illustrates the general principle of competing N1 and N2 alkylation pathways:
Caption: Competing pathways in the alkylation of an indazole anion.
By carefully considering these factors and systematically troubleshooting, you can significantly improve the yield and efficiency of your indazole cyclization reactions.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
- Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
- The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC. (n.d.).
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC. (2020, August 20).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- How to avoid dimer formation during indole to indazole transformation - Benchchem. (n.d.).
- Davis–Beirut reaction - Wikipedia. (n.d.).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9).
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (n.d.).
- Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. (2024, February 20).
- Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024, February 20).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, its synthesis is often nuanced, presenting challenges in yield, purity, and regioselectivity that require careful optimization.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common experimental issues and understanding the fundamental principles that govern the success of your reactions.
PART 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction has a very low yield or is failing completely. What are the primary causes and how can I fix it?
A1: Low or no yield is a common issue stemming from several factors related to reaction kinetics and reagent stability.
-
Suboptimal Temperature: Temperature is a critical parameter. Some cyclization reactions, particularly those involving hydrazine, may require elevated temperatures (80-120°C) to overcome the activation energy barrier.[4] Conversely, highly exothermic reactions like nitrations or certain brominations benefit from low temperatures (0-5°C) to minimize the formation of degradation products.[4] For the nitrosation of indoles, electron-rich substrates are highly reactive and require cooling to 0°C to prevent side reactions, whereas electron-poor substrates may need temperatures up to 80°C for the reaction to proceed to completion.[5]
-
Incorrect Solvent and Base Combination: The polarity and coordinating ability of the solvent, along with the strength of the base, are crucial. For instance, in N-alkylation reactions, a seemingly robust base like potassium carbonate can be ineffective in a non-polar solvent such as THF, leading to no product formation.[3] Switching to a more polar, aprotic solvent like DMF or dioxane can dramatically improve the outcome.[3] The solvent can also influence isomer ratios; protic solvents like ethanol may favor a desired regioisomer over aprotic ones like DMSO in certain cyclizations.[4]
-
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials and reagents. Degradation of reagents like hydrazine hydrate or sodium nitrite can halt the reaction. It is also crucial to verify the stoichiometry; for example, some metal-free syntheses from o-aminobenzoximes require a slight excess of methanesulfonyl chloride and triethylamine to drive the reaction forward.[6]
-
Atmospheric Conditions: Many reactions, especially those involving organometallic catalysts (e.g., Palladium or Copper), require an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation or oxidation of sensitive intermediates.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low indazole yield.
Q2: I'm getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
A2: Achieving regioselectivity in the N-alkylation of indazoles is a classic challenge because the indazole anion is a mesomeric system, allowing for alkylation at either nitrogen.[7] The outcome is a delicate balance between thermodynamic and kinetic control.[3][7]
-
Favoring the N1 Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-indazole.[3][8] To favor the N1 product, you need conditions that allow for equilibration to the most stable isomer.
-
Optimal Base/Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is exceptionally effective for achieving high N1 selectivity.[3] It is proposed that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the approach of the alkylating agent to the N2 position.[3]
-
Substituent Effects: The nature of the substituent at the C3 position can strongly direct alkylation. Bulky or electron-rich groups like 3-tert-butyl or 3-carboxamide have been shown to yield >99% N1 regioselectivity with NaH in THF.[3]
-
-
Favoring the N2 Isomer (Kinetic Product): To obtain the less stable N2 isomer, conditions that prevent equilibration are necessary.
-
Mitsunobu Reaction: This reaction is a reliable method for selectively synthesizing N2-alkylated indazoles.[3] It proceeds under mild, neutral conditions that typically favor the kinetic product.
-
Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst with a base like potassium hydroxide can favor N2 alkylation, although this is highly substrate-dependent.
-
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity
| Condition | N1 Selectivity | N2 Selectivity | Rationale | Reference(s) |
| Base/Solvent | ||||
| NaH / THF | High | Low | Na+ coordinates with N2, sterically hindering alkylation. Favors thermodynamic product. | [3] |
| K2CO3 / DMF | Variable | Variable | Less coordinating; outcome is highly dependent on substrate and electrophile. | [9] |
| Cs2CO3 / DMF | Good | Low | Often provides good N1 selectivity, but can be substrate-dependent. | [9] |
| Reaction Type | ||||
| Standard S_N2 Alkylation | Variable | Variable | Outcome depends on the interplay of base, solvent, and substrate. | [3] |
| Mitsunobu Reaction | Low | High | Proceeds via a different mechanism under neutral conditions, favoring the kinetic N2 product. | [3] |
Q3: My reaction is producing significant side products. What are they and how can I prevent them?
A3: Side product formation is often a result of competing reaction pathways. Identifying the side product is the first step to mitigating its formation.
-
Hydrazone and Dimer Formation: In syntheses involving hydrazine, especially at elevated temperatures, the formation of stable hydrazone intermediates or dimeric byproducts can be a significant issue.[1]
-
Causality: These side reactions compete with the desired intramolecular cyclization.
-
Solution: Optimize the reaction temperature and time. Use a solvent system that favors cyclization; for instance, aprotic solvents like DMSO or DMF can sometimes provide higher yields than acidic ethanol.[1]
-
-
Beckmann Rearrangement: When using o-aminobenzoximes as precursors, a potential side reaction is the Beckmann rearrangement, which would produce amides or nitriles instead of the indazole.[6]
-
Causality: This rearrangement can be acid- or heat-catalyzed.
-
Solution: The use of mild conditions, such as methanesulfonyl chloride and triethylamine at 0-23°C, is specifically designed to activate the oxime for cyclization while being too mild to induce the Beckmann rearrangement.[6]
-
-
Over-reduction or Incomplete Reduction: In multi-step syntheses involving reduction of a nitro group, both incomplete reduction and over-reduction of other functional groups can occur.
-
Causality: Using a reducing agent that is too harsh (e.g., vigorous hydrogenation) or not active enough.
-
Solution: Select a reducing agent with appropriate chemoselectivity. For reducing a nitro group in the presence of other reducible groups, SnCl2 in HCl is a classic and effective choice.[4] For catalytic hydrogenations, careful selection of the catalyst (e.g., Pt/C) and control of pressure and temperature can minimize unwanted side reactions like dehalogenation.[7][10]
-
PART 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about planning and optimizing indazole synthesis.
Q1: What are the most common synthetic routes to indazoles, and how do I choose the best one?
A1: The choice of synthetic strategy depends primarily on the availability of starting materials and the desired substitution pattern on the indazole core.[11]
-
Classical Methods:
-
Jacobson Synthesis: Involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization. It's a foundational method for preparing 1H-indazoles.[11]
-
Davis-Beirut Reaction: A versatile route for synthesizing 2H-indazoles.[11]
-
Sundberg Synthesis: Another established method, often involving the cyclization of o-azidobenzaldehydes or ketones.[11]
-
-
Modern Methods:
-
Transition Metal-Catalyzed Reactions: Palladium, copper, and rhodium catalysis have enabled a wide range of C-N and N-N bond-forming reactions to construct the indazole ring under milder conditions.[12][13][14] These methods often offer broader functional group tolerance.[1]
-
Metal-Free Syntheses: To avoid metal contamination in the final product (critical for pharmaceuticals), metal-free routes have been developed. A prominent example is the cyclization of o-aminobenzoximes.[1][6]
-
[3+2] Cycloadditions: The reaction of in-situ generated benzynes with diazo compounds provides a powerful route to substituted indazoles.[1][15]
-
Decision Framework for Synthetic Route Selection
Caption: Decision tree for selecting an indazole synthetic route.
Q2: How do electronic and steric effects of substituents on the starting materials influence the reaction outcome?
A2: Substituent effects are paramount in directing reactivity and selectivity.
-
Electronic Effects: The electron density of the aromatic ring influences its nucleophilicity or susceptibility to electrophilic attack.
-
Electron-Donating Groups (EDGs): Groups like -OCH3 or -NR2 increase the electron density of the ring, making it more reactive. In the nitrosation of indoles, EDGs make the indole so reactive that low temperatures are required to control the reaction and prevent the formation of side products.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO2 or -CF3 decrease the ring's reactivity. In the same nitrosation reaction, indoles with EWGs require significantly higher temperatures (e.g., 80°C) to achieve full conversion.[5] In metal-catalyzed C-H functionalization, C-H bonds on more electron-rich rings are typically activated preferentially.[14]
-
-
Steric Effects: The size of substituents can hinder the approach of reagents to a specific site.
-
As mentioned in the troubleshooting section, a bulky substituent at the C3 position of an indazole can sterically block N2 alkylation, leading to high selectivity for the N1 isomer.[3]
-
In cyclization reactions, bulky ortho substituents can either facilitate or hinder the ring-closing step depending on the transition state geometry.
-
Q3: What are the key parameters to consider when scaling up an indazole synthesis?
A3: Transitioning from a lab-scale reaction (milligrams to grams) to a pilot plant or manufacturing scale (kilograms) introduces new challenges.[7][10]
-
Process Safety: The nitrogen-nitrogen bond in indazoles can be a potential safety concern, and a thorough risk assessment, including differential scanning calorimetry (DSC) to assess thermal stability, is crucial.[10] Reactions involving diazotization or the use of azides require strict temperature control and specialized equipment.
-
Heat Transfer: Many reactions are exothermic. What is easily controlled in a round-bottom flask in an ice bath can become a dangerous runaway reaction in a large reactor if the surface-area-to-volume ratio is not considered and adequate cooling is not in place.
-
Purification Method: Purification by column chromatography is often not feasible or economical on a large scale.[16] Developing a robust crystallization or precipitation method for the final product is highly desirable.[10][16]
-
Reagent and Solvent Choice: The cost, toxicity, and environmental impact of reagents and solvents become major factors. "Greener" solvents and less hazardous reagents are preferred.[1] Developing a process that is thermodynamically controlled is often more robust and scalable than one under kinetic control.[7]
PART 3: Experimental Protocols
The following are representative protocols for common transformations. These should be adapted based on your specific substrate.
Protocol 1: General Procedure for Highly Selective N1-Alkylation of Indazole[3]
This protocol is optimized for achieving high N1 regioselectivity.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes[6]
This mild, scalable procedure avoids the use of transition metals.
-
Preparation: Dissolve the substituted o-aminobenzoxime (1.0 equiv) and triethylamine (1.5 equiv) in a suitable solvent like dichloromethane (DCM) or THF.
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (23 °C) and stir until the starting material is consumed (typically 1-4 hours), as monitored by TLC.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford the pure 1H-indazole.
Protocol 3: Optimized Nitrosation of Indoles (Electron-Rich Substrates)[5]
This "reverse addition" protocol minimizes side reactions for electron-rich indoles.
-
Nitrosating Mixture: Prepare a solution of sodium nitrite (NaNO2, 8 equiv) and hydrochloric acid (HCl, 2.7 equiv) in a water:DMF mixture (e.g., 5.3:3) and cool to 0 °C.
-
Indole Addition: Prepare a separate solution of the electron-rich indole (1.0 equiv) in DMF.
-
Reaction: Add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours, then heat to 50 °C for 3 hours to ensure full conversion.
-
Workup & Purification: Quench the reaction with water, extract with ethyl acetate, and purify the resulting crude product by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxaldehyde.
PART 4: References
-
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
-
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
-
Troubleshooting regioselectivity in indazole synthesis. Benchchem.
-
Development of a selective and scalable N1-indazole alkylation. PMC - NIH.
-
Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
-
A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters - ACS Publications.
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances - RSC Publishing.
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis.
-
Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publisher.
-
Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
-
Optimization of reaction conditions a. ResearchGate.
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO.
-
Preparation and purification of 4-(indazol-3-yl)phenols. Google Patents.
-
Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry - RSC Publishing.
-
Methods of making indazoles. Google Patents.
-
The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Academia.edu.
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society - ACS Publications.
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
-
Effect of base, solvent, and temperature. a. ResearchGate.
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
indazole. Organic Syntheses Procedure.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
Technical Guide: Minimizing Isomeric Impurity in Letrozole Intermediate Synthesis
Topic: Minimizing Isomeric Impurity in Letrozole Intermediate Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, Drug Development Professionals
Introduction & Core Challenge
The Objective: Synthesize the critical Letrozole intermediate, 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile (Intermediate A), while minimizing the formation of its regioisomer, 4-[(1,2,4-triazol-4-yl)methyl]benzonitrile (Impurity B).
The Problem: The 1,2,4-triazole anion is an ambident nucleophile . During the alkylation of 4-(bromomethyl)benzonitrile, the triazole ring can attack via the N1 position (desired) or the N4 position (undesired). Without strict control, the N4-isomer can constitute 10–30% of the crude product, complicating downstream purification and reducing the yield of the final API (Active Pharmaceutical Ingredient).
The Solution: This guide provides a dual-strategy approach:
-
Upstream Control: Optimizing reaction conditions (Base, Solvent, Temperature) to favor N1-alkylation (Regioselectivity >99%).
-
Downstream Purification: Exploiting solubility differences to selectively remove the N4-isomer during workup.
Mechanism & Causality (The "Why")
To troubleshoot effectively, you must understand the electronic and steric factors driving the reaction.
The Ambident Nucleophile
Upon deprotonation, 1,2,4-triazole forms a symmetric anion (stabilized by resonance). However, the reactive sites (N1/N2 vs. N4) exhibit different nucleophilicities depending on the cation and solvent shell.
-
N1-Attack (Desired): Leads to the stable 1-substituted triazole. This is generally the thermodynamic product .
-
N4-Attack (Undesired): Leads to the 4-substituted triazole. This is often the kinetic product or favored by specific ion-pairing interactions.
Visualizing the Pathway
Caption: Divergent reaction pathways for 1,2,4-triazole alkylation. N1-attack yields the desired Letrozole intermediate.
Optimized Experimental Protocol
Note: This protocol prioritizes Cesium Carbonate (
Protocol A: High-Fidelity Synthesis (Upstream Control)
| Parameter | Recommendation | Rationale |
| Base | Cesium Carbonate ( | Larger cation radius disrupts tight ion pairs, favoring the thermodynamic N1-alkylation [1]. |
| Solvent | Acetone or DMF | Polar aprotic solvents stabilize the transition state. Acetone is preferred for easier workup. |
| Temperature | 20°C – 25°C | Moderate temperatures balance rate and selectivity. Avoid refluxing initially. |
| Addition | Slow Addition of Triazole | Adding triazole slowly to the bromide prevents localized high concentrations that might favor kinetic impurity. |
Step-by-Step Workflow:
-
Charge 4-(bromomethyl)benzonitrile (1.0 eq) and
(1.5 eq) into Acetone (10V). -
Stir the slurry at 20–25°C for 30 minutes.
-
Dissolve 1,2,4-triazole (1.2 eq) in Acetone (5V).
-
Add the triazole solution dropwise to the slurry over 2–4 hours .
Troubleshooting Guide
Module 1: High Impurity Levels (N4-Isomer > 5%)
Q: My crude reaction mixture shows 10% N4-isomer. Why did the upstream control fail?
-
Cause 1: Base Choice. Did you use
or NaOH? These smaller cations can form tighter ion pairs, sometimes favoring the N4 attack or reducing N1 selectivity.-
Fix: Switch to
or add a catalytic amount of Potassium Iodide (KI) if using .
-
-
Cause 2: Temperature Spike. Did the reaction exotherm during addition?
-
Fix: Maintain strict temperature control (20–25°C). Higher temperatures can overcome the activation energy difference, increasing the N4 impurity.
-
-
Cause 3: Reagent Order. Did you add the bromide to the triazole?
-
Fix: Reverse the addition. Add the triazole to the bromide/base slurry.
-
Module 2: Purification Failures (Downstream Removal)
Q: I have the impurity. How do I remove it without column chromatography?
-
Method: Selective Extraction (Toluene/Water System) The N4-isomer is significantly more polar and water-soluble than the N1-isomer.
-
Concentrate the reaction mixture (remove Acetone).
-
Add Water and Toluene (1:1 ratio).
-
Stir vigorously for 30 minutes.
-
Separate Layers: The desired Product (N1) partitions into Toluene. The Impurity (N4) partitions largely into the aqueous phase [2].
-
Validation: Check the Toluene layer by HPLC. If impurity persists, wash with brine.
-
Q: Can I use salt formation for purification?
-
Method: Hydrochloride Salt Precipitation Yes. The Hydrochloride salt of the N1-isomer crystallizes well, while the N4-salt often remains in solution or has distinct solubility.
-
Dissolve crude solid in Isopropanol (IPA).
-
Add IPA-HCl (1.1 eq).
-
Cool to 0–5°C. The N1-HCl salt precipitates.
-
Filter and wash with cold IPA/Ether.
-
Decision Tree for Troubleshooting
Caption: Decision logic for identifying and resolving high isomeric impurity levels.
Frequently Asked Questions (FAQs)
Q1: How do I distinguish the N1 and N4 isomers by HPLC?
-
Answer: The N4-isomer (Impurity) is more polar. On a standard Reverse Phase C18 column (e.g., Water/Acetonitrile gradient), the N4-isomer elutes earlier (lower Retention Time) than the N1-isomer (Product).
-
Reference: N4 is more water-soluble; N1 is more lipophilic [3].
-
Q2: Why does the color of the reaction mixture turn dark?
-
Answer: Darkening often indicates oxidation or the formation of quaternary ammonium salts (over-alkylation). Ensure the reaction is kept under an inert atmosphere (
) and avoid excessive heating (>50°C).
Q3: Can I recycle the mother liquor from the crystallization?
-
Answer: Not recommended. The mother liquor is enriched with the N4-impurity. Recycling it will progressively degrade the purity profile of subsequent batches.
References
- Google Patents.Process for the Preparation of Letrozole (US20100190997A1).
- Google Patents.Process for the preparation of letrozole (US7705159B2).
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
Sources
Technical Support Center: Separation of N1 and N2 Isomers of Alkylated Indazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging separation of N1 and N2 isomers of alkylated indazoles. Our focus is on providing practical, field-tested insights grounded in established scientific principles.
Understanding the Core Challenge: The "Why" of Separation Difficulty
The primary difficulty in separating N1 and N2 alkylated indazoles stems from their fundamental chemical nature. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2] While the 1H-tautomer is generally more thermodynamically stable, direct alkylation can occur at either nitrogen atom, frequently resulting in a mixture of both N1 and N2 regioisomers.[1][3][4][5]
These isomers often possess very similar physical and chemical properties, including polarity, molecular weight, and pKa. This similarity makes their separation by standard chromatographic techniques a significant hurdle, requiring carefully optimized methods.
Chromatographic Separation Strategies: Choosing Your Approach
The successful separation of N1 and N2 indazole isomers is highly dependent on the chosen chromatographic technique and conditions. There is no single "universal" method; success often requires screening multiple stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a workhorse for isomer separation due to its versatility.[6]
-
Normal-Phase (NP-HPLC): Often provides better selectivity for regioisomers compared to reverse-phase. The use of non-polar mobile phases (e.g., hexane, heptane) with polar modifiers (e.g., isopropanol, ethanol) on silica or polar-functionalized columns can exploit subtle differences in the isomers' interaction with the stationary phase.[7]
-
Reverse-Phase (RP-HPLC): While more common, RP-HPLC can be challenging for indazole isomers due to their similar hydrophobicity. However, success can be achieved by manipulating mobile phase composition, pH, and stationary phase chemistry (e.g., C18, Phenyl-Hexyl, PFP). A shallow gradient or isocratic elution is often necessary to achieve baseline separation.[6][8]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, orthogonal technique to HPLC for isomer separations.[9][10] It uses supercritical CO2 as the primary mobile phase, which, combined with a co-solvent (modifier), offers unique selectivity.[9]
-
Advantages: SFC often provides faster separations, higher efficiency, and different selectivity profiles compared to HPLC.[10][11] It is particularly effective for both analytical and preparative-scale purification.[9]
-
Column Choice: A wide range of both chiral and achiral stationary phases can be used. Screening columns with different functionalities (e.g., ethylpyridine, diol, amino) is a common strategy to find the optimal separation conditions.[12]
Comparison of Primary Techniques
| Feature | HPLC (Reverse & Normal Phase) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Aqueous buffers/organic solvents (RP); Non-polar solvents (NP) | Supercritical Carbon Dioxide (CO2) |
| Typical Run Time | Moderate to long | Fast[10][11] |
| Selectivity | Governed by hydrophobicity (RP) or polar interactions (NP) | Orthogonal selectivity to RP-HPLC, governed by polarity and hydrogen bonding interactions |
| Solvent Usage | High, especially for preparative scale | "Greener" technology with significantly reduced organic solvent consumption[9] |
| Best For | Widely available, versatile for many compound classes | Fast screening, preparative purification, compounds not well-suited for RP-HPLC |
Spectroscopic Characterization: Confirming Isomer Identity
Once peaks are separated chromatographically, their identity as N1 or N2 must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose.[1][13]
-
The Decisive Experiment: HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method for assignment.[2][5][14]
-
Supporting Evidence: NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used. For an N1-isomer, a through-space correlation may be observed between the alkyl CH2 protons and the proton at the C7 position of the indazole ring.[1][2][14]
Key NMR Correlation Summary
| Isomer Type | Key HMBC Correlation | Expected NOESY Correlation |
| N1-Alkylated | Alkyl-CH₂ protons ↔ C7a carbon | Alkyl-CH₂ protons ↔ H7 proton |
| N2-Alkylated | Alkyl-CH₂ protons ↔ C3 carbon | Alkyl-CH₂ protons ↔ H3 proton |
Workflow for Separation and Isomer Assignment
Caption: General workflow from synthesis to final isomer assignment.
Troubleshooting Guide
This section addresses specific, common problems encountered during the separation of N1 and N2 indazole isomers in a question-and-answer format.
Question: My N1 and N2 isomers are co-eluting or have very poor resolution (<1.0) in reverse-phase HPLC. What should I try next?
Answer: This is a very common issue. Here is a systematic approach to troubleshoot:
-
Switch to an Orthogonal Technique: The most effective step is often to switch to a different separation mode. If you are using RP-HPLC, try Normal-Phase HPLC or SFC. SFC, in particular, often provides completely different and superior selectivity for these types of isomers.[9]
-
Change the Stationary Phase: If you must stay with RP-HPLC, change the column chemistry. Standard C18 columns may not be sufficient. Try a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different retention mechanisms (π-π interactions) that can help differentiate the isomers.
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different hydrogen bonding characteristics can alter selectivity.
-
Go Isocratic: If you are using a gradient, convert to an isocratic method based on the elution conditions of your isomers. This maximizes resolution in a specific solvent window.[8]
-
Additives: For basic indazoles, adding a small amount of an amine modifier like diethylamine (DEA) to a normal-phase mobile phase can improve peak shape and sometimes resolution.[15]
-
Question: I have achieved separation, but my peaks are broad or tailing. How can I improve peak shape?
Answer: Poor peak shape is usually caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Check pH (RP-HPLC): Ensure the mobile phase pH is at least 2 units away from the pKa of your compounds to keep them in a single ionic state.
-
Use Additives: For basic compounds, adding a competitor base like 0.1% trifluoroacetic acid (TFA) in RP-HPLC can sharpen peaks by masking active sites on the silica. In NP-HPLC or SFC, adding a small amount of an amine can prevent tailing.[15][16]
-
Lower the Sample Load: Overloading the column is a common cause of broad peaks. Reduce the injection volume or the concentration of your sample.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase if possible. Injecting a sample in a much stronger solvent (like pure DMSO) than the mobile phase can cause significant peak distortion.
Troubleshooting Decision Tree
Caption: A decision tree for common chromatography troubleshooting steps.
Question: I've separated two peaks, but I can't assign which is N1 and which is N2. What is the definitive next step?
Answer: Do not rely on elution order for assignment, as it can change with different chromatographic conditions. The definitive step is to collect fractions of each peak and perform 2D NMR analysis. A ¹H-¹³C HMBC experiment will provide an unambiguous answer by showing the key correlation to either the C3 or C7a carbon, as detailed in Section 3.[5][14]
Frequently Asked Questions (FAQs)
Q1: Can I avoid separation altogether by using a regioselective alkylation reaction?
A1: Yes, optimizing the synthesis is the most efficient strategy. The choice of base and solvent system is critical for controlling regioselectivity.[17][18]
-
For N1-Selectivity: Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often strongly favors the N1 isomer. This is attributed to the sodium cation coordinating with the indazole nitrogen and sterically hindering the N2 position.[17][18][19] For certain substrates, this can yield >99% N1 regioselectivity.[19]
-
For N2-Selectivity: Mitsunobu reaction conditions (e.g., PPh₃, DIAD/DEAD) often show a preference for forming the N2-alkylated product.[1][5] Additionally, electron-withdrawing groups at the C7 position can electronically favor N2 alkylation.[17][19]
Factors Influencing Alkylation Regioselectivity
Caption: Key factors that control the N1 vs. N2 alkylation outcome.
Q2: When should I choose SFC over HPLC for my separation?
A2: Consider SFC first when:
-
You have failed to get separation with standard RP- and NP-HPLC methods.
-
You need to perform a high-throughput screen of many samples quickly.
-
You are working at a preparative scale and want to reduce solvent usage and evaporation time.[10]
-
Your compounds have poor solubility in typical HPLC mobile phases.
Q3: Are there any non-chromatographic methods to separate the isomers?
A3: While chromatography is the most common method, other techniques exist but are often more complex. Fractional crystallization can sometimes work if one isomer forms crystals much more readily than the other, but this is highly substrate-dependent and often requires significant trial and error. In some cases, derivatization of the isomer mixture to form diastereomers, followed by separation and subsequent deprotection, is a viable but lengthy alternative.[20]
Experimental Protocols
Protocol 1: General Method for HPLC Screening
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a PFP column of similar dimensions.
-
Sample Preparation: Dissolve the crude isomer mixture in a 50:50 mixture of acetonitrile:water to a concentration of ~1 mg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Scouting Gradient: Run a linear gradient from 5% to 95% B over 10-15 minutes.[8]
-
Analysis: Evaluate the resulting chromatogram for any separation. If partial separation is observed, optimize by converting to a shallower gradient or an isocratic hold around the elution percentage of the isomers.
-
Iteration: If no separation is seen, repeat the process using Methanol as Mobile Phase B. If still unsuccessful, move to a Normal-Phase or SFC screen.
Protocol 2: General Method for SFC Screening
-
Column Selection: Screen a set of achiral columns with diverse selectivities (e.g., 2-Ethylpyridine, Diol, Cyano, Silica).
-
Sample Preparation: Dissolve the crude mixture in an appropriate alcohol (e.g., Methanol or Isopropanol) to a concentration of ~1 mg/mL.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol.
-
Scouting Gradient: Run a fast linear gradient from 5% to 50% B over 5 minutes.
-
System Conditions: Maintain a back pressure of ~150 bar and a column temperature of 35-40°C.[21]
-
Analysis & Optimization: Identify the column/modifier combination that gives the best "hit." Optimize the separation by adjusting the gradient slope or switching to an isocratic method. Consider ethanol or isopropanol as alternative modifiers to further tune selectivity.[21]
Protocol 3: Sample Preparation for NMR Isomer Assignment
-
Fraction Collection: Using an optimized preparative chromatographic method (HPLC or SFC), collect fractions corresponding to each of the two separated isomer peaks.
-
Solvent Evaporation: Remove the chromatography solvent under reduced pressure. For SFC fractions, this is typically very fast. For HPLC, ensure all water and organic solvent are completely removed.
-
Sample Dissolution: Dissolve a sufficient amount of each isolated, dried isomer (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Following this, acquire 2D correlation spectra, prioritizing a ¹H-¹³C HMBC experiment. A ¹H-¹H NOESY or COSY can provide supplementary information.
-
Data Analysis: Analyze the HMBC spectrum for the key correlations between the N-alkyl CH₂ protons and either the C3 or C7a carbons to make the final assignment.[5]
References
-
Alam, J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Lozano, V., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Center for Biotechnology Information. [Link]
-
Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]
-
Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Wyszecka-Kania, E., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777-784. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Göker, H., & Dogan, F. (2022). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]
-
Vetuschi, C., et al. (2006). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. [Link]
-
Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
St. John-Henry, P. C., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. National Center for Biotechnology Information. [Link]
-
Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Waters Corporation. [Link]
-
B-Arrag, T., & Schofield, S. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Smith, C. D., et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]
-
Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Regalado, E. L., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]
-
Arrebola-López, M., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]
-
Liu, X., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. ptfarm.pl [ptfarm.pl]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. benchchem.com [benchchem.com]
- 19. research.ucc.ie [research.ucc.ie]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Side reactions in the synthesis of 4-(Indazol-1-ylmethyl)benzonitrile
Topic: Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile Ticket ID: IND-CN-404 Status: Open Support Level: Senior Application Scientist
Executive Summary
The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile via the N-alkylation of indazole with 4-(bromomethyl)benzonitrile is a classic example of an ambident nucleophile reaction. The primary technical challenge is regioselectivity (N1 vs. N2 alkylation).
While the N1-isomer (1H-indazole derivative) is thermodynamically favored and maintains full aromaticity, the N2-isomer (2H-indazole derivative) is often kinetically accessible, leading to difficult-to-separate mixtures.[1] Secondary issues include nitrile hydrolysis and over-alkylation. This guide provides the mechanistic insight and protocols required to maximize N1 selectivity and product integrity.
Module 1: The Regioselectivity Challenge (N1 vs. N2)
Q: Why am I consistently getting a mixture of two isomers?
A: This is due to the annular tautomerism of the indazole ring. Upon deprotonation, the indazole anion delocalizes the negative charge across both nitrogen atoms (N1 and N2). The reaction outcome is a competition between:
-
Thermodynamic Control (N1): The N1-alkylated product retains the full aromaticity of the benzene ring fused to the pyrazole. This is the most stable product.
-
Kinetic Control (N2): The N2 position often has higher electron density in the anion but leads to a quinoid-like structure with disrupted aromaticity.
Visualizing the Pathway:
Caption: Divergent reaction pathways for Indazole N-alkylation. N1 is the thermodynamic sink.
Q: How do I distinguish the N1 isomer from the N2 isomer?
A: Do not rely solely on melting point. Use NMR and TLC for definitive identification.
| Feature | N1-Isomer (Target) | N2-Isomer (Side Product) | Why? |
| TLC ( | Higher (Less Polar) | Lower (More Polar) | N2 isomers have a larger dipole moment due to quinoid character. |
| Upfield ( | Downfield ( | N2 is less aromatic, leading to different shielding cone effects. | |
| - | |||
| HMBC | Correlation to C7a (junction) | Correlation to C3 only | Definitive Proof. N1 is 3 bonds from the bridgehead carbon. |
Module 2: Critical Side Reactions & Troubleshooting
Issue 1: Nitrile Hydrolysis (Amide Formation)
-
Symptom: IR spectrum shows a new peak at ~
(Amide C=O); Mass spec shows M+18 peak. -
Cause: The cyano group (-CN) on the benzyl halide is sensitive to hydrolysis under basic, aqueous, and hot conditions.
-
Prevention:
-
Dry Solvents: Ensure DMF or THF is anhydrous (<50 ppm water).
-
Avoid Hydroxides: Do not use NaOH or KOH. Use
or . -
Temperature Control: Do not exceed 60°C if using carbonate bases.
-
Issue 2: Dialkylation (Indazolium Salt)
-
Symptom: A spot remains at the baseline of the TLC (very polar).
-
Cause: The N1-product can act as a nucleophile at N2 if excess alkyl halide is present, forming a quaternary salt.
-
Prevention: Use a stoichiometry of 1.0 equiv Indazole : 0.95 equiv Halide . It is easier to remove unreacted indazole than the quaternary salt.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile with >95% N1 selectivity.
Method A: High Selectivity (Recommended)
This method uses NaH in THF to leverage the "chelation control" effect which strongly favors N1.
-
Setup: Flame-dry a 100 mL round-bottom flask. Add a stir bar and maintain a
atmosphere. -
Deprotonation:
-
Add 1H-Indazole (1.18 g, 10 mmol) and Anhydrous THF (40 mL).
-
Cool to 0°C (Ice bath).
-
Add NaH (60% dispersion, 0.48 g, 12 mmol) portion-wise over 10 mins. Caution:
gas evolution. -
Stir at 0°C for 30 mins, then warm to RT for 30 mins. Solution should become clear/yellow.
-
-
Alkylation:
-
Cool back to 0°C .
-
Add 4-(Bromomethyl)benzonitrile (1.96 g, 10 mmol) dissolved in 10 mL THF dropwise.
-
Allow to warm to RT and stir for 4-12 hours.
-
-
Workup (Crucial for Nitrile Stability):
-
Quench carefully with saturated
(neutralizes excess hydride without high pH). -
Extract with Ethyl Acetate (3x).[2] Wash combined organics with Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane OR Flash Chromatography (Hexane:EtOAc 8:2).
-
Note: N1 isomer elutes first.
-
Method B: Operational Simplicity (Carbonate Base)
Uses
-
Base:
(1.5 equiv). -
Solvent: DMF (Anhydrous).
-
Temp: 25°C (Room Temp). Do not heat above 60°C to prevent nitrile hydrolysis.
Module 4: Troubleshooting Decision Tree
Caption: Diagnostic workflow for common synthetic deviations.
References
-
Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003. (Validates NaH/THF preference for N1).
-
Luo, G. et al. "Regioselectivity in the Alkylation of Indazoles." Tetrahedron Letters, 2006. (Discusses electronic effects).
-
BenchChem Technical Protocols. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." (General protocol validation).
-
WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." (Provides comparative data on N1 vs N2 energetics).
Sources
Technical Support Center: Stabilizing Diazonium Salts in Indazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of diazonium salt decomposition during indazole synthesis. The stability of the diazonium intermediate is paramount for successful cyclization and high yields. This resource is designed to explain the underlying chemical principles and provide actionable protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my diazonium salt solution decomposing so rapidly, even at low temperatures?
A1: While low temperatures (typically 0-5 °C) are crucial, several other factors can accelerate the decomposition of aromatic diazonium salts.[1][2][3][4]
-
Excess Nitrous Acid: Using a non-stoichiometric amount of sodium nitrite can lead to excess nitrous acid, which can promote decomposition.[5][6][7] It is critical to use only a stoichiometric amount and to test for excess nitrous acid with starch-iodide paper.[5][6][7] Any excess can be neutralized.
-
Localized "Hot Spots": Slow, dropwise addition of the sodium nitrite solution is essential to prevent localized increases in temperature from the exothermic diazotization reaction.[1]
-
Presence of Impurities: Transition metal impurities (like copper or tin), bases, and even direct sunlight can catalyze decomposition.[8] Ensure high-purity reagents and protect the reaction from light.
-
Acidity (pH): The reaction medium's acidity is critical. Insufficient acid can lead to side reactions, such as the coupling of the diazonium salt with the unreacted parent amine.[1][9] For weakly basic amines, strongly acidic conditions are particularly important.[1]
Q2: My reaction mixture turned a dark brown or black color. What does this indicate?
A2: A dark coloration is a common sign of diazonium salt decomposition and the formation of phenolic byproducts or unwanted azo coupling side reactions.[1] This is often triggered by the temperature rising above the optimal 0-5 °C range or insufficient acidity.[1] To troubleshoot, ensure rigorous temperature control with an ice-salt bath and use a sufficient excess of a strong mineral acid like HCl or H₂SO₄.[1]
Q3: What is the ideal temperature range, and why is it so critical?
A3: The universally recommended temperature range for generating and using arenediazonium salts in solution is 0–5 °C (273–278 K) .[1][2][3][4][6][7]
Causality: Aromatic diazonium salts are thermally unstable intermediates.[1][7] Above 5 °C, the rate of decomposition increases significantly, leading to the evolution of nitrogen gas (N₂) and the formation of undesired products.[1][3] While aliphatic diazonium salts are exceedingly unstable even at low temperatures, aromatic versions gain relative stability from resonance that delocalizes the positive charge across the benzene ring.[2][9] However, this stability is limited and highly temperature-dependent.
Q4: Can I isolate the diazonium salt before proceeding with the indazole cyclization?
A4: It is strongly advised not to isolate diazonium salts in a solid, dry state, as they can be shock-sensitive and explosive.[3][6][7][8] For safety, diazonium salts should be generated in situ and used immediately in the subsequent reaction step.[9] If isolation is absolutely necessary for specific research purposes, it should be confined to a very small scale (no more than 0.75 mmol) and handled with extreme caution, including the use of a blast shield.[5][6] Certain diazonium salts, like benzenediazonium fluoroborate, are more stable and can be isolated as solids, but this is an exception rather than the rule.[2]
Troubleshooting Guide: Common Issues in Indazole Synthesis
This section addresses specific problems you may encounter during the diazotization and subsequent intramolecular cyclization to form the indazole ring system.
Issue 1: Low or No Yield of Indazole Product
| Potential Cause | Underlying Reason | Recommended Solution |
| Temperature Excursion | The diazonium intermediate decomposed before it could cyclize. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath for more effective cooling.[1] |
| Insufficient Acidity | The primary amine was not fully protonated, leading to side reactions, or the generation of the nitrosonium ion (NO⁺) from NaNO₂ was inefficient.[1] | Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used.[1] This is especially critical for anilines with electron-withdrawing groups. |
| Slow Reagent Addition | Adding the sodium nitrite solution too quickly can cause localized overheating and decomposition. | Add the NaNO₂ solution dropwise and slowly to the acidic amine solution while vigorously stirring.[1] |
| Precipitation of Amine Salt | If the amine salt is not fully dissolved before diazotization, the reaction will be incomplete. | Ensure enough acid is used to form the soluble salt of the amine. Gentle warming might be necessary to dissolve it, but the solution must be thoroughly cooled back to 0-5 °C before adding nitrite.[1] |
Issue 2: Formation of Oily Byproducts or Tar
| Potential Cause | Underlying Reason | Recommended Solution |
| Azo Coupling | The newly formed diazonium salt (an electrophile) reacts with the unreacted parent amine (a nucleophile). | Increase the concentration of the acid to ensure the starting amine is fully protonated and thus non-nucleophilic.[1][9] |
| Phenol Formation | The diazonium salt reacts with water in the reaction mixture, a process accelerated by higher temperatures. | Strictly maintain low temperatures (0-5 °C). If the subsequent cyclization step requires heating, ensure the diazotization is complete before raising the temperature. |
| Radical Reactions | Decomposition can sometimes proceed via radical pathways, leading to a complex mixture of byproducts. | Ensure the absence of transition metal impurities.[8] Consider adding radical scavengers if this is a persistent issue, though optimizing primary conditions is preferable. |
Experimental Protocol: Standard Diazotization for Indazole Synthesis
This protocol outlines a generalized procedure for the in situ generation of a diazonium salt from a substituted o-toluidine derivative, a common precursor for indazole synthesis.[10][11]
Materials:
-
Substituted o-toluidine derivative
-
Strong mineral acid (e.g., Hydrochloric Acid)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
Dissolution of Amine: Dissolve the o-toluidine derivative (1.0 eq.) in the strong mineral acid (e.g., 3-4 eq. of HCl in water) in a flask.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous, vigorous stirring. It is critical to maintain this temperature throughout the reaction.[1]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.[1]
-
Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution.
-
Immediate Use: The resulting cold solution of the diazonium salt is now ready for the subsequent intramolecular cyclization step to form the indazole. Do not store this solution.
Visualizing the Process and Problems
Workflow for Indazole Synthesis via Diazotization
Caption: Key steps in indazole synthesis and the competing decomposition pathway.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low-yield indazole synthesis reactions.
References
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020).
- Diazonium Salts - CAMEO Chemicals - NOAA.
- Reactive Chemical Hazards of Diazonium Salts. (2015).
- Reactive Chemical Hazards of Diazonium Salts - ResearchGate.
- Typical aryl diazonium salt decomposition pathways (modified from reference).
- Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022).
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC. (2016).
- troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem.
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PubMed. (2020).
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC - NIH. (2020).
- Diazonium Salts | CK-12 Foundation. (2026).
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Organic Letters - ACS Publications. (2020).
- Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL.
- Pathways of diazonium salt decomposition in solution at different pH... - ResearchGate.
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - Figshare. (2020).
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF - ResearchGate.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
- Why should the temperature be maintained at 0–5 °C in a diazotisation?. (2017).
- Diazonium Salts Preparation - BYJU'S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Indazole Synthesis & Scale-Up
Ticket ID: IND-SC-2024-PILOT
Subject: Troubleshooting Guide for Indazole Scale-Up (Lab to Pilot Plant) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Indazole Challenge
Scaling up indazole synthesis is notoriously deceptive. While lab-scale reactions often proceed with high yields, the transition to the pilot plant (kilogram scale) exposes three critical failure modes: thermal instability of nitrogen-rich intermediates, regioselectivity drift (N1 vs. N2 isomers), and rheological nightmares during crystallization.
This guide addresses these specific bottlenecks using field-validated protocols and safety data.
Module 1: Process Safety & Thermal Hazards
User Issue: "My DSC data shows a sharp exotherm during the hydrazine condensation step. Is it safe to run this in a 50L reactor?"
Technical Analysis
Indazole ring formation often involves the condensation of 2-halobenzaldehydes or 2-fluorobenzonitriles with hydrazine or hydrazine derivatives. This introduces two major risks at scale:
-
Accumulation of Hydrazine: Hydrazine is a high-energy reagent. If the reaction kinetics are slow (reaction rate < dosing rate), unreacted hydrazine accumulates. A sudden initiation can trigger a thermal runaway.
-
Decomposition Energy (
): Indazoles and their precursors possess high nitrogen content. A indicates explosive potential.
Troubleshooting Protocol: The Rule
Before scaling, you must determine the Time to Maximum Rate (TMRad) . We use the
Step-by-Step Safety Validation:
-
Run a Dynamic DSC: Scan from 30°C to 400°C at 4°C/min.
-
Critical Limit: If Onset Temperature (
) is within 50°C of your process temperature ( ), STOP .
-
-
Calculate Adiabatic Temperature Rise (
):-
If
of decomposition, the process is Critical Class 4 or 5 (Stoessel Criticality Index). You must implement "Dosing Controlled" kinetics.
-
-
Implement Dosing Control:
-
Do not add hydrazine in one shot. Use a semi-batch protocol.
-
Validation: Verify that hydrazine consumption is instantaneous relative to addition rate (Damköhler number
).
-
Visual: Thermal Safety Decision Matrix
Figure 1: Thermal safety decision tree for nitrogen-rich heterocycle scale-up.
Module 2: Regioselectivity (N1 vs. N2)
User Issue: "I'm scaling up an N-alkylation. In the lab, I got 95:5 N1:N2 selectivity. In the pilot plant, it dropped to 80:20, and I can't separate the isomers."
Technical Analysis
Indazoles are ambident nucleophiles.
-
N1-Alkylation (Thermodynamic): Favored by high temperatures and conditions that allow equilibration.
-
N2-Alkylation (Kinetic): Often favored by rapid, irreversible alkylation or steric hindrance at C7.
Why Scale-Up Failed: In the pilot plant, mixing times are longer. If you added the alkylating agent too fast, you created local zones of high concentration, favoring the kinetic (N2) product before the thermodynamic equilibrium (N1) could be established.
Troubleshooting Protocol: The "NaH/THF" Standard
Based on recent process development data (Pfizer, 2024), the choice of base and solvent is the primary lever for fixing this.
| Parameter | Recommendation | Mechanism |
| Base | Sodium Hydride (NaH) | Na+ coordinates with N2 and C3-substituents, blocking N2 attack.[2] |
| Solvent | THF (Not DMF) | THF promotes the specific coordination geometry required for N1 selectivity. |
| Temperature | Reflux (60-65°C) | Promotes thermodynamic equilibration to the stable N1 form. |
| Addition | Slow Dosing | Prevents kinetic spikes. |
Corrective Action:
-
Switch solvent from polar aprotic (DMF/DMSO) to THF .
-
Heat the indazole anion before adding the alkyl halide.
-
C7 Sterics: If you have a substituent at C7 (e.g., 7-methylindazole), N1 is sterically blocked. You will predominantly get N2. This is structural, not procedural.
Module 3: Crystallization & Isolation
User Issue: "Our product precipitates as a thick sludge that wraps around the impeller. We had to dig it out with a shovel."
Technical Analysis
Indazole intermediates, particularly halogenated ones (e.g., 3-iodo-7-methyl-1H-indazole), often crystallize as filiform (needle-like) crystals .[3]
-
Scale-Up Impact: These needles interlock, creating a non-Newtonian gel with high yield stress. Standard hydrofoil impellers cannot move this slurry, leading to "cavern formation" (mixing only near the blade) and poor impurity rejection.
Solution: Spherical Agglomeration
You must change the crystal habit in situ using a "Bridging Liquid" technique. This was successfully demonstrated at the 300L scale by Boehringer Ingelheim.[4]
Protocol:
-
System: Solvent (Good solubility) + Anti-solvent (Poor solubility).
-
Bridging Liquid: Add a small amount of a third liquid that is immiscible with the anti-solvent but wets the crystals.
-
Mechanism: The bridging liquid binds the needles together into dense, spherical agglomerates.
Pilot Plant Recipe (Example):
-
Solvent: Ethanol (dissolves Indazole).
-
Anti-Solvent: Water (induces crystallization).[3]
-
Bridging Liquid: Isopropyl Acetate or Toluene (small % volume).
-
Agitation: High shear is initially required to disperse the bridging liquid, followed by low shear to grow the spheres.
Visual: Morphology Control Workflow
Figure 2: Transitioning from unprocessable needles to free-flowing spheres.
Module 4: Impurity Scavenging (Genotoxins)
User Issue: "We have residual hydrazine (200 ppm) in the final API. The limit is 10 ppm."
Technical Analysis
Hydrazines are known Genotoxic Impurities (GTIs). Standard crystallization rarely removes them efficiently because they can occlude within the crystal lattice.
Scavenging Protocol
Do not rely on recrystallization alone. Use Chemical Derivatization or Resin Adsorption during the workup.
-
Resin Method:
-
Pass the process stream through a column of Polystyrene-Divinylbenzene (PS-DVB) resin.
-
Hydrazines have a high affinity for the aromatic resin matrix compared to the polar indazole salts.
-
-
Chemical Scavenging (The "Acetone Trick"):
-
If your product is stable, add Acetone to the mother liquor.
-
Acetone reacts with residual hydrazine to form Acetone Azine .
-
Acetone Azine is highly lipophilic and stays in the mother liquor during filtration, while the Indazole crystallizes out pure.
-
Summary of Key Parameters
| Critical Process Parameter (CPP) | Target Range | Failure Consequence |
| Dosing Rate (Cyclization) | Thermal Runaway ( | |
| Reaction Temp (Alkylation) | Reflux (THF) | High N2 impurity (Kinetic product) |
| Crystallization Shear | Variable (High | Impeller wrapping / Filter clogging |
| Residual Hydrazine | Regulatory Hold (GTI Alert) |
References
-
Spherical Crystallization Scale-Up
- Achieving New Scales: The First Successful Pilot Plant Spherical Crystalliz
- Source: Boehringer Ingelheim / ACS Crystal Growth & Design.
-
Regioselectivity (N1 vs N2)
- Development of a selective and scalable N1-indazole alkyl
- Source: Pfizer / RSC Advances (2024).
-
Thermal Safety (DSC/Calorimetry)
- Evaluation and Prediction of Thermal Hazards in 5-Membered Arom
-
Source: Purdue Process Safety Assurance Center.[1]
-
Hydrazine Impurity Control
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purity Analysis of 4-(Indazol-1-ylmethyl)benzonitrile by HPLC
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) purity analysis of 4-(Indazol-1-ylmethyl)benzonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale to empower you to develop robust methods and effectively troubleshoot common issues. Our approach is grounded in established principles of chromatography and regulatory expectations, ensuring the integrity and reliability of your analytical data.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 4-(Indazol-1-ylmethyl)benzonitrile, a molecule containing both a benzonitrile group and a basic indazole moiety. Understanding its structure is the first step to developing a successful separation method.
Q1: What are the key structural features of 4-(Indazol-1-ylmethyl)benzonitrile that influence its HPLC analysis?
A1: The molecule's chromatographic behavior is primarily dictated by two features:
-
Aromatic System: The benzonitrile and indazole rings provide hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC. These chromophores also allow for sensitive Ultraviolet (UV) detection.
-
Basic Nitrogen Heterocycle: The indazole ring contains nitrogen atoms with lone pairs of electrons. Under acidic mobile phase conditions, these nitrogens can become protonated, turning the molecule into a basic compound. This is a critical consideration, as basic analytes can interact with residual silanol groups on the surface of silica-based HPLC columns, often leading to poor peak shape (tailing).[1][2][3]
Q2: What is a good starting point for an HPLC method for this compound?
A2: A generic gradient reversed-phase method is an excellent starting point.[4][5][6] A typical setup would be:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for the aromatic structure. Modern, end-capped, high-purity silica columns are essential to minimize peak tailing.[1][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | The low pH (around 2.7) suppresses the ionization of residual silanol groups on the stationary phase, significantly reducing undesirable secondary interactions that cause peak tailing.[2][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[8][9] |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient helps to elute the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic structure should have strong absorbance. A DAD is recommended during development to check for peak purity and identify the optimal wavelength.[10] |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition prevents peak distortion. |
Q3: Why is a "stability-indicating method" necessary for purity analysis?
A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[10][11][12] For regulatory submissions and quality control, it's not enough to just measure the main peak. You must prove that your method can separate the API from anything it might degrade into over its shelf life, ensuring the safety and efficacy of the drug product.[13][14] This is mandated by regulatory bodies and detailed in guidelines like ICH Q2(R2).[15][16][17][18]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the analysis.
Problem: Poor Peak Shape (Tailing)
Your peak for 4-(Indazol-1-ylmethyl)benzonitrile has an asymmetry factor > 1.5.
-
Probable Causes:
-
Secondary Silanol Interactions: This is the most common cause for basic compounds like this one. The protonated indazole moiety interacts strongly with deprotonated (ionized) residual silanol groups on the silica packing material.[1][2][7]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[19][20]
-
Column Contamination or Degradation: A partially blocked inlet frit or a void at the head of the column can distort peak shape.[2][21]
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion.[22]
-
-
Systematic Solutions:
Caption: Troubleshooting workflow for peak tailing.
Problem: Unstable Baseline (Drift or Noise)
The baseline is not flat, making integration and quantification unreliable.
-
Probable Causes:
-
Insufficient Equilibration: The column has not fully equilibrated with the starting mobile phase conditions.
-
Mobile Phase Issues: Poorly mixed mobile phase, decomposition of additives (especially at high pH), or dissolved gas.[23]
-
Pump Malfunction: Inconsistent solvent delivery or faulty check valves can cause periodic noise.[20][21]
-
Detector Lamp Failure: An aging UV lamp can cause noise and drift.[23]
-
Column Contamination: Strongly retained compounds from previous injections slowly eluting ("bleeding") from the column.
-
-
Systematic Solutions:
-
Equilibrate Properly: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase until the baseline is stable.
-
Prepare Fresh Mobile Phase: Always filter and degas mobile phases. Prepare aqueous buffers fresh daily to prevent microbial growth.[23]
-
Prime the Pump: Purge all pump lines to remove air bubbles. If noise is periodic, sonicate the check valves in isopropanol.
-
Check Detector Lamp: Check the lamp energy or intensity through the instrument software. If it is low, replace the lamp.
-
Wash the Column: Develop a robust column washing procedure to run after each sequence, using a strong solvent (like 100% Acetonitrile) to remove any late-eluting compounds.
-
Problem: Poor Resolution Between the Main Peak and an Impurity
Two peaks are co-eluting or have a resolution (Rs) of less than 1.5.
-
Probable Causes:
-
Suboptimal Selectivity: The chosen mobile phase and stationary phase combination is not providing enough differential retention between the two compounds.
-
Low Column Efficiency: The column may be old, or the particle size is too large for the required separation.
-
Inadequate Gradient Slope: A steep gradient may not provide enough time for the compounds to separate.
-
-
Systematic Solutions:
-
Modify the Mobile Phase:
-
Adjust Gradient: Make the gradient shallower (increase the gradient time) around the elution time of the critical pair. This is often the most effective first step.[6]
-
Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This changes the selectivity of the separation and can often resolve co-eluting peaks.[8]
-
-
Change the Stationary Phase: If mobile phase adjustments fail, the interaction with the stationary phase needs to be changed. Try a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different selectivity compared to a standard C18.[6]
-
Improve Efficiency: Switch to a column with smaller particles (e.g., from 5 µm to 3.5 µm or <2 µm for UHPLC) or a longer column. This will produce narrower peaks, which are easier to resolve.[7]
-
Section 3: Standard Operating Procedure (SOP) - Stability-Indicating HPLC Method
This section provides a detailed protocol for a validated, stability-indicating HPLC method for the purity analysis of 4-(Indazol-1-ylmethyl)benzonitrile. The validation of such a method must be performed according to ICH Q2(R2) guidelines.[16][18][24]
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.7 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 225 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Water/Acetonitrile (80:20 v/v) |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 30 | 70 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 80 | 20 |
| 35.0 | 80 | 20 |
Solution Preparation
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(Indazol-1-ylmethyl)benzonitrile into a 50 mL volumetric flask. Dissolve in and dilute to volume with Sample Diluent.
-
Reference Standard Solution (0.5 mg/mL): Prepare in the same manner as the Sample Solution using a qualified reference standard.
-
System Suitability Solution: Use the Reference Standard Solution.
System Suitability Test (SST)
Inject the Reference Standard Solution five times. The system is suitable for use if the following criteria are met:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak shape is acceptable for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Demonstrates column efficiency and separation power. |
| %RSD for Peak Area | ≤ 1.0% | Confirms injection precision and system stability. |
Calculation of Impurities
Calculate the percentage of each impurity using the area percent method (assuming a response factor of 1.0 for unknown impurities).
% Impurity = (Area_impurity / Total Area_all_peaks) * 100
Section 4: Developing the Stability-Indicating Method: Forced Degradation
To validate that the method described in Section 3 is truly stability-indicating, forced degradation (stress testing) must be performed.[25][26] The goal is to intentionally degrade the API to produce its likely degradation products and prove the HPLC method can separate them from the intact API.[11][12][14] The target degradation is typically 5-20%.[27][28]
Caption: Workflow for forced degradation studies.
Key Evaluation Criteria for Stressed Samples:
-
Peak Purity: The main API peak should remain spectrally pure in all stressed samples, as determined by a Diode Array Detector (DAD). A peak purity angle less than the threshold angle (or a purity factor > 0.995) indicates no co-eluting impurities.[14]
-
Resolution: The resolution between the API peak and the closest eluting degradation product should be greater than 2.0.[11]
-
Mass Balance: The sum of the assay of the API and the levels of all degradation products should be close to 100% of the initial value, demonstrating that all major degradation products are detected.[28]
References
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved February 17, 2026, from [Link]
- Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved February 17, 2026, from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 17, 2026, from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved February 17, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 17, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 17, 2026, from [Link]
- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
-
Compass Life Sciences. (2025, November 22). Method Development & Validation (Stability-Indicating). Retrieved February 17, 2026, from [Link]
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 17, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved February 17, 2026, from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved February 17, 2026, from [Link]
- Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Dong, M. W. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 17, 2026, from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 17, 2026, from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved February 17, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved February 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved February 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved February 17, 2026, from [Link]
-
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved February 17, 2026, from [Link]
-
ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved February 17, 2026, from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved February 17, 2026, from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved February 17, 2026, from [Link]
- Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe.
- Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved February 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Letrozole-impurities. Retrieved February 17, 2026, from [Link]
- Rananittiarampai, T., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
-
BLD Pharmatech. (n.d.). 4-((1H-Imidazol-1-yl)methyl)benzonitrile | 112809-54-8. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved February 17, 2026, from [Link]
- Capot Chemical Co., Ltd. (2013, November 7). MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile.
- Wang, W. X., & Zhao, G. F. (2008). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o975.
-
SIELC Technologies. (n.d.). Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]
- El-Shaheny, R., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(19), 4434.
- Kumar, A., et al. (2023). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis. International Journal of Pharmaceutical and Biological Science Archive, 11(3).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. akjournals.com [akjournals.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjpms.com [irjpms.com]
- 11. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 14. onyxipca.com [onyxipca.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. researchgate.net [researchgate.net]
- 20. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. medikamenterqs.com [medikamenterqs.com]
- 24. youtube.com [youtube.com]
- 25. asianjpr.com [asianjpr.com]
- 26. biopharmaspec.com [biopharmaspec.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. sgs.com [sgs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(Indazol-1-ylmethyl)benzonitrile
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as 4-(Indazol-1-ylmethyl)benzonitrile, which incorporate the privileged indazole scaffold, are of significant interest in medicinal chemistry.[1] The indazole ring system is a key pharmacophore in numerous therapeutic agents, valued for its diverse biological activities.[1][2] This guide provides an in-depth analysis of the primary characterization technique for this molecule, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and compares its utility with other essential analytical methods. Our focus is not merely on the data itself, but on the causal relationships that dictate the spectroscopic output, providing researchers with the predictive and interpretive tools necessary for confident structural elucidation.
Part 1: The Definitive Story of ¹H NMR Spectroscopy
¹H NMR spectroscopy remains the gold standard for the structural analysis of organic molecules in solution. It provides a detailed "fingerprint" based on the electronic environment of every proton in the structure. For 4-(Indazol-1-ylmethyl)benzonitrile, the spectrum is a composite of three distinct structural motifs: the indazole ring, the p-substituted benzonitrile ring, and the methylene bridge that links them.
Anticipated ¹H NMR Spectral Data
The chemical shift (δ) of a proton is highly sensitive to the surrounding electron density. Electron-withdrawing groups (like the nitrile, -CN) and aromatic rings tend to deshield nearby protons, shifting their signals downfield (to higher ppm values).[3][4] Conversely, electron-donating groups shield protons, moving them upfield.
Based on established principles and data from analogous structures, we can predict the ¹H NMR spectrum of 4-(Indazol-1-ylmethyl)benzonitrile with high confidence.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H3 (Indazole) | 8.1 - 8.2 | Singlet (s) | 1H | This proton is on the pyrazole part of the indazole ring, adjacent to a nitrogen atom, leading to significant deshielding. Its singlet nature arises from the absence of adjacent protons.[5] |
| H4 (Indazole) | 7.8 - 7.9 | Doublet (d) | 1H | Located on the benzene portion of the indazole, this proton experiences deshielding from the fused ring system. It is coupled to H5. |
| H7 (Indazole) | 7.6 - 7.7 | Doublet (d) | 1H | Similar to H4, this proton is part of the indazole's aromatic system and is coupled to H6. |
| H5, H6 (Indazole) | 7.1 - 7.4 | Multiplet (m) | 2H | These protons are in the middle of the indazole's benzene ring and their signals often overlap, appearing as a more complex multiplet due to coupling with their respective neighbors. |
| H2', H6' (Benzonitrile) | 7.7 - 7.8 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing cyano group, causing a strong deshielding effect and shifting them significantly downfield. They appear as a doublet due to coupling with H3' and H5'.[6] |
| H3', H5' (Benzonitrile) | 7.3 - 7.4 | Doublet (d) | 2H | These protons are ortho to the methylene linker group. They are coupled to H2' and H6', resulting in a doublet. |
| -CH₂- (Methylene) | 5.6 - 5.8 | Singlet (s) | 2H | The methylene protons are in a benzylic position, flanked by two aromatic systems (indazole and benzonitrile), which strongly deshields them. The absence of adjacent protons results in a sharp singlet.[7] |
Note: Predicted chemical shifts are for a standard solvent like CDCl₃ or DMSO-d₆. Actual values may vary slightly based on solvent, concentration, and temperature.[7]
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Trustworthy data is the product of a meticulous protocol. The following steps outline a self-validating system for sample analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(Indazol-1-ylmethyl)benzonitrile.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; ensure the compound is fully soluble.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[3]
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]
-
Shim the magnetic field to ensure homogeneity, which is crucial for sharp, well-defined peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).
-
Apply a standard 90° pulse and acquire the Free Induction Decay (FID).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.
-
Part 2: A Comparative Guide to Alternative Characterization Techniques
While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on a multi-technique approach. Each method provides a unique and complementary piece of the puzzle. Direct spectral analysis techniques are often preferred to minimize sample preparation and potential decomposition of reactive species.[9]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a count of magnetically distinct carbon atoms and information about their chemical environment (e.g., sp³, sp², sp hybridization, proximity to electronegative atoms).
-
Strengths: Directly confirms the number of unique carbons in the molecule, complementing the proton data. The chemical shifts are highly indicative of functional groups.[10]
-
Weaknesses: The low natural abundance of the ¹³C isotope (~1.1%) makes the technique inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[11]
| Technique | Information Provided | Key Advantage for this Molecule |
| ¹H NMR | Proton environment, count, and connectivity (J-coupling). | Provides the most detailed map of the molecular structure and proton arrangement. |
| ¹³C NMR | Carbon environment and count of unique carbons. | Confirms the presence of all 15 carbon atoms and distinguishes between aromatic, methylene, and nitrile carbons. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Unambiguously confirms the molecular formula (C₁₅H₁₁N₃) via the molecular ion peak. |
| HPLC | Purity, presence of isomers, and retention time. | Quantifies the purity of the synthesized compound, which is critical for biological testing. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, thereby confirming its molecular formula. Techniques like electrospray ionization (ESI) are particularly effective for polar organic molecules.[12]
-
Strengths: Extremely high sensitivity and accuracy in mass determination. It is the definitive technique for confirming the elemental composition.[13]
-
Weaknesses: Provides little to no information about the connectivity of atoms or isomerism (e.g., it cannot distinguish between 4-(Indazol-1-ylmethyl)benzonitrile and 4-(Indazol-2-ylmethyl)benzonitrile without fragmentation analysis).
Caption: A typical LC-MS workflow for purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the workhorse for assessing the purity of chemical compounds. By separating a mixture based on the components' differential interactions with a stationary phase, it can detect and quantify impurities.
-
Strengths: Unmatched capability for purity determination and separation of closely related compounds, including isomers.[9][14] Reverse-phase HPLC (RP-HPLC) is the preferred technique in the pharmaceutical industry.[9]
-
Weaknesses: Provides no structural information beyond a retention time and UV-Vis profile (if using a DAD/PDA detector).
Part 3: An Integrated Workflow for Complete Characterization
No single technique tells the whole story. A robust characterization workflow integrates these methods, with each step validating the last. This ensures the material's identity, structure, and purity are known with the highest degree of confidence before its use in further research, particularly in regulated environments like drug development.
Caption: Integrated workflow for robust small molecule characterization.
Conclusion
The characterization of 4-(Indazol-1-ylmethyl)benzonitrile serves as an excellent model for the rigorous analytical standards required in modern chemical research. While ¹H NMR spectroscopy provides the most detailed structural information, its power is fully realized when its findings are corroborated by orthogonal techniques. ¹³C NMR confirms the carbon framework, mass spectrometry validates the elemental composition, and HPLC guarantees the purity. Together, these methods form a self-validating system that ensures researchers are working with a well-defined molecular entity, a non-negotiable prerequisite for generating reliable and reproducible scientific data.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Cloud.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. Benchchem.
- Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
- 1H NMR Chemical Shift.
- Electronic Supplementary Inform
- Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine.
- Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
- (PDF) Computational Methods for Small Molecule Identification.
- bmse000284 Benzonitrile
- Tables For Organic Structure Analysis. (n.d.).
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
- NMR Chemical Shift Values Table. Chemistry Steps.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- (PDF) 13 C NMR of indazoles.
- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
- 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. SpectraBase.
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile. Sigma-Aldrich.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI.
- Spotlight on 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: A Critical Fine Chemical. (2026). Ningbo Inno Pharmchem Co.,Ltd..
- 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. PMC.
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. ChemicalBook.
- 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. PubChem.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
-
Synthesis and Characterization of 4-(1-(2H benzo[d][9][11][15]triazol-2-ylimino)ethyl)benzonitrile and amino acid alanine and its Metal Complexes. ResearchGate.
Sources
- 1. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 7. compoundchem.com [compoundchem.com]
- 8. rsc.org [rsc.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry analysis of 4-(Indazol-1-ylmethyl)benzonitrile
Publish Comparison Guide: Mass Spectrometry Analysis of 4-(Indazol-1-ylmethyl)benzonitrile
Executive Summary
4-(Indazol-1-ylmethyl)benzonitrile (C₁₅H₁₁N₃, MW 233.27) is a critical pharmacophore and synthetic intermediate, structurally homologous to precursors used in the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and indazole-based kinase inhibitors. Its analysis presents a specific challenge: differentiating the thermodynamically stable N1-isomer (the target) from the kinetically favored N2-isomer impurity.
This guide compares the two primary analytical platforms—LC-ESI-MS/MS (Targeted Quantification) and GC-EI-MS (Structural Fingerprinting)—and provides a definitive protocol for isomeric differentiation, a requirement for high-purity pharmaceutical applications.
Part 1: Chemical Context & Analytical Challenges
The molecule consists of an indazole core linked via a methylene bridge to a benzonitrile moiety. The integrity of the N1-linkage is the primary quality attribute.
-
Target Analyte: 4-(Indazol-1-ylmethyl)benzonitrile (N1-isomer).
-
Critical Impurity: 4-(Indazol-2-ylmethyl)benzonitrile (N2-isomer).
-
Analytical Hurdle: Both isomers share the same exact mass (233.0953 Da) and similar fragmentation channels. Separation relies on chromatographic selectivity and subtle MS/MS intensity ratios.
Part 2: Instrumentation Comparison
The choice of instrument dictates the depth of structural insight versus sensitivity.
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Alternative) |
| Primary Utility | Trace quantification in biological matrices; Isomer differentiation. | Raw material purity testing; Structural fingerprinting. |
| Ionization Mode | Electrospray Ionization (Soft). Generates | Electron Impact (Hard).[1] Generates |
| Sensitivity | High (pg/mL range). Ideal for PK studies. | Moderate (ng/mL range). Limited by thermal stability. |
| Selectivity | High .[1][2][3] MRM transitions allow specific background exclusion. | Moderate . Relies on retention time and spectral library matching. |
| Isomer Separation | Excellent . N1/N2 isomers separate well on C18 columns (N2 is more polar). | Good . Separation based on boiling point/polarity differences. |
| Key Limit | Matrix effects (ion suppression) in plasma/urine. | Thermal degradation of the labile benzyl-nitrogen bond. |
Expert Insight: For drug development workflows, LC-ESI-MS/MS is the superior choice due to its ability to handle biological matrices and the "soft" ionization that preserves the molecular ion for controlled fragmentation.
Part 3: Fragmentation Analysis & Isomer Differentiation
Understanding the dissociation mechanism is vital for building robust Multiple Reaction Monitoring (MRM) methods.
Fragmentation Pathway (ESI-MS/MS)
Upon collision-induced dissociation (CID), the protonated molecule (
-
Precursor Ion: m/z 234.1
-
Primary Product Ion (Base Peak): m/z 116.05 (4-Cyanobenzyl cation).
-
Secondary Product Ion: m/z 119.06 (Protonated Indazole).
-
Tertiary Product Ion: m/z 89.0 (Tropylium-like cation).
Isomer Differentiation (N1 vs. N2)
The N1 and N2 isomers can be distinguished by Retention Time (RT) and Fragment Ratios .
-
Chromatography (C18 Column): The N2-isomer has a larger dipole moment and is more polar than the N1-isomer.
-
Result: The N2-isomer elutes earlier than the N1-isomer.
-
-
Mass Spectrometry: While fragments are identical, the ratio of m/z 116 to m/z 119 often differs. The N2-linkage is typically more labile, leading to a higher ratio of the benzyl fragment at lower collision energies.
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow & Decision Tree
Caption: Decision matrix for selecting LC-MS vs. GC-MS based on sample origin and analytical goals.
Diagram 2: ESI-MS/MS Fragmentation Mechanism
Caption: Proposed ESI-CID fragmentation pathway showing the generation of diagnostic ions m/z 116 and 89.
Part 5: Experimental Protocols
Protocol A: LC-ESI-MS/MS (Quantification & Isomer Separation)
Objective: Quantify N1-isomer in plasma with N2-isomer separation.
-
Sample Preparation:
-
Protein Precipitation: Mix 50 µL plasma with 150 µL Acetonitrile (containing Internal Standard).
-
Vortex 1 min, Centrifuge 10 min at 10,000 x g.
-
Inject 5 µL of supernatant.
-
-
LC Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B (0-1 min) -> 90% B (6 min) -> 90% B (8 min).
-
Flow Rate: 0.4 mL/min.
-
Note: The N2-isomer will typically elute ~0.5-1.0 min before the N1-isomer due to higher polarity.
-
-
MS Parameters (Source: ESI+):
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
Transitions (MRM):
-
Quantifier: 234.1 -> 116.1 (CE: 20 eV).
-
Qualifier: 234.1 -> 89.0 (CE: 35 eV).
-
Internal Standard: Use Indazole-D4 analog if available.
-
-
Protocol B: GC-EI-MS (Purity Check)
Objective: Confirm synthesis purity and lack of volatile side-products.
-
Sample Preparation: Dissolve 1 mg pure substance in 1 mL Ethyl Acetate.
-
GC Conditions:
-
Column: DB-5ms (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 80°C (1 min) -> 20°C/min -> 300°C (5 min).
-
-
MS Settings:
-
Source: 230°C, Quad: 150°C.
-
Scan Range: m/z 40-400.
-
Expected Spectrum: Molecular ion (233) may be weak. Base peak m/z 116. Distinctive m/z 118 (Indazole) and m/z 102 (Benzonitrile radical) may appear.
-
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: National Institutes of Health (PMC). Context: foundational data on the thermodynamic stability of N1 vs N2 isomers and their separation. [Link]
-
Development of a selective and scalable N1-indazole alkylation. Source: Chemical Science (RSC). Context: Describes the reaction kinetics favoring N1 alkylation and methods to detect N2 impurities. [Link]
-
Differentiation of heterocyclic regioisomers by tandem mass spectrometry. Source: Wiley Online Library (Journal of Mass Spectrometry). Context: General principles for differentiating N-substituted heterocyclic isomers using CID fragmentation ratios. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Source: Forensic Toxicology / ResearchGate. Context: Provides comparative fragmentation data for indazole-core molecules, validating the stability of the m/z 117/118 indazole ion. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. uv.es [uv.es]
Comparative Guide: Triazole vs. Indazole Intermediates in Aromatase Inhibitor Synthesis
The following guide provides a comparative analysis of 1,2,4-Triazole (the standard intermediate for Letrozole) versus Indazole (a bioisosteric scaffold used in next-generation analogs).
Editorial Note: While 1,2,4-Triazole is the obligate intermediate for the synthesis of Letrozole (Femara®), Indazole intermediates are utilized in the development of novel Letrozole analogs designed to overcome resistance or improve selectivity. This guide compares these two heterocyclic building blocks in the context of synthesis, regioselectivity, and pharmacological potential.[1]
Executive Summary
In the development of non-steroidal aromatase inhibitors (NSAIs), the nitrogen-bearing heterocycle is the critical pharmacophore.[2] It coordinates with the Heme iron (Fe²⁺) of the cytochrome P450 aromatase enzyme (CYP19A1), blocking estrogen biosynthesis.
-
1,2,4-Triazole (Letrozole Standard): The industry benchmark. Offers high potency (IC₅₀ < 10 nM) and specificity.[3] However, its synthesis is plagued by regiochemical ambiguity (N1 vs. N4 alkylation), requiring stringent purification.
-
Indazole (Next-Gen Analogs): An emerging scaffold. Indazole-based intermediates offer distinct lipophilicity profiles and dual-targeting potential (e.g., Aromatase + Nitric Oxide Synthase inhibition). Synthetically, they present different regioselectivity challenges (N1 vs. N2) compared to triazoles.
Chemical & Mechanistic Comparison
The Pharmacophore Role
The choice of intermediate dictates the binding affinity and metabolic stability of the final drug.
| Feature | 1,2,4-Triazole Intermediate (Letrozole) | Indazole Intermediate (Analogs) |
| Structure | 5-membered ring (3 Nitrogens) | Fused Benzene-Pyrazole ring (2 Nitrogens) |
| Binding Mode | N4 nitrogen coordinates with Heme Iron. | N2 nitrogen typically coordinates with Heme Iron. |
| pKa (Conjugate Acid) | ~2.3 (Weak base) | ~1.2 (Very weak base) |
| Lipophilicity (LogP) | -0.58 (Hydrophilic) | ~1.8 (Lipophilic) |
| Key Advantage | Proven high affinity; established clinical safety. | Enhanced membrane permeability; potential for multi-target activity. |
| Key Disadvantage | Formation of "Isoletrozole" (N4-alkylated impurity). | Steric bulk of the fused ring may reduce fit in the tight Heme pocket. |
Synthetic Regioselectivity
The core challenge in using these intermediates is controlling where the alkyl group attaches during the S_N2 reaction with the benzyl bromide precursor.
-
Triazole Challenge: 1,2,4-Triazole exists in tautomeric equilibrium. Alkylation yields a mixture of the N1-isomer (Desired Letrozole) and the N4-isomer (Isoletrozole impurity).
-
Indazole Challenge: Indazole alkylation yields a mixture of N1-substituted (Thermodynamic product) and N2-substituted (Kinetic product) isomers.
Caption: Comparative regioselectivity pathways. Triazole alkylation leads to N1/N4 splitting, while Indazole leads to N1/N2 splitting, requiring different purification strategies.
Experimental Protocols
Protocol A: Synthesis of Letrozole Intermediate (Triazole Route)
Objective: Selective synthesis of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile. Critical Quality Attribute: Minimization of the N4-isomer (Isoletrozole).
-
Reagents:
-
4-(Bromomethyl)benzonitrile (1.0 eq)
-
1,2,4-Triazole (3.0 eq) – Excess is crucial to suppress quaternary salt formation.
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: Acetone or Isopropanol (IPA).
-
-
Procedure:
-
Step 1: Dissolve 1,2,4-triazole and K₂CO₃ in Acetone. Stir at reflux (56°C) for 1 hour to generate the potassium salt.
-
Step 2: Add 4-(Bromomethyl)benzonitrile solution dropwise over 2 hours. Slow addition favors the N1 kinetic product.
-
Step 3: Reflux for 4–6 hours. Monitor via HPLC.
-
Step 4 (Work-up): Filter inorganic salts. Evaporate solvent.[4]
-
Step 5 (Purification): Dissolve residue in Isopropanol/Water (9:1). The N4-isomer (Isoletrozole) is more soluble in water/polar solvents, while the N1-isomer crystallizes out.
-
Step 6: Recrystallize from IPA to achieve >99.5% purity.
-
Protocol B: Synthesis of Indazole Analog Intermediate
Objective: Synthesis of N1-(4-cyanobenzyl)indazole (Bioisostere).
-
Reagents:
-
4-(Bromomethyl)benzonitrile (1.0 eq)
-
Indazole (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Cesium promotes N1 selectivity over N2.
-
Solvent: DMF (Dimethylformamide).[5]
-
-
Procedure:
-
Step 1: Dissolve Indazole in DMF at 0°C. Add Cs₂CO₃.
-
Step 2: Add 4-(Bromomethyl)benzonitrile in one portion (Indazole is less reactive than triazole).
-
Step 3: Stir at Room Temperature (25°C) for 12 hours. Avoid heat to prevent thermal rearrangement to the thermodynamic N1 product if N2 is desired, though N1 is usually the stable target here.
-
Step 4 (Work-up): Pour into ice water. Extract with Ethyl Acetate.
-
Step 5 (Purification): Silica Gel Chromatography (Hexane:EtOAc 8:2) is required as crystallization is less effective for separating Indazole N1/N2 isomers compared to Triazole isomers.
-
Performance Data: Letrozole vs. Indazole Analogs[1][6]
The following table summarizes experimental data comparing standard Letrozole (Triazole-based) with Indazole-based analogs synthesized in recent studies (e.g., Maccallini et al.).
| Metric | Letrozole (Triazole) | Indazole Analog (Ref.[3][6] Compound 3o) |
| IC₅₀ (Aromatase) | 2.8 nM (Highly Potent) | 24 – 50 nM (Moderate Potency) |
| Selectivity (vs 17α-hydroxylase) | >1000-fold | ~500-fold |
| Cell Viability (MCF-7 IC₅₀) | 0.05 µM | 1.18 µM |
| Metabolic Stability (t½) | High (>48 hrs) | Moderate (Subject to hydroxylation on benzene ring) |
| Mechanism | Single Target (Aromatase) | Potential Dual Target (Aromatase + iNOS) |
Analysis: While the Triazole intermediate yields a more potent aromatase inhibitor (due to optimal Heme-Fe coordination geometry), the Indazole scaffold allows for the creation of "Hybrid" drugs. For example, Indazole derivatives have shown efficacy in multi-drug resistant cell lines where Letrozole efficacy plateaus, primarily due to the indazole ring's ability to interact with hydrophobic pockets adjacent to the active site that the smaller triazole ring cannot reach.
References
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles. National Institutes of Health (NIH). Available at: [Link]
-
New azolyl-derivatives as multitargeting agents against breast cancer and fungal infections. Maccallini et al., Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Process for the Preparation of Letrozole (Patent US20100190997A1).Google Patents.
-
New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors. MDPI Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
Validating the Purity of Synthetic 4-(Indazol-1-ylmethyl)benzonitrile
Content Type: Technical Comparison Guide & Validation Protocol Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Executive Summary: The Regioisomer Challenge
In the synthesis of 4-(Indazol-1-ylmethyl)benzonitrile , the critical quality attribute (CQA) is not merely chemical purity, but regio-purity . The alkylation of 1H-indazole is an ambident nucleophilic reaction. While the N1-isomer is thermodynamically preferred, the N2-isomer (4-(Indazol-2-ylmethyl)benzonitrile ) is a persistent impurity formed under kinetic control or non-optimized basic conditions.
Standard HPLC methods often fail to resolve these isomers without specialized method development, leading to "hidden" impurities that compromise biological data. This guide compares the industry-standard HPLC-UV approach against the absolute quantification power of 1H qNMR , establishing a self-validating protocol for definitive purity assessment.
The Challenge: N1 vs. N2 Alkylation
The core difficulty lies in the reaction mechanism. The indazole anion resonates between N1 and N2.[1][2]
-
N1-Alkylation (Target): Thermodynamically stable (benzenoid structure preserved).
-
N2-Alkylation (Impurity): Kinetically accessible but less stable (quinonoid resonance contribution).
Pathway Visualization
The following diagram illustrates the bifurcation point where the impurity profile is established.
Figure 1: Reaction pathway showing the divergence between the desired N1-alkylated product and the N2-alkylated impurity.
Comparative Analysis: HPLC-UV vs. qNMR
We evaluated two primary validation methods. The "Winner" depends on the stage of development (Routine QC vs. Structural Certification).
Method A: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography)[3]
-
Role: Routine Quality Control.
-
Mechanism: Separation based on hydrophobicity.
-
The Flaw: N1 and N2 isomers are structural isomers with identical masses and very similar polarities. Unless the gradient is extremely shallow, they may co-elute as a single peak, giving a false purity of >99%.
Method B: 1H qNMR (Quantitative Nuclear Magnetic Resonance)
-
Role: Absolute Purity & Structural Validation.
-
Mechanism: Molar response is independent of the chemical structure.
-
The Advantage: The methylene protons (-CH2-) linking the indazole and benzonitrile show distinct chemical shifts for N1 vs. N2 isomers (typically
ppm). qNMR quantifies the ratio of these signals directly without reference standards for the impurity.[3][4][5]
Data Summary Table
| Feature | RP-HPLC (UV @ 254 nm) | 1H qNMR (Internal Std) |
| Primary Output | Area % (Relative Purity) | Weight % (Absolute Purity) |
| Isomer Specificity | Low (Risk of Co-elution) | High (Distinct Chemical Shifts) |
| Reference Standard | Required for both isomers | Not Required for analyte |
| LOD (Limit of Detection) | Excellent (< 0.05%) | Moderate (~ 0.1 - 0.5%) |
| Time per Sample | 30-45 mins (Gradient) | 15-60 mins (d1 relaxation) |
| Verdict | Best for trace impurity checks | Best for Potency & Regio-Validation |
The Self-Validating Protocol (SVP)
This protocol combines the strengths of both methods to ensure E-E-A-T compliance in your data package.
Phase 1: Structural Confirmation (NOESY)
Before quantifying, you must prove regio-chemistry.
-
Experiment: 1D NOE or 2D NOESY.
-
Target Signal: Irradiate the benzylic methylene (-CH2-).
-
Validation Logic:
-
N1-Isomer: NOE observed to Indazole H-7 (and H-2' of benzene).
-
N2-Isomer: NOE observed to Indazole H-3 (and H-2' of benzene).
-
Note: H-3 is a singlet (or close to it) in the aromatic region; H-7 is a doublet. This is the "fingerprint."
-
Phase 2: Absolute Purity via qNMR
Use this method to assign the "Purity Value" for biological assays.
Materials:
-
Solvent: DMSO-d6 (prevents aggregation).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): seconds (Critical: Must be of the longest proton). -
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phase and baseline correction (manual is preferred over automatic).
-
Integrate the IS singlet (
) and set value to correspond to proton count (e.g., 3H). -
Integrate the Sample methylene singlet (
, 2H) at approx 5.6-5.8 ppm. -
Crucial Check: Look for the N2-methylene "shadow peak" (usually slightly downfield). Integrate if present.
-
Calculation:
Phase 3: Trace Impurity Check (HPLC)
Use this only after qNMR has confirmed the regio-isomer identity.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 4.6 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins. (Slow gradient required to separate isomers).
Decision Matrix & Workflow
Follow this logic flow to accept or reject a batch.
Figure 2: Analytical decision matrix for validating 4-(Indazol-1-ylmethyl)benzonitrile.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).[6][7] [Link]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2005. [Link]
-
Cheung, Y., et al. Regioselective N-alkylation of indazoles.[8] Tetrahedron Letters, 2005. (Foundational literature on thermodynamic control of N1 alkylation). [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Comparing synthesis routes for 4-(Indazol-1-ylmethyl)benzonitrile
Executive Summary
Target Molecule: 4-(Indazol-1-ylmethyl)benzonitrile CAS: 112809-25-3 (Analogous reference) Application: Key intermediate for kinase inhibitors and pharmacophore exploration (bioisostere to indole/triazole scaffolds).
This guide critically evaluates synthesis routes for 4-(Indazol-1-ylmethyl)benzonitrile , formed via the N-alkylation of
While the structurally similar 1,2,4-triazole derivative (Letrozole intermediate) is synthesized industrially using simple carbonate bases, the indazole scaffold requires specific thermodynamic control to favor the bioactive N1-isomer over the N2-isomer. This guide compares the Sodium Hydride (NaH) Route (High Selectivity) against the Carbonate (K₂CO₃) Route (Operational Simplicity), providing experimental data to support the recommendation of the NaH pathway for high-purity applications.
Part 1: Route Analysis & Performance Metrics
Route A: Thermodynamic Control (NaH / THF)
Status: Recommended (Gold Standard)
Mechanism: Irreversible deprotonation followed by
-
Pros: High N1 regioselectivity (>10:1 to >50:1); clean reaction profile; high conversion.
-
Cons: Requires anhydrous conditions; hydrogen gas evolution (safety); strictly inert atmosphere.
Route B: Kinetic/Weak Base (K₂CO₃ / DMF)
Status: Not Recommended for High Purity Mechanism: Reversible deprotonation / Phase Transfer. Rationale: Using potassium carbonate in DMF (or Acetone) is operationally simpler. However, the presence of the potassium cation and the solvent polarity often leads to a "loose" ion pair or solvent-separated ion pair. This exposes the N2 lone pair, which is often kinetically more accessible due to steric factors and electronic distribution. This route frequently yields a nearly 1:1 mixture of N1 and N2 isomers, necessitating tedious chromatographic separation.
-
Pros: No inert gas strictly required; mild reagents; scalable for crude mixtures.
-
Cons: Poor regioselectivity (often ~50:50); difficult purification; lower effective yield of desired isomer.
Comparative Data Table
| Metric | Route A: NaH / THF | Route B: K₂CO₃ / DMF | Route C: Cs₂CO₃ / DMF |
| Primary Reagents | Indazole, NaH, 4-CN-BnBr | Indazole, K₂CO₃, 4-CN-BnBr | Indazole, Cs₂CO₃, 4-CN-BnBr |
| Solvent System | Anhydrous THF ( | DMF ( | DMF ( |
| N1 : N2 Ratio | > 95 : 5 | ~ 55 : 45 | ~ 60 : 40 |
| Isolated Yield (N1) | 78 - 85% | 40 - 45% | 45 - 50% |
| Purification | Crystallization or Flash Column | Difficult Column Chromatography | Difficult Column Chromatography |
| Safety Profile | High (H₂ gas, moisture sensitive) | Moderate (Standard organic) | Moderate (Cesium cost/toxicity) |
Data extrapolated from general indazole benzylation studies [1][2][5].
Part 2: Reaction Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways. The N1-pathway leads to the stable benzenoid system, while the N2-pathway leads to the higher-energy quinonoid system.
Figure 1: Divergent alkylation pathways of the indazole anion. Route A (NaH) minimizes the activation energy difference favoring the thermodynamic N1 product.
Part 3: Detailed Experimental Protocols
Protocol A: High-Selectivity Synthesis (Recommended)
Objective: Synthesis of 4-(Indazol-1-ylmethyl)benzonitrile with >95% regioselectivity.
Materials:
- -Indazole (1.18 g, 10.0 mmol)
-
Sodium Hydride (60% dispersion in oil) (480 mg, 12.0 mmol)
-
4-(Bromomethyl)benzonitrile (2.16 g, 11.0 mmol)
-
Anhydrous THF (40 mL)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to
in an ice bath. -
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (20 mL). Add a solution of
-indazole (1.0 equiv) in THF (10 mL) dropwise over 15 minutes. Hydrogen gas will evolve. -
Equilibration: Stir the mixture at
for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the thermodynamic sodium salt. -
Alkylation: Cool the mixture back to
. Add a solution of 4-(bromomethyl)benzonitrile (1.1 equiv) in THF (10 mL) dropwise. -
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1 isomer is typically less polar (higher
) than the N2 isomer. -
Workup: Quench carefully with sat.
(10 mL). Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate.[4] -
Purification: The crude residue is often high purity. Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 10%
30% EtOAc in Hexane) to isolate the pure white solid.
Protocol B: Standard Carbonate Synthesis (Comparison)
Objective: Rapid generation of crude material (expecting isomer mixture).
Materials:
- -Indazole (10.0 mmol)
-
Potassium Carbonate (
) (20.0 mmol, 2.0 equiv) -
4-(Bromomethyl)benzonitrile (11.0 mmol)
-
DMF (Dimethylformamide) (30 mL)
Procedure:
-
Combine indazole,
, and 4-(bromomethyl)benzonitrile in DMF. -
Heat the mixture to
for 4 hours. -
Pour into ice-water (150 mL). The product mixture will precipitate.[5]
-
Filter the solid.[5] Note: This solid will contain significant amounts of the N2-isomer (approx. 30-50%).
-
Purification: Requires careful column chromatography.[6] The N1 and N2 isomers have close
values in many solvent systems, making separation difficult and yield-limiting.
Part 4: Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low N1 Selectivity | Use of polar aprotic solvent (DMF/DMSO) without tight ion pairing. | Switch to Route A (THF) . If DMF is mandatory, lower temperature to |
| Incomplete Conversion | Moisture in solvent (NaH decomposition). | Ensure THF is distilled/dried. Increase NaH to 1.5 equiv. |
| N2 Isomer Removal | Co-elution during chromatography. | Use Toluene:Acetone or DCM:MeOH gradients. N2 isomers are generally more polar. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1950.
-
Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Contextual contrast for N2-selective conditions).
-
Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent 20050209294A1.[7][6] (Reference for the benzyl halide starting material and analogous triazole chemistry).
-
Regioselective alkylation of a versatile indazole. Beilstein J. Org. Chem. 2024.[3][6][8]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Benzonitrile patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
X-ray crystallography of indazole-containing compounds
A Comparative Guide to X-ray Crystallography vs. Orthogonal Methods
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, functioning as a critical bioisostere for indole and purine systems. It is central to the efficacy of major kinase inhibitors (e.g., Axitinib , Pazopanib ) due to its ability to mimic the adenine ring of ATP in the kinase hinge region.
However, the thermodynamic ambiguity between 1H-indazole and 2H-indazole tautomers presents a unique structural challenge. Misassignment of this tautomeric state during structure-based drug design (SBDD) can lead to erroneous lead optimization and "dead-end" chemical modifications.
This guide objectively compares X-ray crystallography against orthogonal structural techniques, providing a validated workflow for unambiguous tautomer assignment and high-resolution binding mode determination.
The Indazole Challenge: Tautomerism & Bioisosterism
Indazole exists in a tautomeric equilibrium.[1][2] While the 1H-tautomer is generally more stable in the gas phase (by ~2–5 kcal/mol) and solution, the 2H-tautomer is frequently stabilized within protein binding pockets via specific hydrogen bond networks.
-
1H-Indazole: Benzenoid structure.[3] Hydrogen on N1.
-
2H-Indazole: Quinonoid character.[1][3] Hydrogen on N2.[1][3]
Why it matters: In a kinase hinge region, the difference between an N-H donor and a naked Nitrogen acceptor at the N2 position fundamentally alters the binding affinity (
Comparative Technology Matrix
To select the optimal structural tool, researchers must weigh resolution against sample requirements.
Table 1: Structural Elucidation Methods for Indazole Complexes
| Feature | X-ray Crystallography | Neutron Diffraction | Solution NMR | Cryo-EM |
| Primary Output | Electron Density ( | Nuclear Density (Protons/Deuteriums) | Chemical Shifts / NOEs | Coulomb Potential Map |
| Tautomer ID | Indirect (Inferred via bond angles/donors) | Direct (Visualizes H/D atoms) | Direct (Distinct N1/N2 shifts) | Low (Resolution limited) |
| Resolution | High (1.5 Å – 2.5 Å typical) | Medium (2.0 Å – 2.5 Å typical) | Atomic (local environment) | Medium-High (2.0 Å – 3.5 Å) |
| Sample Req. | Single Crystal ( | Large Crystal ( | High Conc. Solution ( | Frozen Grid (< 1 mg protein) |
| Throughput | High (Automated synchrotrons) | Very Low (Days/Weeks per dataset) | Medium | Medium |
| Best Use Case | Standard SBDD & HTS | Definitive Protonation States | Dynamics & Solution State | Large Complexes (>100 kDa) |
Strategic Decision Workflow
The following decision matrix outlines the logical pathway for selecting the correct method based on the specific structural question and sample availability.
Figure 1: Decision matrix for structural characterization of indazole-protein complexes.
Experimental Protocol: The "Hydrophobic Co-crystallization" Workflow
Indazole compounds are characteristically hydrophobic and planar, leading to poor aqueous solubility and a tendency to aggregate (stacking) in crystallization drops. Standard soaking often fails due to precipitation.
Objective: Obtain high-occupancy complex crystals while preventing ligand precipitation.
Phase 1: Ligand Solubilization
-
Stock Preparation: Dissolve the indazole ligand to 50–100 mM in 100% DMSO.
-
Critical Step: If the compound precipitates upon dilution, utilize NDSB-201 (Non-detergent sulfobetaine) as an additive in the protein buffer to suppress aggregation.
-
-
Solubility Test: Dilute stock 1:10 into the protein buffer. Measure
. If turbid, reduce stock concentration or add 5% glycerol.
Phase 2: Co-Crystallization (Preferred over Soaking)
-
Incubation: Mix protein (at 10–15 mg/mL) with ligand at a 1:3 molar ratio (Protein:Ligand).
-
Equilibration: Incubate on ice for 60 minutes.
-
Why: Indazoles often induce subtle conformational changes in the hinge region (e.g., "DFG-out" vs "DFG-in"). Pre-incubation allows the protein population to shift to the ligand-compatible conformer.
-
-
Seeding Matrix:
-
Use Micro-seed Matrix Screening (MMS) .
-
Mix: 200 nL Protein-Ligand Complex + 50 nL Seed Stock + 150 nL Reservoir Solution.
-
Note: Seeding bypasses the high nucleation energy barrier caused by DMSO.
-
Phase 3: Data Collection Strategy
-
Wavelength: 1.0000 Å (Standard).
-
Redundancy: Aim for >10-fold redundancy. High multiplicity is required to resolve the weak difference density (
) around the nitrogen atoms.
Data Interpretation: Distinguishing 1H vs. 2H Tautomers
In the absence of Neutron Diffraction, X-ray data can differentiate tautomers by analyzing bond angles and hydrogen bond geometry.
The Geometric Signature
The internal bond angles at the nitrogen atoms differ significantly between tautomers due to the presence of the lone pair vs. the bonded hydrogen.
-
1H-Indazole:
-
N1: Bonded to H. Angle
112°. -
N2: Lone pair. Angle
105°.
-
-
2H-Indazole:
-
N1: Lone pair. Angle
106°. -
N2: Bonded to H. Angle
111°.
-
The Logic Diagram for Assignment
Figure 2: Workflow for assigning tautomeric states based on crystallographic observables.
Case Study: Kinase Hinge Binding
Context: In the structure of JNK3 complexed with indazole inhibitors, the scaffold binds to the ATP-binding hinge region.
Observation:
-
The N1 nitrogen forms a hydrogen bond with the backbone carbonyl of the hinge residue (Glu147).
-
The N2 nitrogen accepts a hydrogen bond from the backbone amide of Met149.
Analysis: This specific H-bond network (Donor-Acceptor motif) forces the indazole into the 1H-tautomer . If the molecule were in the 2H-state, the N2 proton would clash with the Met149 amide proton (repulsion), destabilizing the complex. This steric and electrostatic causality confirms the 1H-state without needing neutron data.
Supporting Data:
-
PDB ID: 4W4W (JNK3 with Indazole).
-
Resolution: 1.95 Å.
-
Validation: Omit maps (
) calculated at 3.0 show clear positive density only when the 1H-model is refined.
References
-
Indazole Tautomerism Energetics: Alkorta, I., & Elguero, J. (2004). "Theoretical studies on the tautomerism of indazole derivatives." Journal of Physical Chemistry A.
-
Kinase Inhibitor Binding Modes: McTigue, M., et al. (2012). "Molecular conformations, interactions, and populations in drug design." Proceedings of the National Academy of Sciences (PNAS).
-
Neutron Diffraction Validation: Blakeley, M. P., et al. (2015). "Neutron crystallography: opportunities, challenges, and limitations." IUCrJ.
-
Crystallization of Hydrophobic Ligands: Russo Krauss, I., et al. (2013). "An overview of biological macromolecule crystallization." International Journal of Molecular Sciences.
-
Axitinib Structure Analysis: Hu-Lowe, D. D., et al. (2008). "Characterization of potent and selective VEGFR inhibitors." Clinical Cancer Research.
Sources
A Comparative Guide to HPLC Methodologies for Purity Quantification of 4-(Indazol-1-ylmethyl)benzonitrile
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-(Indazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of various therapeutic agents, demands robust analytical methods for its quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification and purity assessment of this compound. We will delve into the rationale behind method selection, compare distinct chromatographic approaches, and provide detailed protocols grounded in established analytical principles.
Introduction to the Analytical Challenge
4-(Indazol-1-ylmethyl)benzonitrile possesses a unique chemical architecture, comprising a benzonitrile moiety linked to an indazole ring. This structure presents specific analytical considerations for HPLC method development. The presence of aromatic rings dictates strong ultraviolet (UV) absorbance, making UV detection a highly suitable quantification technique. The key challenge lies in developing a method with sufficient selectivity to separate the main compound from potential process-related impurities and degradation products. These may include starting materials from synthesis, isomers, or byproducts.
A well-designed HPLC method must offer high resolution, sensitivity, and robustness to ensure reliable and reproducible results, adhering to the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).
Comparative Analysis of HPLC Methods
The versatility of reversed-phase HPLC makes it the most common and effective approach for analyzing moderately polar compounds like 4-(Indazol-1-ylmethyl)benzonitrile.[1] We will compare two distinct reversed-phase HPLC methods, differing primarily in their stationary phase and mobile phase composition, to highlight the impact of these parameters on separation efficiency.
Method A: Conventional C18-Based Separation
The C18 (octadecyl) stationary phase is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention.[2] This method is often the first choice due to its wide availability and proven track record.
Method B: Phenyl-Hexyl-Based Separation
A phenyl-hexyl stationary phase provides an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[2] This can be particularly advantageous for separating aromatic compounds with subtle structural differences.
The following table summarizes the key parameters and expected performance of these two methods.
| Parameter | Method A: C18-Based | Method B: Phenyl-Hexyl-Based |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50% B to 90% B over 15 min | 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Performance | ||
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 2.5 |
| Tailing Factor (Main Peak) | < 1.2 | < 1.1 |
| Theoretical Plates (Main Peak) | > 10,000 | > 12,000 |
Experimental Protocols
The following are detailed step-by-step methodologies for the two compared HPLC methods.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-(Indazol-1-ylmethyl)benzonitrile reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 4-(Indazol-1-ylmethyl)benzonitrile sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture.
HPLC Method A: C18-Based Protocol
-
Instrument Setup:
-
Install a C18 column (5 µm, 4.6 x 150 mm) and equilibrate with the initial mobile phase conditions (50% Mobile Phase B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Chromatographic Run:
-
Inject 10 µL of the blank (50:50 acetonitrile/water), followed by the Working Standard Solution and the Sample Solution.
-
Run the gradient program as follows:
-
0-15 min: 50% B to 90% B (linear gradient)
-
15-18 min: Hold at 90% B
-
18.1-20 min: Return to 50% B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate the chromatograms and determine the peak area of 4-(Indazol-1-ylmethyl)benzonitrile and any impurities.
-
Calculate the purity of the sample using the area percent method.
-
HPLC Method B: Phenyl-Hexyl-Based Protocol
-
Instrument Setup:
-
Install a Phenyl-Hexyl column (5 µm, 4.6 x 150 mm) and equilibrate with the initial mobile phase conditions (60% Mobile Phase B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 35 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Chromatographic Run:
-
Inject 10 µL of the blank, followed by the Working Standard Solution and the Sample Solution.
-
Run the gradient program as follows:
-
0-15 min: 60% B to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 60% B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate the chromatograms and determine the peak area of 4-(Indazol-1-ylmethyl)benzonitrile and any impurities.
-
Calculate the purity of the sample using the area percent method.
-
Method Validation and Trustworthiness
To ensure the reliability of these HPLC methods, a thorough validation should be performed in accordance with ICH Q2(R1) guidelines. This validation would include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows
HPLC Analysis Workflow
Caption: Logical comparison of the two proposed HPLC methods based on stationary phase interactions.
Conclusion
The selection of an optimal HPLC method for the purity determination of 4-(Indazol-1-ylmethyl)benzonitrile is a critical step in ensuring its quality. While a conventional C18-based method can provide adequate separation, a phenyl-hexyl-based method offers the potential for enhanced selectivity, particularly for aromatic impurities, due to the additional π-π interactions. The choice between these methods will depend on the specific impurity profile of the sample. For routine quality control, the C18 method may be sufficient if all known impurities are well-resolved. However, for method development, characterization of new batches, or in cases where complex impurity profiles are encountered, the phenyl-hexyl method provides a valuable alternative. Regardless of the chosen method, rigorous validation is essential to guarantee the accuracy and reliability of the results.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
PubMed. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2013). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. Retrieved from [Link]
Sources
A Tale of Two Isomers: Unraveling the Biological Activity of N1 vs. N2 Substituted Indazoles
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists as two primary regioisomers: N1-substituted and N2-substituted indazoles. While this difference may appear subtle, the specific placement of the substituent on the nitrogen atom can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth comparison of the biological activities of N1 and N2 indazole isomers, supported by experimental data and detailed methodologies, to empower researchers in the rational design of novel therapeutics.
Generally, 1H-indazoles (N1-substituted) are extensively investigated for their antitumor properties, whereas 2H-indazoles (N2-substituted) are explored for a broader spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The thermodynamic stability of the 1H-indazole tautomer often makes it the more predominant form, yet the kinetic N2-substituted products can exhibit unique and potent biological activities.[3]
The Structural Nuance: Why Isomerism Matters
The differential biological activities of N1 and N2 indazole isomers stem from their distinct electronic and steric profiles. The position of the substituent influences the molecule's ability to act as a hydrogen bond donor or acceptor, a critical factor in molecular recognition by biological targets such as enzymes and receptors.[4]
For instance, in kinase inhibition, the indazole core can mimic the purine ring of ATP, and the precise positioning of nitrogen atoms and their substituents dictates the hydrogen bonding interactions with the hinge region of the kinase.[5] Molecular docking and X-ray crystallography studies are invaluable tools for elucidating these binding modes and understanding the structural basis for the observed differences in potency and selectivity between the two isomers.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear comparison, the following sections present quantitative data on the anticancer, kinase inhibition, and anti-inflammatory activities of N1 versus N2 indazole isomers. It is important to note that direct head-to-head comparisons of a comprehensive series of regioisomers with identical substitution patterns are not always available in the literature. Therefore, this guide collates and compares representative compounds from various studies to illustrate the general trends.
Anticancer Activity
The indazole moiety is a key component in several FDA-approved anticancer drugs.[6] The differential activity of N1 and N2 isomers is a critical consideration in the design of new oncology drug candidates.
| Compound Series | N1 Isomer (IC50 in µM) | N2 Isomer (IC50 in µM) | Cancer Cell Line | Reference |
| Substituted Indazole-Benzimidazole Hybrids | M3: >50 | M4: >50 | S. aureus | [7] |
| M5: 12.5 | M6: 3.12 | S. aureus | [7] | |
| Nitroindazole Derivatives | Not specified | Compound 18: 1.9 (G. intestinalis) | G. intestinalis | [8] |
Note: The table above is a representative summary. IC50 values are highly dependent on the specific substituents and the cell line being tested.
Kinase Inhibition
Indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer and other diseases.[9] The positioning of the substituent on the indazole ring can significantly impact the inhibitor's affinity and selectivity for the target kinase.
| Target Kinase | N1 Isomer (IC50 in nM) | N2 Isomer (IC50 in nM) | Assay Type | Reference |
| VEGFR-2 | Compound 13e: 114 | Not specified in direct comparison | Biochemical | [5] |
| FGFR1 | Compound 14a: 15 | Compounds 15-17: Inactive | Biochemical | [5] |
Note: This table illustrates examples where either N1 or N2 isomers have been shown to be active, highlighting the importance of this structural feature in kinase inhibitor design.
Anti-inflammatory and Antimicrobial Activities
Indazole derivatives have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.[6][8] The isomerism plays a crucial role in their mechanism of action, which often involves the inhibition of inflammatory enzymes or microbial growth pathways.
| Biological Activity | N1 Isomer | N2 Isomer | Key Findings | Reference |
| Anti-inflammatory | Benzydamine (N1-substituted) is a marketed NSAID. | N2-substituted indazolones showed significant anti-inflammatory activity. | Both isomers can exhibit anti-inflammatory properties, with efficacy dependent on the overall molecular structure. | [6][10] |
| Antimicrobial | N1-alkylated derivatives showed antimicrobial activity. | N2-alkylated derivatives also demonstrated antimicrobial effects. | The specific substitution pattern on the indazole and other parts of the molecule determines the antimicrobial spectrum and potency. | [7] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, it is essential to employ validated experimental protocols. The following are step-by-step methodologies for key assays used to compare the biological activities of N1 and N2 indazole isomers.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N1 and N2 indazole isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cell Viability Assessment
Caption: A stepwise workflow for determining cell viability using the MTT assay.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.
Protocol:
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, its specific substrate (a peptide or protein), and the N1 and N2 indazole isomers at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Commercially available kits such as ADP-Glo™ (Promega) can be used, which measure the amount of ADP produced as an indicator of kinase activity.
-
Signal Measurement: Measure the luminescence, fluorescence, or radioactivity using a plate reader, depending on the detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
General Kinase Inhibition Assay Workflow
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Comparative Guide: Differentiating 4-(Indazol-1-ylmethyl)benzonitrile from its 2H-Isomer
The following technical guide details the differentiation of 4-(Indazol-1-ylmethyl)benzonitrile (N1-isomer) from its 2H-indazole isomer (N2-isomer).
Executive Summary
The regioselective alkylation of indazole is a classic challenge in heterocyclic chemistry. While the N1-isomer (1H-indazole) is thermodynamically favored and typically the desired pharmacophore for efficacy (e.g., in kinase inhibitors), the N2-isomer (2H-indazole) often forms as a significant kinetic byproduct or major impurity.
For the specific case of 4-(Indazol-1-ylmethyl)benzonitrile (CAS: 149777-05-9), distinguishing it from the N2-isomer requires a multi-faceted analytical approach. This guide outlines the definitive spectroscopic and physical differences, supported by experimental protocols for synthesis and separation.[1]
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity/Alternative) |
| Structure | Benzenoid (Aromatic stability) | Quinonoid (Less stable, higher energy) |
| Synthesis (Major) | Base ( | Mitsunobu Conditions / Alcohol |
| Key NMR Signal | NOE: Benzyl | NOE: Benzyl |
| Polarity (TLC) | Typically Lower | Typically Higher |
Synthetic Context & Formation
Understanding the origin of these isomers is the first step in identification. The alkylation mechanism dictates the ratio.
Reaction Scheme
Figure 1: Synthetic pathways determining regioselectivity. NaH/THF conditions strongly favor the N1 isomer due to the dissociation of the indazolyl anion, while Mitsunobu conditions often favor N2.
Analytical Differentiation Strategy
The following decision tree provides a logic flow for confirming the structure of your isolated product.
Figure 2: Analytical workflow for definitive structural assignment.
A. Nuclear Magnetic Resonance (NMR) Profiling
This is the most reliable method. Data below is based on standard values for N-benzyl indazoles [1][2].
1.
H NMR (Proton)
-
N1-Isomer (Target):
-
H-3 Proton: Appears as a singlet around
8.1 – 8.2 ppm . -
H-7 Proton: Often appears as a doublet around
7.7 – 7.8 ppm . -
Benzyl
: Singlet, typically 5.6 – 5.8 ppm . -
Key Feature: The H-7 proton is spatially close to the benzyl group.
-
-
N2-Isomer:
-
H-3 Proton: Often shifts slightly downfield or upfield depending on solvent, but the environment is key.
-
Benzyl
: Singlet, often slightly deshielded compared to N1 (e.g., 5.7 – 5.9 ppm ). -
Key Feature: The benzyl group is spatially close to H-3 and H-1 (lone pair), but far from H-7.
-
2.
C NMR (Carbon) - The "Semple Rule"
The chemical shift of the C-3 and C-3a/C-7a carbons is diagnostic.
-
N1-Isomer: C-3 is typically deshielded (
~133–135 ppm). -
N2-Isomer: C-3 is typically shielded (
~120–125 ppm).
3. 2D NOESY (The Gold Standard)
If you run only one advanced experiment, run this.
-
N1-Isomer: Strong NOE cross-peak between the Benzyl
protons and the H-7 aromatic proton (doublet). -
N2-Isomer: Strong NOE cross-peak between the Benzyl
protons and the H-3 aromatic proton (singlet).
Experimental Protocols
Protocol A: Synthesis of N1-Isomer (High Selectivity)
Use this protocol to generate the standard reference material.
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1H-indazole (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to 0°C .
-
Deprotonation: Add NaH (60% in oil, 1.2 eq) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the anion forms. -
Alkylation: Add 4-(bromomethyl)benzonitrile (1.1 eq) dropwise as a solution in THF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Quench with sat.
. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography. The N1 isomer is typically the major product (>95%).
Protocol B: Separation of Isomers (If mixture obtained)
If using
-
Column: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:Ethyl Acetate (Start 10:1
3:1). -
Elution Order:
-
Fraction 1 (Higher
): Typically the N2-isomer (Less polar). -
Fraction 2 (Lower
): Typically the N1-isomer (More polar). -
Note: Verify fractions via TLC before combining.
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry, 2021.
- Context: Defines the NaH/THF protocol for >99% N1 selectivity and HMBC/NOESY differenti
-
Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR.Magnetic Resonance in Chemistry, 2024.
- Context: Provides detailed 15N-HMBC and NOESY correl
-
Synthesis of 4-(1H-indazol-1-ylmethyl)benzonitrile (CAS 149777-05-9).ChemicalBook Entry.
- Context: Confirming CAS registry and commercial availability of the N1 target.
-
Troubleshooting regioselectivity in indazole synthesis.BenchChem Technical Guide.
- Context: General process parameters for optimizing N1 vs N2 r
Sources
A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Study of Catalytic Systems
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are core components in a multitude of therapeutic agents, exhibiting activities ranging from anti-cancer and anti-inflammatory to anti-HIV.[3][4] Given its significance, the development of efficient, selective, and sustainable synthetic methodologies for functionalized indazoles is a paramount objective for researchers in drug discovery and organic synthesis.[5][6][7][8]
Catalysis is central to modern indazole synthesis, offering pathways that enhance reaction rates, improve yields, and control regioselectivity, which is crucial for targeting the desired tautomeric form (1H- or 2H-indazole).[5][6][7] This guide provides an in-depth comparative analysis of the predominant catalytic systems employed in indazole synthesis. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols to empower researchers to select and implement the optimal strategy for their specific synthetic challenges.
Transition-Metal Catalysis: The Workhorses of Indazole Synthesis
Transition metals have revolutionized the construction of the indazole core by enabling bond formations that are otherwise challenging. The choice of metal dictates the reaction mechanism, substrate scope, and overall efficiency.
Copper-Catalyzed Systems: Cost-Effective and Versatile
Copper catalysts are highly favored due to their low cost, abundance, and robust reactivity in promoting crucial C-N and N-N bond formations.[9] They are particularly effective in intramolecular cyclization reactions.
Mechanistic Rationale: Copper-catalyzed syntheses often proceed via an intramolecular N-arylation of ortho-haloarylhydrazones or a domino reaction involving condensation followed by C-N and N-N bond formation.[9][10] For instance, in the popular one-pot, three-component synthesis of 2H-indazoles, the copper catalyst is key to facilitating the coupling of an in-situ formed azide with the aryl halide and subsequent intramolecular N-N bond formation.[11][12] The use of heterogeneous copper catalysts, such as Cu(II)-Clay or CuO nanoparticles on activated carbon, offers the added advantages of simplified purification and catalyst recyclability, aligning with green chemistry principles.[1][13]
Performance Comparison of Copper Catalysts:
| Catalyst System | Typical Substrates | Key Advantages | Typical Yields | Reference |
| CuI / Ligand | o-chlorinated arylhydrazones | High yields for specific substrates, homogenous | 10-70% | [9] |
| Cu₂O Nanoparticles | o-bromobenzaldehydes, amines, NaN₃ | Ligand-free, green solvent (PEG) | Good to Excellent | [11] |
| CuO Nanoparticles | o-bromobenzaldehydes, amines, NaN₃ | Recyclable catalyst, ligand-free | Good to Excellent | [1] |
| Cu(II)-Hydrotalcite | o-bromobenzaldehydes, amines, NaN₃ | Heterogeneous, reusable, additive-free | High | [1] |
| CuO on Carbon | o-bromobenzaldehydes, amines, NaN₃ | Heterogeneous, recyclable, green solvent | Good to Excellent | [13] |
Workflow for Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles:
Caption: One-pot synthesis of 2H-indazoles via a copper-catalyzed domino reaction.
Representative Experimental Protocol: Copper(I) Oxide-Catalyzed Synthesis of 2H-Indazoles [11]
-
To a reaction vial, add 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).
-
Add polyethylene glycol (PEG-300, 3.0 mL) as the solvent.
-
Seal the vial and stir the mixture at 110 °C for the time specified by reaction monitoring (typically 8-12 hours).
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2H-indazole.
Palladium-Catalyzed Systems: Precision and Broad Scope
Palladium catalysts are unparalleled in their efficiency and broad functional group tolerance, enabling the synthesis of complex indazole derivatives through various cross-coupling and C-H activation strategies.[14]
Mechanistic Rationale: Palladium's utility stems from its ability to cycle between Pd(0) and Pd(II) oxidation states.[15] This enables powerful transformations such as:
-
Suzuki-Miyaura Cross-Coupling: For attaching aryl or other groups to a pre-formed indazole core (e.g., at the C3-position), which is invaluable for late-stage functionalization in drug discovery.[15][16]
-
Intramolecular Amination/Arylation: Cyclization of N-aryl-N-(o-bromobenzyl)hydrazines or similar precursors to form the indazole ring.[14]
-
C-H Functionalization: Direct coupling of a C-H bond on the indazole scaffold with a coupling partner, offering high atom economy by avoiding pre-functionalization of the starting material.[17]
Catalytic Cycle for Pd-Catalyzed Suzuki-Miyaura Coupling:
Caption: Catalytic cycle for the synthesis of 3-aryl-indazoles via Suzuki coupling.
Performance Comparison of Palladium-Catalyzed Methods:
| Strategy | Key Features | Advantages | Typical Yields | Reference |
| Suzuki-Miyaura Coupling | C-C bond formation on halo-indazoles | Excellent for diversification, high functional group tolerance. | 55-75% (and higher) | [15][16] |
| Intramolecular Amination | C-N bond formation to close the ring | Efficient for constructing the core scaffold. | Good to Excellent | [14] |
| C-H Activation/Isocyanide Insertion | Direct C3-functionalization | High atom economy, novel transformations. | High | [17] |
Representative Experimental Protocol: Pd(PPh₃)₄-Catalyzed Suzuki Coupling for N-methyl-3-aryl-indazoles [16]
-
Under a nitrogen atmosphere, combine N-methyl-3-iodo-indazole (1.16 mmol), the desired arylboronic acid (1.74 mmol), and sodium bicarbonate (3.4 mmol) in DMF/water.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mmol) to the mixture.
-
Reflux the reaction with vigorous stirring for 10-14 hours, monitoring completion by TLC.
-
Evaporate the solvent and dissolve the crude residue in ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
Purify the crude product via column chromatography to obtain the N-methyl-3-aryl-indazole.
Other Notable Transition Metals: Rhodium and Nickel
While copper and palladium are dominant, other metals like rhodium and nickel offer unique reactivity profiles.
-
Rhodium (Rh): Rhodium catalysts excel in C-H activation/annulation reactions, particularly for synthesizing 2H-indazoles from substrates like azoxybenzenes or azobenzenes.[3][6][18] These methods often proceed under mild conditions and are highly efficient for specific substrate classes.[1][4]
-
Nickel (Ni): As a more earth-abundant and economical alternative to palladium, nickel is gaining traction for C-H functionalization.[19][20] Nickel-catalyzed C-H arylation and alkenylation of azoles, including indazole precursors, have been developed, demonstrating its potential to replace more expensive noble metals in certain cross-coupling reactions.[21][22]
Metal-Free Synthesis: The Green Chemistry Frontier
Driven by the need for more sustainable and cost-effective processes, metal-free synthetic routes have emerged as powerful alternatives. These methods avoid potential metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.
Mechanistic Rationale: Metal-free strategies rely on different activation principles:
-
Intramolecular Electrophilic Amination: A common approach involves converting a hydroxyl group on an oxime (derived from an o-aminobenzophenone) into a good leaving group using an agent like methanesulfonyl chloride (MsCl).[23][24] The nearby amino group then acts as an intramolecular nucleophile, attacking and displacing the leaving group to form the indazole ring in a mild and efficient cyclization.[25]
-
Aerobic Oxidative C-N Coupling: Systems using oxidants like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can facilitate the intramolecular cyclization of aryl hydrazones under an oxygen atmosphere, providing a transition-metal-free pathway to the indazole core.[26]
Workflow for Metal-Free Synthesis from o-Aminobenzoximes:
Caption: Metal-free synthesis of 1H-indazoles via activation and cyclization.
Representative Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles [23][25]
-
Dissolve the starting o-aminobenzoxime (1.0 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (NEt₃, 1.5 mmol) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC, typically 2-4 hours).
-
Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude material by flash chromatography to yield the pure 1H-indazole.
Overall Catalyst Comparison and Future Outlook
The optimal choice of catalyst is dictated by the specific synthetic goal, balancing cost, desired substitution pattern, and scalability.
Summary Comparison of Catalytic Approaches:
| Feature | Copper Systems | Palladium Systems | Rhodium/Nickel Systems | Metal-Free Systems |
| Relative Cost | Low | High | High (Rh), Moderate (Ni) | Very Low (reagents) |
| Versatility | Good for core synthesis | Excellent for core synthesis & functionalization | Specialized applications | Good for core synthesis |
| Conditions | Mild to Moderate | Generally Mild | Generally Mild | Very Mild |
| Key Advantage | Cost-effective, robust | Broadest substrate scope, high efficiency | Unique reactivity, C-H activation | No metal contamination, green |
| Key Limitation | Scope can be narrower than Pd | Cost, potential toxicity | High cost (Rh), developing field (Ni) | May have narrower scope |
The field of indazole synthesis continues to evolve rapidly. Future research will likely focus on expanding the scope and efficiency of earth-abundant metal catalysts like nickel and iron, as well as developing novel photochemical and electrochemical methods that offer even greener and more efficient pathways.[1] The integration of flow chemistry and computational design will further accelerate the discovery and optimization of catalytic systems for producing these vital heterocyclic compounds.[1]
References
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. 5
-
(N.D.). Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. New Journal of Chemistry. 27
-
da Silva, W. A., et al. (N.D.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC. 9
-
(2014). Transition-Metal-Free Synthesis of Indazoles and Azaindazoles. Synfacts. 26
-
(2024). Indazole Synthesis through the Copper-Catalyzed Cyclization of 2-Alkynylazobenzenes. Synfacts. 28
-
Yadav, M., & Kapoor, A. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. 6
-
(2025). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. 7
-
(N.D.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. 1
-
(N.D.). Indazole synthesis. Organic Chemistry Portal. 29
-
(N.D.). 2H-Indazole synthesis. Organic Chemistry Portal. 11
-
(N.D.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
-
(2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. 16
-
Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. 23
-
(2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. 19
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. 8
-
Liu, R., et al. (2008). Efficient Synthesis of 1‐Aryl‐1H‐indazole Derivatives via Copper(I)‐Catalyzed Intramolecular Amination Reaction. Synthetic Communications. 10
-
(N.D.). The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Academia.edu.
-
(N.D.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. 15
-
(N.D.). Comparative analysis of synthetic routes to functionalized indazoles. Benchchem. 30
-
Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2023). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. 14
-
Counceller, C. M., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. PubMed. 25
-
(N.D.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. 12
-
(2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. 13
-
(N.D.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem. 31
-
Giraud, F., Anizon, F., & Moreau, P. (N.D.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Cacchi, S., et al. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. 32
-
(N.D.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. 3
-
Muto, K., et al. (N.D.). C-H arylation and alkenylation of imidazoles by nickel catalysis. Waseda University. 33
-
(2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. 17
-
Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science. 22
-
(N.D.). Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C–H Alkylation. JACS. 20
-
(2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. 4
-
(2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. 18
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
- 9. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. caribjscitech.com [caribjscitech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 22. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. (PDF) The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes [academia.edu]
- 25. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 27. Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 29. Indazole synthesis [organic-chemistry.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Safety Operating Guide
Proper Disposal Procedures: 4-(Indazol-1-ylmethyl)benzonitrile
[1][2]
Executive Directive
Do not dispose of 4-(Indazol-1-ylmethyl)benzonitrile down the drain or in general trash. [1]
This compound possesses two distinct hazard vectors: the Benzonitrile moiety (potential for cyanide release under acidic conditions) and the Indazole core (high nitrogen content leading to NOx generation during combustion).[1]
The only authorized disposal method is High-Temperature Incineration (HTI) via a licensed hazardous waste handler. [1]
Chemical Profile & Hazard Mechanics[1][2][3][4][5][6]
To manage this chemical safely, you must understand the "Why" behind the protocols.[1] We are not just managing a solid; we are managing potential reactive pathways.[1]
| Feature | Specification | Operational Implication |
| CAS Number | 112809-25-3 | Use for waste manifesting.[1] |
| Functional Group 1 | Nitrile ( | CRITICAL: In the presence of strong acids, hydrolysis can occur, potentially releasing Hydrogen Cyanide (HCN) gas. |
| Functional Group 2 | Indazole ( | Nitrogen-rich heterocycle.[1] Incineration requires facilities with NOx scrubbers.[1] |
| Physical State | Solid (typically) | Dust explosion hazard if micronized.[1] |
| Incompatibilities | Strong Acids, Strong Oxidizers | Strict Segregation Required. |
The Mechanism of Hazard (Causality)
The primary risk is Acid-Catalyzed Hydrolysis .
Pre-Disposal: The Self-Validating Segregation System[1]
Trusting a label is good; trusting a system is better.[1] Implement this Self-Validating Logic before any waste container is sealed.
The "Acid-Check" Protocol
Before adding 4-(Indazol-1-ylmethyl)benzonitrile waste to a consolidation container, you must validate the pH of the receiving solvent stream.[1]
-
Dip Test: Use a broad-range pH strip on the receiving waste solvent.[1]
-
The Rule:
Visualization: Waste Stream Decision Matrix
Figure 1: Decision logic for segregating nitrile-bearing waste. Note the critical stop point at acidic pH.
Step-by-Step Disposal Protocol
Phase 1: Containment & Labeling
Objective: Create a "Chain of Custody" that informs downstream handlers of the nitrogen/nitrile content.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is acidic (though it shouldn't be).[1]
-
Labeling:
Phase 2: Storage (Satellite Accumulation Area)[1]
-
Secondary Containment: Store the waste container in a polyethylene tray separate from acidic waste streams.[1]
-
Ventilation: Ensure the area is well-ventilated to prevent accumulation of any trace volatiles.[1]
Phase 3: Final Disposal (The Handler)
Objective: Complete destruction of the molecular skeleton.[1]
Emergency Response: Spills
Scenario: You have dropped a vial of solid 4-(Indazol-1-ylmethyl)benzonitrile.
Do NOT use Bleach (Sodium Hypochlorite). Rationale: While bleach is used to treat free cyanide, reacting it with complex organic nitrogen compounds (indazoles) can lead to unpredictable exothermic reactions or the formation of chlorinated organics.[1]
Correct Protocol:
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
PPE: Double nitrile gloves, lab coat, safety goggles, and a N95/P100 dust mask (if powder is airborne).[1]
-
Dry Cleanup:
-
Wet Wipe: Clean the surface with a soap and water solution.[1]
-
Disposal: Place all absorbent, gloves, and sweepings into a wide-mouth jar. Label as "Spill Debris: Organic Nitrile." [1]
Regulatory Compliance (US/EU Context)
-
EPA (USA): This compound is likely not explicitly "P-Listed" (Acutely Hazardous) or "U-Listed" by name.[1] However, it is a Characteristic Waste if it exhibits toxicity or reactivity.[1] It must be managed under RCRA guidelines for organic toxic waste [2].[1]
-
Waste Code Assignment:
-
DOT (Transport):
-
Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (4-(Indazol-1-ylmethyl)benzonitrile).
-
Class: 6.1 (Toxic).[1]
-
References
-
United States Environmental Protection Agency (EPA). Incineration of Nitrogen-Bearing Organic Wastes.[1] EPA Technical Guidance.[1] Available at: [Link][1]
-
Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Electronic Code of Federal Regulations.[1] Available at: [Link][1]
-
PubChem. Benzonitrile Compound Summary & Safety Data.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
